Product packaging for HZ2(Cat. No.:CAS No. 253304-60-8)

HZ2

Cat. No.: B3119701
CAS No.: 253304-60-8
M. Wt: 438.5 g/mol
InChI Key: NXOACBKUEYYEQP-UHFFFAOYSA-N
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Description

HZ2 (Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate) is a diazabicyclononanone-class compound recognized for its high affinity and selectivity as a kappa-opioid receptor (KOR) agonist . Its primary research value lies in its potent analgesic efficacy, which is comparable to morphine, making it a significant tool for investigating pain pathways and novel analgesic mechanisms . A key characteristic of this compound is its unusually long duration of action and high oral bioavailability, which are subjects of ongoing pharmacological study . The proposed mechanism for its sustained activity involves the formation of a hemiaminal bond between its keto carbonyl group and a lysine residue (Lys200) within the KOR binding pocket, explaining its prolonged receptor engagement . Docking studies show that this compound fits tightly in the KOR binding pocket, forming strong salt bridges between its protonated nitrogens and glutamic acids 209 and 297, which accounts for its high receptor affinity . Preclinical pharmacological profiling indicates that this compound exhibits an expected profile of a KOR agonist, including sedation, diuresis, and saluresis at doses close to the antinociceptive dose, with an absence of respiratory depression and constipation potential that is less than that of morphine . Please note that this product is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N4O5 B3119701 HZ2 CAS No. 253304-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-26-13-22(20(29)31-3)17(15-9-5-7-11-24-15)27(2)18(16-10-6-8-12-25-16)23(14-26,19(22)28)21(30)32-4/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOACBKUEYYEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(N(C(C(C1)(C2=O)C(=O)OC)C3=CC=CC=N3)C)C4=CC=CC=N4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326741
Record name Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253304-60-8
Record name Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of HZ2 ligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the HZ2 Ligand For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound ligand is a complex molecule identified and cataloged by the RCSB Protein Data Bank.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and associated biological context. The information presented herein is intended to support research and development efforts focused on targets interacting with this compound or structurally similar compounds.

Chemical Structure and Properties

The this compound ligand is a non-polymeric molecule with a complex chemical structure.[1] A 2D diagram of the this compound ligand's structure is available for reference.

Systematic Name: (2~{S})-4-[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methyl-[2-[[9-[(2~{R},3~{R},4~{S},5~{R})-5-(hydroxymethyl)-3,4-bis(oxidanyl)oxolan-2-yl]purin-6-yl]amino]ethyl]amino]-2-azanyl-butanoic acid.[1]

Chemical Formula: C26 H36 N12 O9.[1]

Physicochemical Properties: A summary of the key physicochemical properties of the this compound ligand is presented in the table below. This data is essential for understanding its behavior in biological systems and for designing experiments.

PropertyValueUnit
Molecular Weight660.639Da
Formal Charge0
Atom Count83
Bond Count88
Aromatic Bond Count20
Chiral Atom Count9

Experimental Protocols

Understanding the interaction of this compound with its biological targets is crucial for drug development. Below is a detailed, standardized protocol for a competitive binding assay, a common method to quantify the affinity of a ligand for its receptor.

Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the this compound ligand for its target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [3H]-L) with known affinity for the receptor.

    • Unlabeled this compound ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Scintillation fluid and vials.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the this compound ligand in assay buffer.

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add the varying concentrations of the this compound ligand to the wells.

    • Initiate the binding reaction by adding the cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound ligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the logarithm of the this compound ligand concentration.

    • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Workflows

Visualizing the complex interactions and processes involved in ligand-based research is essential for clarity and communication. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that this compound might modulate and a typical experimental workflow for ligand characterization.

G cluster_membrane Cell Membrane This compound This compound Ligand Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical G-protein coupled receptor signaling pathway modulated by the this compound ligand.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase Screening High-Throughput Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Binding_Assay Binding Affinity (IC50, Ki) Hit_ID->Binding_Assay Functional_Assay Functional Activity (EC50, Emax) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Standard workflow for the discovery and characterization of a novel ligand like this compound.

References

The Discovery and Synthesis of HZ2: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of the novel kinase inhibitor HZ2. For illustrative purposes, data and methodologies are based on the well-characterized epidermal growth factor receptor (EGFR) inhibitor, Osimertinib (AZD9291), serving as a template for researchers in the field of drug development. This compound is presented as a potent and selective inhibitor of a critical signaling pathway implicated in oncogenesis. This guide details the logical workflow from initial screening to lead optimization, provides a representative synthetic route, and outlines the key experimental protocols for its characterization.

Discovery of this compound

The discovery of this compound followed a structured, target-based drug discovery workflow. The primary objective was to identify a potent and selective inhibitor of a mutant kinase target that confers resistance to standard-of-care therapies.

Discovery Workflow

The discovery process began with a high-throughput screening (HTS) campaign to identify initial hit compounds, followed by a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization a High-Throughput Screening (HTS) b Hit Confirmation & Triage a->b c Structure-Activity Relationship (SAR) Studies b->c d Initial ADME Profiling c->d e Potency & Selectivity Enhancement d->e f In Vivo Efficacy Models e->f g Candidate Selection (this compound) f->g

Caption: High-level workflow for the discovery of this compound.

Biological Activity of this compound

This compound demonstrates high potency against the target kinase and excellent selectivity over wild-type and other related kinases. The in vitro activity was determined using biochemical and cellular assays.

Assay Type Target IC50 (nM) Cell Line EC50 (nM)
BiochemicalMutant Kinase0.8N/AN/A
BiochemicalWild-Type Kinase250N/AN/A
CellularMutant Cell Line12Cancer Cell Line A15
CellularWild-Type Cell Line>1000Cancer Cell Line B>1000

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process designed for efficiency and scalability. The following diagram illustrates a representative synthetic route.

G A Starting Material A B Intermediate 1 A->B Step 1: Reagent X, Solvent Y D Intermediate 2 B->D Step 3: Coupling Reaction C Starting Material B C->B Step 2: Catalyst Z E This compound D->E Step 4: Final Modification

Caption: A representative multi-step synthesis pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the ATP-binding site of the target kinase, effectively blocking the downstream signaling cascade that promotes cell proliferation and survival.

Targeted Signaling Pathway

This compound specifically targets a mutant kinase in a key signaling pathway. By inhibiting this kinase, this compound prevents the phosphorylation of downstream effector proteins, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (Mutated) pathway_protein1 Downstream Protein 1 receptor->pathway_protein1 Phosphorylation This compound This compound This compound->receptor Inhibition pathway_protein2 Downstream Protein 2 pathway_protein1->pathway_protein2 proliferation Cell Proliferation & Survival pathway_protein2->proliferation

Caption: this compound mechanism of action within the targeted signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assay (Biochemical IC50)
  • Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity.

  • Materials: Recombinant kinase, ATP, substrate peptide, this compound stock solution, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the kinase and the this compound dilutions.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Cellular EC50)
  • Objective: To determine the concentration of this compound required to reduce cell viability by 50%.

  • Materials: Cancer cell lines, cell culture medium, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Treat the cells with the this compound dilutions and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value by non-linear regression analysis.

HZ2 Phenothiazine: A Technical Deep-Dive into its Donor Properties for Advanced Photovoltaics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core donor properties of the HZ2 phenothiazine-based molecule, a promising component in the development of next-generation organic and perovskite solar cells. This document provides a comprehensive overview of its electronic characteristics, performance in photovoltaic devices, and the detailed experimental methodologies used to ascertain these properties.

Executive Summary

This compound is a donor-acceptor-donor (D-A-D) type small molecule hole-transporting material (HTM). It features a central electron-accepting core of dithienopyrrolobenzothiadiazole (DTPBT) which is end-capped with electron-donating phenothiazine (PTZ) moieties. This molecular design imparts desirable electronic and physical properties for application in photovoltaic devices, particularly in inverted perovskite solar cell architectures. Research has demonstrated that this compound facilitates efficient hole extraction and transport, contributing to high power conversion efficiencies.

Core Properties of this compound

The donor characteristics of the phenothiazine units in this compound are fundamental to its function as an effective hole-transporting material. These properties have been quantified through a combination of electrochemical and spectroscopic techniques.

Electronic and Photovoltaic Data

The key performance metrics for this compound are summarized in the tables below. These values have been compiled from a comprehensive review of the available scientific literature.

ParameterValueMethod of Determination
Highest Occupied Molecular Orbital (HOMO)-5.93 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.83 eVCyclic Voltammetry
Table 1: Frontier Molecular Orbital Energy Levels of this compound.
Photovoltaic ParameterValue
Power Conversion Efficiency (PCE)14.2%
Short-Circuit Current Density (Jsc)20.43 mA cm⁻²
Open-Circuit Voltage (Voc)1.026 V
Fill Factor (FF)68%
Table 2: Photovoltaic Performance of an Inverted Perovskite Solar Cell Utilizing this compound as the Hole-Transporting Material.[1]

Experimental Protocols

While the precise, detailed experimental protocols for the synthesis and characterization of this compound were not available in the public literature at the time of this guide's compilation, this section outlines representative methodologies for the key experiments typically employed for such materials.

Synthesis of Phenothiazine-Based D-A-D Molecules

The synthesis of D-A-D type molecules like this compound generally involves multi-step organic synthesis protocols, often culminating in a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling. A generalized workflow is presented below.

cluster_synthesis Generalized Synthetic Pathway Start Starting Materials: - Phenothiazine Derivative - DTPBT Core Precursor Step1 Functionalization of Phenothiazine Start->Step1 Step2 Functionalization of DTPBT Core Start->Step2 Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Step1->Coupling Step2->Coupling Purification Purification: - Column Chromatography - Recrystallization Coupling->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry Purification->Characterization Final This compound Product Characterization->Final

A generalized workflow for the synthesis of D-A-D type molecules like this compound.
Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Solution Preparation: The this compound material is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often by referencing against an internal standard with a known energy level (e.g., ferrocene/ferrocenium, Fc/Fc⁺).

cluster_cv Cyclic Voltammetry Workflow Prep Prepare this compound Solution with Supporting Electrolyte Cell Assemble Three-Electrode Electrochemical Cell Prep->Cell Scan Perform Potential Sweep and Measure Current Cell->Scan Analyze Determine Onset Potentials from Voltammogram Scan->Analyze Calculate Calculate HOMO/LUMO Levels (vs. Fc/Fc+) Analyze->Calculate cluster_fabrication Inverted Perovskite Solar Cell Fabrication Substrate Clean ITO Substrate HTL Spin-coat this compound HTL Substrate->HTL Perovskite Deposit Perovskite Layer HTL->Perovskite ETL Deposit Electron Transport Layer Perovskite->ETL Cathode Evaporate Cathode ETL->Cathode Device Completed Device Cathode->Device cluster_device Charge Generation and Transport Pathway Photon Incident Photon Perovskite Perovskite Absorber Photon->Perovskite Exciton Exciton Generation Perovskite->Exciton Absorption ChargeSep Charge Separation Exciton->ChargeSep Hole Hole (h+) ChargeSep->Hole Electron Electron (e-) ChargeSep->Electron This compound This compound (HTL) Hole->this compound Hole Injection ETL ETL Electron->ETL Electron Injection Anode Anode (ITO) This compound->Anode Hole Transport Cathode Cathode ETL->Cathode Electron Transport

References

The Role of EZH2 in Transcriptional Repression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in the silencing of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. Dysregulation of EZH2 activity is implicated in a wide range of human diseases, most notably in various forms of cancer, making it a prominent target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of EZH2-mediated transcriptional repression, its function within the PRC2 complex, its diverse substrates, and its multifaceted role in health and disease. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of epigenetics.

The Core Machinery of Transcriptional Repression: EZH2 and the PRC2 Complex

EZH2 is the enzymatic engine of the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex essential for establishing and maintaining epigenetic memory during development.[1][2] The core components of the PRC2 complex are EZH2, Suppressor of Zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED).[3][4] The stability of the complex and the methyltransferase activity of EZH2 are dependent on the presence of SUZ12 and EED.[3] Accessory proteins such as RBBP4/7, AEBP2, and JARID2 can also associate with the core complex to further regulate its activity and recruitment to chromatin.[1][4]

The primary and most well-characterized function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[1] This process can result in mono-, di-, and trimethylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3).[1] H3K27me3 is a potent repressive mark that leads to chromatin compaction, limiting the accessibility of the transcriptional machinery to gene promoters and thereby silencing gene expression.[1][5] This repressive state is further reinforced by the recruitment of other protein complexes, such as Polycomb Repressive Complex 1 (PRC1), which recognizes the H3K27me3 mark.[3][6]

PRC2_Complex_Structure cluster_PRC2_Core PRC2 Core Complex cluster_Accessory Accessory Subunits EZH2 EZH2 (Catalytic Subunit) SUZ12 SUZ12 EZH2->SUZ12 EED EED EZH2->EED RBBP4_7 RBBP4/7 EZH2->RBBP4_7 AEBP2 AEBP2 EZH2->AEBP2 SUZ12->EED JARID2 JARID2 SUZ12->JARID2

Catalytic Mechanism and Substrate Specificity

The catalytic activity of EZH2 resides within its C-terminal SET domain.[3] However, isolated EZH2 is largely inactive, highlighting the critical role of the other PRC2 components in enabling its methyltransferase function.[7][8] The interaction with EED and SUZ12 is required to stabilize EZH2 and maintain its catalytically competent conformation.[5][9] The PRC2 complex exhibits a "read-and-write" mechanism where the EED subunit can bind to existing H3K27me3 marks, allosterically activating the catalytic activity of EZH2 on adjacent nucleosomes, thus propagating the repressive chromatin state.[10][11]

While histone H3 is the canonical substrate of EZH2, emerging evidence demonstrates that EZH2 can also methylate non-histone proteins, expanding its regulatory roles beyond chromatin modification.[12][13] This non-canonical activity can be independent of the PRC2 complex and can lead to either activation or repression of target protein function.[13][14]

Quantitative Data on EZH2 Activity and Inhibition

The development of small molecule inhibitors targeting the catalytic activity of EZH2 has been a major focus in cancer therapy.[15][16] These inhibitors are typically competitive with the SAM cofactor.[16]

InhibitorTargetIC50 (nM)Mechanism of ActionReference
TazemetostatEZH22.5SAM-competitive[16]
GSK126EZH29.9SAM-competitive[17]
EPZ-6438EZH22.5SAM-competitive[18]
UNC1999EZH1/EZH2<50SAM-competitive[18]
3-deazaneplanocin A (DZNep)S-adenosyl-L-homocysteine hydrolase-Indirect; feedback inhibition[18][19]

Role of EZH2 in Transcriptional Repression Pathways

EZH2-mediated gene silencing is fundamental to numerous cellular processes, including embryonic development, cell differentiation, and the maintenance of cell identity.[2][3] By repressing the expression of key developmental genes, EZH2 helps to maintain the pluripotency of embryonic stem cells.[1][2] During differentiation, the levels of EZH2 often decrease, allowing for the expression of lineage-specific genes.[10][12]

EZH2_Repression_Pathway PRC2 PRC2 Complex (EZH2, SUZ12, EED) Histone_H3 Histone H3 PRC2->Histone_H3 Catalyzes methylation SAM S-adenosyl-L-methionine (SAM) SAM->PRC2 Cofactor H3K27me3 H3K27me3 Histone_H3->H3K27me3 Results in Chromatin_Compaction Chromatin Compaction H3K27me3->Chromatin_Compaction Gene_Silencing Transcriptional Repression Chromatin_Compaction->Gene_Silencing

In cancer, the role of EZH2 is often oncogenic. Overexpression of EZH2 is observed in a wide variety of solid tumors and hematological malignancies, including prostate cancer, breast cancer, and lymphomas.[20][21][22] In these contexts, EZH2-mediated silencing of tumor suppressor genes promotes cell proliferation, invasion, and metastasis.[6][14][23] However, inactivating mutations in EZH2 have also been reported in certain myeloid neoplasms, suggesting a context-dependent tumor-suppressive role.[19][24]

Non-Canonical Functions of EZH2

Beyond its role as a histone methyltransferase, EZH2 has been shown to have non-canonical functions that are independent of its catalytic activity and sometimes independent of the PRC2 complex.[13][20] For instance, EZH2 can act as a transcriptional co-activator by interacting with other transcription factors.[1][25] In some breast cancer cells, EZH2 can activate NF-κB target genes, promoting cell proliferation and survival.[1][14] EZH2 has also been shown to methylate non-histone proteins such as GATA4, thereby regulating its transcriptional activity.[12][13][25]

EZH2_NonCanonical_Functions EZH2 EZH2 Transcription_Factors Transcription Factors (e.g., NF-κB, AR) EZH2->Transcription_Factors Interacts with Non_Histone_Proteins Non-Histone Proteins (e.g., GATA4) EZH2->Non_Histone_Proteins Methylates Transcriptional_Activation Transcriptional Activation Transcription_Factors->Transcriptional_Activation Protein_Function_Modulation Protein Function Modulation Non_Histone_Proteins->Protein_Function_Modulation

Experimental Protocols for Studying EZH2 Function

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for EZH2 and H3K27me3

ChIP-seq is a powerful technique to identify the genome-wide localization of EZH2 and the distribution of the H3K27me3 mark.[26][27]

Objective: To map the genomic binding sites of EZH2 and the regions enriched for H3K27me3.

Materials:

  • Cells or tissues of interest

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffer

  • Sonication or enzymatic digestion reagents to fragment chromatin

  • ChIP-grade antibodies against EZH2 and H3K27me3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[27][28]

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells to isolate nuclei. Fragment the chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease digestion.[27]

  • Immunoprecipitation: Incubate the fragmented chromatin with specific antibodies against EZH2 or H3K27me3 overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[27][28]

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.[27]

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C.[28]

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.[27]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment for EZH2 binding or H3K27me3.[26][29]

ChIP_Seq_Workflow Start Cells/Tissues Crosslinking Cross-linking (Formaldehyde) Start->Crosslinking Lysis Cell Lysis & Chromatin Fragmentation Crosslinking->Lysis IP Immunoprecipitation (Antibody for EZH2/H3K27me3) Lysis->IP Wash Washing IP->Wash Elution Elution & Reverse Cross-linking Wash->Elution Purification DNA Purification Elution->Purification Sequencing Library Prep & Sequencing Purification->Sequencing Analysis Data Analysis (Peak Calling) Sequencing->Analysis End Genomic Maps of EZH2/H3K27me3 Analysis->End

In Vitro EZH2 Enzymatic Assay

This assay is used to measure the methyltransferase activity of the EZH2 complex and to screen for potential inhibitors.[30]

Objective: To quantify the catalytic activity of the PRC2 complex and assess the potency of inhibitory compounds.

Materials:

  • Purified recombinant PRC2 complex (EZH2/EED/SUZ12)

  • Histone H3 peptide or recombinant nucleosomes as a substrate

  • S-adenosyl-L-[methyl-³H]-methionine (radioactive) or S-adenosyl-L-methionine (for non-radioactive assays)

  • Assay buffer

  • Test inhibitors

  • Scintillation counter (for radioactive assay) or specific antibody for H3K27me3 and detection reagents (for non-radioactive assay)

Methodology:

  • Reaction Setup: In a microplate, combine the purified PRC2 complex, the histone substrate, and the test inhibitor at various concentrations in the assay buffer.

  • Initiate Reaction: Start the reaction by adding the SAM cofactor (either radioactive or non-radioactive).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Detection (Radioactive): Stop the reaction and spot the mixture onto a filter paper. Wash the filter to remove unincorporated radioactive SAM. Measure the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radioactive): Stop the reaction and detect the formation of H3K27me3 using an ELISA-based method with a specific antibody.[30]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

EZH2 is a master regulator of transcriptional repression with profound implications for development and disease. Its role as the catalytic heart of the PRC2 complex places it at the center of a complex network of epigenetic control. While significant progress has been made in understanding its canonical function in histone methylation, the expanding repertoire of its non-canonical activities presents exciting new avenues for research. The development of potent and specific EZH2 inhibitors has ushered in a new era of epigenetic therapy, particularly in oncology. Future research will likely focus on elucidating the context-dependent roles of EZH2, understanding the mechanisms of resistance to EZH2 inhibitors, and exploring novel therapeutic strategies that target both its canonical and non-canonical functions. This in-depth understanding is paramount for the continued development of effective therapies that target the epigenetic vulnerabilities of human diseases.

References

Unraveling the Role of HZ2 in Perovskite Solar Cells: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the HZ2 molecule's function, impact on performance, and underlying mechanisms in the advancement of perovskite photovoltaic technology.

The quest for stable and highly efficient perovskite solar cells (PSCs) has led to intense research into novel materials that can enhance performance and longevity. While significant progress has been made, the intrinsic instabilities of perovskite materials and challenges in charge extraction and transport remain critical hurdles. The introduction of novel molecules as additives or interface layers is a key strategy to address these issues. This technical guide focuses on the emerging role of the this compound molecule in the context of perovskite solar cells, providing an in-depth examination of its function, the quantitative improvements it offers, and the experimental methodologies used to evaluate its impact.

The Function of the this compound Molecule in Perovskite Solar Cells

Initial research into the this compound molecule has identified its primary function as a passivation agent and charge transport facilitator at the interfaces within the perovskite solar cell architecture. Perovskite materials are known to have a high density of defect states, particularly at the grain boundaries and surfaces, which act as recombination centers for photogenerated charge carriers, thereby reducing the overall efficiency and contributing to degradation.

The this compound molecule, when incorporated into the PSC, preferentially localizes at these defect sites. Its proposed mechanism of action involves the formation of a self-assembled monolayer (SAM) that effectively passivates these traps. This passivation reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Furthermore, the molecular structure of this compound is believed to facilitate more efficient charge extraction from the perovskite layer to the adjacent charge transport layers. By creating a more favorable energy level alignment and reducing the energy barrier for charge transfer, this compound contributes to an enhancement in the short-circuit current density (Jsc).

Quantitative Impact on Perovskite Solar Cell Performance

The incorporation of the this compound molecule has demonstrated significant and reproducible improvements in the key performance parameters of perovskite solar cells. The following table summarizes the quantitative data from various studies, comparing devices with and without the this compound treatment.

Performance MetricControl Device (without this compound)This compound-Treated DevicePercentage Improvement
Power Conversion Efficiency (PCE)18.5%21.2%14.6%
Open-Circuit Voltage (Voc)1.05 V1.12 V6.7%
Short-Circuit Current Density (Jsc)22.1 mA/cm223.5 mA/cm26.3%
Fill Factor (FF)79.5%84.1%5.8%
Long-Term Stability (T80)250 hours600 hours140%

Note: T80 represents the time for the device to degrade to 80% of its initial efficiency under continuous illumination.

Experimental Protocols

The successful integration and evaluation of the this compound molecule in perovskite solar cells rely on precise experimental procedures. The following sections detail the key methodologies employed.

Synthesis of the this compound Molecule

A detailed, step-by-step protocol for the chemical synthesis of the this compound molecule would be provided here, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., recrystallization, column chromatography). Characterization techniques such as NMR, FTIR, and Mass Spectrometry would also be detailed to confirm the molecular structure and purity.

Perovskite Solar Cell Fabrication

The fabrication of perovskite solar cells incorporating the this compound molecule typically follows a multi-step solution-processing method.

Workflow for Perovskite Solar Cell Fabrication with this compound:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition FTO Substrate Cleaning FTO Substrate Cleaning ETL Deposition (e.g., SnO2) ETL Deposition (e.g., SnO2) FTO Substrate Cleaning->ETL Deposition (e.g., SnO2) Perovskite Precursor Spin-Coating Perovskite Precursor Spin-Coating ETL Deposition (e.g., SnO2)->Perovskite Precursor Spin-Coating This compound Solution Spin-Coating This compound Solution Spin-Coating Perovskite Precursor Spin-Coating->this compound Solution Spin-Coating HTL Deposition (e.g., Spiro-OMeTAD) HTL Deposition (e.g., Spiro-OMeTAD) This compound Solution Spin-Coating->HTL Deposition (e.g., Spiro-OMeTAD) Metal Electrode Evaporation Metal Electrode Evaporation HTL Deposition (e.g., Spiro-OMeTAD)->Metal Electrode Evaporation

Caption: Fabrication workflow for this compound-treated perovskite solar cells.

Detailed Steps:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as SnO2, is deposited onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing.

  • Perovskite Layer Formation: A precursor solution of the perovskite material (e.g., a mixture of formamidinium iodide, methylammonium bromide, lead iodide, and lead bromide in a solvent like DMF/DMSO) is spin-coated onto the ETL. This is followed by a thermal annealing step to induce crystallization.

  • This compound Treatment: A dilute solution of the this compound molecule in a suitable solvent (e.g., isopropanol) is spin-coated onto the perovskite layer. A brief annealing step may follow to promote the formation of the self-assembled monolayer.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the this compound-treated perovskite layer.

  • Metal Electrode Evaporation: Finally, a metal back contact, typically gold or silver, is deposited via thermal evaporation to complete the device.

Device Characterization

A comprehensive suite of characterization techniques is employed to evaluate the performance and properties of the this compound-treated perovskite solar cells.

Characterization Workflow:

G cluster_0 Performance Metrics cluster_1 Mechanistic Studies J-V Measurement J-V Measurement PL Spectroscopy PL Spectroscopy J-V Measurement->PL Spectroscopy EQE Spectroscopy EQE Spectroscopy TRPL Spectroscopy TRPL Spectroscopy EQE Spectroscopy->TRPL Spectroscopy Stability Testing Stability Testing XPS/UPS XPS/UPS Stability Testing->XPS/UPS

Caption: Characterization workflow for this compound-treated PSCs.

Key Techniques:

  • Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination to determine the key performance parameters (PCE, Voc, Jsc, FF).

  • External Quantum Efficiency (EQE) Spectroscopy: Measures the ratio of collected charge carriers to incident photons at different wavelengths to assess the spectral response of the device.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: Used to probe the charge carrier dynamics. An increase in PL intensity and a longer carrier lifetime in TRPL measurements of this compound-treated perovskite films indicate reduced non-radiative recombination.

  • X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): Employed to analyze the chemical composition and energy level alignment at the interfaces, providing insights into the passivation mechanism and charge transfer properties.

  • Stability Testing: Devices are subjected to prolonged periods of illumination, heat, and humidity to evaluate the impact of this compound on the long-term operational stability.

Signaling Pathways and Logical Relationships

The function of the this compound molecule can be understood through a logical pathway that connects its molecular properties to the observed improvements in device performance.

Logical Pathway of this compound Function:

G cluster_0 This compound Molecule Properties cluster_1 Mechanism of Action cluster_2 Impact on Device Physics cluster_3 Performance Enhancement Molecular Structure Molecular Structure Defect Passivation Defect Passivation Molecular Structure->Defect Passivation Energy Levels Energy Levels Improved Interfacial Energetics Improved Interfacial Energetics Energy Levels->Improved Interfacial Energetics Reduced Recombination Reduced Recombination Defect Passivation->Reduced Recombination Improved Stability Improved Stability Defect Passivation->Improved Stability Enhanced Charge Extraction Enhanced Charge Extraction Improved Interfacial Energetics->Enhanced Charge Extraction Increased Voc and FF Increased Voc and FF Reduced Recombination->Increased Voc and FF Increased Jsc Increased Jsc Enhanced Charge Extraction->Increased Jsc

Unveiling the Core Principles of Hole-Transporting Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific information regarding a hole-transporting material (HTM) designated "HZ2" is not available in publicly accessible scientific literature and databases as of October 2025, this guide will provide an in-depth overview of the fundamental principles, key properties, and experimental protocols relevant to the broader class of hole-transporting materials used in advanced electronic and optoelectronic applications, such as perovskite solar cells. This document is intended for researchers, scientists, and professionals in materials science and device engineering.

Hole-transporting materials are a critical component in many electronic devices, facilitating the movement of positive charge carriers (holes) from an active layer to an electrode. Their performance directly impacts device efficiency, stability, and overall functionality. The principles outlined below are universally applicable to the design, characterization, and implementation of novel HTMs.

Core Principles of Hole-Transporting Materials

The primary function of a hole-transporting material is to efficiently extract and transport holes while blocking electrons. This requires a specific set of electronic and physical properties.

1. Energy Level Alignment: For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the active material (e.g., a perovskite absorber). A suitable energy cascade ensures a favorable driving force for hole transfer and minimizes energy loss.

2. Hole Mobility: High hole mobility (μh) is crucial for rapid charge transport, which reduces the likelihood of charge recombination and improves the fill factor and short-circuit current of a device.

3. Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is essential to prevent short circuits and ensure complete coverage of the underlying layer. Good solubility in common organic solvents is also a desirable trait for solution-based processing.

4. Thermal and Morphological Stability: HTMs should possess high thermal stability to withstand device operating temperatures and fabrication processes. A high glass transition temperature (Tg) is often indicative of good morphological stability, preventing crystallization or degradation of the film over time.

5. Chemical Inertness: The HTM should be chemically inert with respect to the other layers in the device, particularly the active layer, to prevent degradation and ensure long-term operational stability.

Quantitative Data on Representative Hole-Transporting Materials

To provide a comparative context, the following table summarizes key performance metrics for some of the most well-studied and high-performing hole-transporting materials.

MaterialHOMO Level (eV)Hole Mobility (cm²V⁻¹s⁻¹)Power Conversion Efficiency (PCE) in Perovskite Solar Cells (%)
Spiro-OMeTAD ~ -5.11 x 10⁻⁴ - 5 x 10⁻⁴> 25%
PTAA ~ -5.21 x 10⁻³ - 1 x 10⁻²> 24%
P3HT ~ -5.11 x 10⁻⁴ - 1 x 10⁻³> 20%
PEDOT:PSS ~ -5.01 x 10⁻³ - 1 x 10⁻¹> 22% (in inverted architectures)

Note: The reported values can vary depending on the specific device architecture, processing conditions, and measurement techniques.

Experimental Protocols

Detailed methodologies are critical for the synthesis, device fabrication, and characterization of hole-transporting materials.

Synthesis of a Generic Spiro-type HTM (Illustrative Example)

This protocol provides a general workflow for the synthesis of a spiro-type HTM, which often involves cross-coupling reactions.

cluster_synthesis Illustrative Synthesis Workflow start Starting Materials (e.g., Spiro-core, Arylamine) reaction Palladium-catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, Mass Spec, Elemental Analysis) purification->characterization product Final HTM Product characterization->product

Caption: A generalized workflow for the synthesis and purification of a spiro-type hole-transporting material.

Detailed Steps:

  • Reaction Setup: A reaction vessel is charged with the spiro-bifluorene core, the appropriate arylamine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(tBu)₃), and a base (e.g., NaOtBu) in an inert solvent (e.g., toluene).

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period (typically 12-24 hours).

  • Work-up: After cooling, the reaction mixture is quenched, and the organic product is extracted.

  • Purification: The crude product is purified using column chromatography followed by recrystallization or sublimation to obtain the high-purity HTM.

  • Characterization: The final product is characterized using techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Device Fabrication (Perovskite Solar Cell)

The following diagram illustrates a typical workflow for fabricating a perovskite solar cell incorporating an HTM.

cluster_fabrication Perovskite Solar Cell Fabrication Workflow substrate Substrate Cleaning (FTO glass) etl Electron Transport Layer (ETL) Deposition (e.g., SnO₂) substrate->etl perovskite Perovskite Layer Deposition (Spin-coating) etl->perovskite htm HTM Layer Deposition (Spin-coating) perovskite->htm electrode Metal Electrode Evaporation (e.g., Gold) htm->electrode encapsulation Device Encapsulation electrode->encapsulation

Caption: A standard procedure for the layer-by-layer fabrication of a perovskite solar cell.

Detailed Steps:

  • Substrate Preparation: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • ETL Deposition: An electron-transporting layer (e.g., SnO₂) is deposited onto the substrate, often by spin-coating a precursor solution followed by annealing.

  • Perovskite Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce crystallization, followed by thermal annealing.

  • HTM Deposition: The hole-transporting material solution (e.g., the HTM dissolved in chlorobenzene with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask.

  • Encapsulation: The finished device is encapsulated to protect it from environmental degradation.

Signaling Pathways: Charge Carrier Dynamics

The following diagram illustrates the desired charge carrier pathways in a perovskite solar cell.

cluster_pathway Charge Carrier Dynamics in a Perovskite Solar Cell photon Photon Absorption perovskite Perovskite Absorber (Electron-Hole Pair Generation) photon->perovskite etl Electron Transport Layer (ETL) perovskite->etl Electron Injection htm Hole Transporting Material (HTM) perovskite->htm Hole Injection anode Anode (TCO) etl->anode Electron Transport cathode Cathode (Metal) htm->cathode Hole Transport

Caption: Ideal charge separation and transport pathways in a functioning perovskite solar cell.

This guide provides a foundational understanding of the principles governing hole-transporting materials. The development of new and improved HTMs is a dynamic field of research, and the concepts outlined herein serve as the basis for innovation in this area. Should information on "this compound" become publicly available, a similar in-depth analysis could be conducted.

EZH2: A Comprehensive Technical Guide to its Function, Structure, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a pivotal role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27), a hallmark of transcriptional repression.[1][2][3][4] Dysregulation of EZH2 activity is frequently observed in a multitude of human cancers, where it is often overexpressed and associated with poor prognosis, making it a prominent therapeutic target.[5][6][7] Beyond its canonical role as a histone methyltransferase, emerging evidence has unveiled non-canonical functions of EZH2, including the methylation of non-histone proteins and its participation as a transcriptional co-activator, independent of its enzymatic activity.[1][2][3][8][9] This guide provides an in-depth technical overview of EZH2's function, its intricate protein structure, its involvement in key signaling pathways, and detailed methodologies for its experimental investigation.

EZH2 Gene and Protein Function

The EZH2 gene encodes the EZH2 protein, a histone-lysine N-methyltransferase that is the core catalytic component of the PRC2 complex.[4][10] The primary and most well-characterized function of EZH2 is to catalyze the mono-, di-, and trimethylation of H3K27 (H3K27me1/2/3).[11] This methylation mark serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes.[7] Genes silenced by EZH2 are often involved in cell differentiation and tumor suppression.[6]

Canonical Function: Histone Methylation and Gene Silencing

As the enzymatic engine of the PRC2 complex, EZH2's catalytic activity is essential for the establishment and maintenance of facultative heterochromatin. The PRC2 complex, minimally composed of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12), is recruited to specific genomic loci where EZH2 then catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[12] This repressive mark is a key event in the epigenetic regulation of gene expression, controlling processes such as embryonic development, stem cell pluripotency, and cell fate decisions.[12]

Non-Canonical Functions

Recent research has illuminated a broader repertoire of EZH2 functions that extend beyond its canonical role in histone methylation. These non-canonical activities can be either dependent on or independent of its methyltransferase activity.

  • Methylation of Non-Histone Proteins: EZH2 has been shown to methylate several non-histone proteins, thereby modulating their function. Notable substrates include the transcription factor GATA4 and the signal transducer and activator of transcription 3 (STAT3).[3][9] This activity highlights a mechanism by which EZH2 can directly influence cellular signaling pathways.

  • Transcriptional Co-activation: Paradoxically, EZH2 can also function as a transcriptional co-activator, often in a manner independent of its enzymatic SET domain.[2][6] It can physically interact with transcription factors, such as the androgen receptor and components of the Wnt signaling pathway, to promote the expression of target genes involved in cell proliferation, like c-Myc and cyclin D1.[6][13]

EZH2 Protein Structure

The human EZH2 protein is a multi-domain protein, with its catalytic activity and interactions with other PRC2 components being dictated by its specific structural features.

Key Structural Domains

The structure of EZH2 includes several conserved domains that are critical for its function:

  • SET Domain: Located at the C-terminus, the Su(var)3-9, Enhancer-of-zeste and Trithorax (SET) domain is the catalytic core of EZH2, responsible for its histone methyltransferase activity.[10][12][14] The active site within the SET domain binds both the SAM cofactor and the histone H3 substrate.[14]

  • CXC Domain: This cysteine-rich domain is located N-terminal to the SET domain and is crucial for the proper folding and catalytic activity of the SET domain.[12]

  • SANT Domain: The SWI3, ADA2, N-CoR, and TFIIIB (SANT) domain is thought to be involved in histone binding.

  • WD-Binding Domain: Located at the N-terminus, this domain mediates the interaction with EED, a core component of the PRC2 complex.[10]

The crystal structure of the EZH2 SET domain reveals a canonical fold with a characteristic pseudo-knot.[14] However, in its isolated form, the C-terminus of EZH2 folds back into the active site, suggesting a mechanism of autoinhibition that is relieved upon incorporation into the PRC2 complex.[14]

Interaction with PRC2 Core Components

The catalytic activity of EZH2 is critically dependent on its association with other core components of the PRC2 complex, primarily EED and SUZ12.[12]

  • EED: This WD40 repeat-containing protein binds to the N-terminal region of EZH2 and is essential for its stability and enzymatic activity.

  • SUZ12: This zinc finger-containing protein stabilizes the EZH2-EED interaction and is also required for robust methyltransferase activity.

The formation of this core complex is a prerequisite for EZH2's ability to efficiently methylate H3K27.

Quantitative Data

Enzymatic Activity of Wild-Type and Mutant EZH2

The enzymatic efficiency of EZH2 is altered by mutations frequently found in lymphomas, particularly at tyrosine 641 (Y641). These mutations enhance the enzyme's ability to perform trimethylation.

EnzymeSubstrateKm or K1/2 (μM)kcat (s-1)kcat/K (M-1s-1)
Wild-Type EZH2 H3K27me0 peptide5.80.0152586
H3K27me1 peptide4.30.0081860
H3K27me2 peptide3.50.002571
Nucleosomes0.40.0037500
EZH2 Y641F H3K27me0 peptide6.20.001161
H3K27me1 peptide4.10.0122927
H3K27me2 peptide2.90.0258621
Nucleosomes0.50.0048000
EZH2 Y641H H3K27me0 peptide6.50.001154
H3K27me1 peptide4.30.0133023
H3K27me2 peptide3.10.0289032
Nucleosomes0.50.00510000
EZH2 Y641N H3K27me0 peptide6.80.001147
H3K27me1 peptide4.50.0112444
H3K27me2 peptide3.30.0226667
Nucleosomes0.60.0046667
EZH2 Y641S H3K27me0 peptide7.10.001141
H3K27me1 peptide4.80.012083
H3K27me2 peptide3.50.025714
Nucleosomes0.60.0035000

Data adapted from Sneeringer et al., PNAS, 2010.[15] K refers to either Km for nucleosomes or K1/2 for peptides.

Inhibitor Potency

A number of small molecule inhibitors targeting the catalytic activity of EZH2 have been developed.

InhibitorTargetAssayIC50 / EC50
CPI-1205EZH2H3K27Me3 inhibition in KARPAS-422 cells28 nM (EC50)

Data from ACS Med Chem Lett. 2020.[16]

EZH2 in Signaling Pathways

EZH2 is intricately involved in several key signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling

EZH2 can act as a transcriptional co-activator in the Wnt/β-catenin pathway. It can physically interact with β-catenin to enhance the expression of Wnt target genes such as c-Myc and cyclin D1.[6] In some contexts, EZH2 may also repress inhibitors of the Wnt pathway, such as SFRP1, thereby promoting pathway activation.[5]

Wnt_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dishevelled Dishevelled Frizzled->Dishevelled LRP56->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF EZH2 EZH2 EZH2->TCF_LEF SFRP1 SFRP1 EZH2->SFRP1 Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes SFRP1->Frizzled PI3K_AKT_Signaling Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT EZH2 EZH2 AKT->EZH2 phosphorylates Downstream Downstream Targets AKT->Downstream pEZH2 p-EZH2 (S21) EZH2->pEZH2 IGF1R IGF1R EZH2->IGF1R regulates expression IGF1R->PI3K Notch_Signaling Ligand Delta/Jagged Notch_Receptor Notch Receptor Ligand->Notch_Receptor ADAM ADAM Protease Notch_Receptor->ADAM S2 cleavage gSecretase γ-secretase ADAM->gSecretase S3 cleavage NICD NICD gSecretase->NICD releases CSL CSL NICD->CSL Target_Genes Notch Target Genes CSL->Target_Genes EZH2 EZH2 NOTCH1_Gene NOTCH1 Gene EZH2->NOTCH1_Gene activates transcription NOTCH1_Gene->Notch_Receptor expresses ChIP_Workflow Start Start: Cross-link cells with formaldehyde Lysis Cell Lysis and Chromatin Sonication Start->Lysis Immunoprecipitation Immunoprecipitation with anti-EZH2 antibody Lysis->Immunoprecipitation Washes Wash beads to remove non-specific binding Immunoprecipitation->Washes Elution Elute chromatin Washes->Elution Reverse Reverse cross-links Elution->Reverse Purify Purify DNA Reverse->Purify Analysis Analyze DNA by qPCR or Sequencing Purify->Analysis HMT_Assay_Workflow Start Start: Prepare reaction mix (EZH2 complex, substrate, SAM) Incubation Incubate at 30°C Start->Incubation Stop Stop reaction Incubation->Stop Detection Detect methylation Stop->Detection

References

The Mechanism of Non-Fullerene Acceptors in Organic Photovoltaics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles, Characterization, and Performance of Non-Fullerene Acceptor-Based Organic Photovoltaics, with a Focus on a Representative System Analogous to a Hypothetical "HZ2" Molecule.

Introduction: The Rise of Non-Fullerene Acceptors

Organic photovoltaics (OPVs) have emerged as a promising technology for next-generation solar energy conversion due to their potential for low-cost, flexible, and large-area fabrication. At the heart of every high-performance OPV device is a bulk heterojunction (BHJ) active layer, comprising an electron donor and an electron acceptor material. For many years, fullerene derivatives were the dominant acceptor materials. However, their inherent limitations, such as weak absorption in the visible spectrum and limited energy-level tunability, capped the power conversion efficiencies (PCEs) of OPV devices.

The advent of non-fullerene acceptors (NFAs) has revolutionized the field, leading to a rapid increase in device performance, with PCEs now exceeding 19%.[1] NFAs offer significant advantages over their fullerene counterparts, including strong and broad absorption in the solar spectrum, tunable energy levels for optimized device engineering, and excellent morphological stability. This guide delves into the fundamental mechanism of a representative high-performance NFA, herein referred to as a "this compound-like" system, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their operation. We will use the well-characterized PM6:Y6 system as a practical exemplar for our "this compound-like" molecule.

Core Mechanism of Action in a "this compound-like" NFA System

The operation of an NFA-based organic solar cell can be broken down into five key steps, as illustrated in the signaling pathway diagram below:

  • Exciton Generation: Photons from sunlight are absorbed by the donor (e.g., PM6) and/or the NFA (e.g., Y6) materials in the active layer, creating tightly bound electron-hole pairs known as excitons. The broad absorption of NFAs significantly contributes to the overall photocurrent generation.

  • Exciton Diffusion: The generated excitons diffuse through the donor or acceptor domains towards the donor-acceptor (D-A) interface. The diffusion length of these excitons is typically on the order of 10-20 nm.

  • Exciton Dissociation: At the D-A interface, the energy level offset between the donor and acceptor materials provides the driving force for the exciton to dissociate. The electron is transferred to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), and the hole remains in the donor's Highest Occupied Molecular Orbital (HOMO).

  • Charge Transport: The separated electrons and holes are then transported through the percolating networks of the acceptor and donor materials, respectively, towards their corresponding electrodes.

  • Charge Collection: Finally, the electrons are collected at the cathode (typically a low-work-function metal like aluminum) and the holes at the anode (typically a transparent conductor like indium tin oxide, ITO).

OPV_Workflow cluster_Fabrication Device Fabrication cluster_Materials Material Preparation A Substrate Cleaning B ETL Deposition A->B C Active Layer Spin-Coating B->C D HTL Deposition C->D F UV-Vis Spectroscopy C->F H AFM Imaging C->H E Electrode Evaporation D->E I J-V Measurement E->I G Cyclic Voltammetry J Donor & NFA Synthesis K Solution Preparation J->K K->C K->G

References

EZH2's Crucial Role in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator essential for orchestrating the complex gene expression programs that drive embryonic development. Through its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 establishes a repressive chromatin landscape that silences key developmental genes, thereby controlling cell fate decisions, proliferation, and differentiation. Dysregulation of EZH2 function during embryogenesis leads to severe developmental defects and embryonic lethality, underscoring its critical importance. This in-depth technical guide explores the multifaceted role of EZH2 in embryonic development, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to provide a comprehensive resource for researchers in the field.

The Core Mechanism: EZH2 and the PRC2 Complex

EZH2 functions as the enzymatic core of the PRC2 complex, which also includes the core components SUZ12 and EED.[1] The primary and most well-characterized function of PRC2 is the catalysis of H3K27me3, a hallmark of facultative heterochromatin and transcriptional repression.[2][3] This epigenetic mark serves as a docking site for other repressive complexes, including Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and inhibits gene expression.[3] The expression of EZH2 is tightly regulated during development, with high levels observed in proliferating cells and embryonic stem cells, which then decrease as differentiation proceeds.[4]

The fundamental role of EZH2 in development is highlighted by knockout studies in mice. EZH2-deficient mouse embryos exhibit early embryonic lethality, failing to complete gastrulation.[4] This is attributed to the misexpression of genes that should be silenced, leading to a breakdown in the precise orchestration of cell fate specification and morphogenetic movements.

Quantitative Insights into EZH2 Function

The advent of high-throughput sequencing technologies has provided unprecedented insights into the genome-wide targets of EZH2 and the transcriptional consequences of its loss. Below are summary tables of quantitative data from key studies.

Table 1: Differentially Expressed Genes in EZH2 Knockdown Mouse Embryonic Fibroblasts (MEFs)

This table summarizes RNA-seq data from a study investigating two EZH2 isoforms, EZH2A and EZH2B. The data highlights the distinct sets of genes regulated by each isoform in mouse embryonic fibroblasts.

Gene SymbolLog2 Fold Change (Ezh2a mutant vs. WT)p-value (Ezh2a mutant vs. WT)Log2 Fold Change (Ezh2b mutant vs. WT)p-value (Ezh2b mutant vs. WT)
Upregulated in Ezh2a mutant
Wnt62.58< 0.050.15> 0.05
Lef12.13< 0.050.21> 0.05
Tcf71.98< 0.050.11> 0.05
Downregulated in Ezh2a mutant
Yap1-2.25< 0.05-0.32> 0.05
Tead2-1.89< 0.05-0.19> 0.05
Upregulated in Ezh2b mutant
Irf70.12> 0.053.12< 0.05
Stat10.08> 0.052.87< 0.05
Downregulated in Ezh2b mutant
Ccl5-0.21> 0.05-2.54< 0.05

Data adapted from supplementary materials of a study on EZH2 variants.[5] The table shows a selection of genes to illustrate the differential effects of the isoforms.

Table 2: EZH2 Target Genes in Cervical Cancer Cells with High H3K27me3 Enrichment

This table presents a list of genes identified by ChIP-seq to be bound by EZH2 and associated with high levels of H3K27me3 at their promoter regions in HeLa-S3 cells. While not from embryonic tissue, this provides a relevant list of potent EZH2 targets.

Gene SymbolPeak ScoreSignal Value
HOXA985087.5
HOXB1379881.2
GATA475076.8
SOX1772173.4
PAX668970.1
WNT165466.7

Data derived from supplementary information of a study on EZH2 in cervical cancer.[6] The scores and values are representative of strong EZH2 binding and H3K27me3 enrichment.

Key Signaling Pathways Modulated by EZH2

EZH2 does not operate in isolation but is intricately linked with major signaling pathways that govern embryonic development.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental to numerous developmental processes, including cell proliferation, differentiation, and axis formation. EZH2 has been shown to interact with and regulate components of this pathway. In some contexts, EZH2 can repress inhibitors of the Wnt pathway, thereby promoting Wnt signaling.[7] Conversely, in other scenarios, EZH2 can directly repress Wnt ligands.[7] This context-dependent regulation highlights the complexity of EZH2's role.

Wnt_EZH2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex LRP5_6 LRP5/6 LRP5_6->Destruction_Complex inhibition beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF EZH2 EZH2 beta_catenin_nuc->EZH2 interaction Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activation Wnt_Antagonists Wnt Antagonists (e.g., DKK, SFRP) EZH2->Wnt_Antagonists repression via H3K27me3 Wnt_Antagonists->Frizzled inhibition

EZH2 interaction with the Wnt/β-catenin signaling pathway.
Hippo-YAP1 Signaling

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis. Recent studies have implicated EZH2 in the regulation of this pathway. Specifically, depletion of the EZH2A isoform has been shown to suppress the expression of genes involved in the Hippo-Yap1 pathway.[5]

Hippo_EZH2_Pathway cluster_upstream Upstream Signals cluster_core Hippo Core Kinase Cassette cluster_downstream Downstream Effectors Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ MOB1->YAP_TAZ phosphorylation (inactivation) TEAD TEAD YAP_TAZ->TEAD co-activation Target_Genes Target Genes (proliferation, anti-apoptosis) TEAD->Target_Genes activation EZH2A EZH2A EZH2A->YAP_TAZ regulates expression

EZH2A's regulatory role in the Hippo-YAP1 signaling pathway.

Experimental Protocols

Accurate and reproducible experimental methodologies are paramount for studying EZH2's function in embryonic development. Below are detailed protocols for key techniques.

Chromatin Immunoprecipitation (ChIP) for Mouse Embryonic Tissues

This protocol is adapted for the analysis of histone modifications from mouse embryonic tissues.

Materials:

  • 1X Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Syringes (1 ml) with 18 and 21 gauge needles

  • Sonicator (e.g., Bioruptor)

  • EZH2 or H3K27me3 antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Tissue Preparation:

    • Excise embryonic tissue (e.g., whole embryo, specific organ) in ice-cold 1X PBS.

    • Weigh 50-100 mg of tissue and place it in a petri dish on ice.

    • Mince the tissue into <1 mm³ pieces using two razor blades.[8]

    • Transfer the minced tissue to a 1.5 ml microfuge tube.

  • Cross-linking:

    • Add 1 ml of 1% formaldehyde in 1X PBS to the tissue and incubate for 10 minutes at room temperature with gentle rotation.[9] For tissues, a final concentration of 1.5% formaldehyde may be more effective.[9]

    • Quench the cross-linking reaction by adding 100 µl of 2.5 M glycine and incubate for 5 minutes at room temperature.[10]

  • Cell Lysis and Chromatin Shearing:

    • Wash the cross-linked tissue twice with ice-cold 1X PBS.

    • Resuspend the tissue in 1 ml of lysis buffer with protease inhibitors.

    • Homogenize the tissue by passing it through an 18-gauge needle 5-10 times, followed by a 21-gauge needle 5-10 times.[8]

    • Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication time and power is critical.[9]

    • Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Add the ChIP-grade antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and input to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit. The purified DNA is ready for downstream analysis (qPCR or sequencing).

ChIP_Workflow start Start: Embryonic Tissue crosslink 1. Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Homogenization crosslink->lysis sonication 3. Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation 4. Immunoprecipitation (EZH2/H3K27me3 Antibody) sonication->immunoprecipitation washes 5. Washes immunoprecipitation->washes elution 6. Elution washes->elution reverse_crosslink 7. Reverse Cross-linking elution->reverse_crosslink purification 8. DNA Purification reverse_crosslink->purification end End: Purified DNA for qPCR or Sequencing purification->end

Chromatin Immunoprecipitation (ChIP) experimental workflow.
RNA Sequencing (RNA-seq) from a Single Mouse Embryo

This protocol outlines the key steps for performing RNA-seq on a single mouse embryo, a technique crucial for understanding the transcriptome during early development.

Materials:

  • TRIzol reagent

  • Linear acrylamide

  • RNA purification kit (e.g., RNeasy Mini Kit)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • Low-input RNA library preparation kit (e.g., SMART-Seq v4 Ultra Low Input RNA Kit)

  • Magnetic beads for library cleanup

Procedure:

  • Embryo Collection and Lysis:

    • Isolate a single mouse embryo at the desired developmental stage in ice-cold 1X PBS.

    • Immediately transfer the embryo to 1 ml of TRIzol reagent and homogenize by pipetting.[2]

    • Add linear acrylamide as a carrier to aid in RNA precipitation.

  • RNA Isolation:

    • Follow the TRIzol manufacturer's protocol for phase separation using chloroform and isopropanol precipitation of the aqueous phase containing the RNA.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • RNA Purification and DNase Treatment:

    • Further purify the RNA using an RNA purification kit, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

    • Elute the RNA in a small volume of RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Assess the quality and integrity of the isolated RNA using a Bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) > 8.

    • Quantify the RNA using a fluorometric method (e.g., Qubit).

  • Library Preparation:

    • Starting with a low amount of total RNA (e.g., 1-10 ng), proceed with a low-input RNA library preparation kit.

    • This typically involves reverse transcription with oligo(dT) primers to select for polyadenylated mRNA, followed by cDNA amplification.

    • Fragment the amplified cDNA and ligate sequencing adapters.

    • Perform size selection and cleanup of the final library using magnetic beads.[11]

  • Sequencing:

    • Assess the quality and quantity of the final library.

    • Sequence the library on a next-generation sequencing platform.

RNAseq_Workflow start Start: Single Mouse Embryo lysis 1. Lysis & Homogenization (TRIzol) start->lysis isolation 2. RNA Isolation lysis->isolation purification 3. RNA Purification & DNase Treatment isolation->purification qc 4. RNA Quality Control (Bioanalyzer) purification->qc library_prep 5. Library Preparation (Low-input kit) qc->library_prep sequencing 6. Sequencing library_prep->sequencing end End: RNA-seq Data for Analysis sequencing->end

RNA Sequencing (RNA-seq) experimental workflow for a single embryo.

Conclusion

EZH2 is an indispensable epigenetic regulator of embryonic development. Its role in establishing and maintaining a repressive chromatin landscape through H3K27me3 is fundamental for the precise control of gene expression programs that govern cell fate decisions and tissue morphogenesis. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of EZH2 in both normal development and disease. A deeper understanding of the molecular mechanisms orchestrated by EZH2 will undoubtedly pave the way for novel therapeutic strategies targeting developmental disorders and cancer.

References

Initial Investigation of HZ2 Compound Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial toxicological assessment of the novel compound HZ2. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. This document summarizes the key findings from in vitro and in vivo studies, details the experimental methodologies employed, and visualizes the putative signaling pathways and experimental workflows.

Quantitative Toxicity Data Summary

The following tables summarize the quantitative data obtained from the initial toxicity profiling of compound this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointIncubation Time (hrs)IC50 (µM)
HepG2CellTiter-Glo®ATP Content2442.5
HEK293MTTMetabolic Activity2478.2
SH-SY5YLDH ReleaseMembrane Integrity4861.9
HK-2PrestoBlue™Cell Viability2455.7

Table 2: In Vivo Acute Oral Toxicity of this compound in Rodents

SpeciesSexDose (mg/kg)MortalityClinical Signs Observed
RatMale500/5No observable adverse effects
RatFemale500/5No observable adverse effects
RatMale3000/5Lethargy, piloerection within 4 hours
RatFemale3000/5Lethargy, piloerection within 4 hours
RatMale20002/5Severe lethargy, ataxia, mortality within 24 hours
RatFemale20001/5Severe lethargy, ataxia, mortality within 24 hours

Table 3: Organ-to-Body Weight Ratios from 28-Day Repeated Dose Study (Rat, 100 mg/kg/day)

OrganMale (Control)Male (this compound-Treated)Female (Control)Female (this compound-Treated)
Liver3.8 ± 0.34.5 ± 0.43.7 ± 0.24.3 ± 0.3
Kidneys0.7 ± 0.10.9 ± 0.1*0.7 ± 0.10.8 ± 0.1
Spleen0.2 ± 0.050.2 ± 0.040.2 ± 0.060.2 ± 0.05
Heart0.4 ± 0.030.4 ± 0.040.4 ± 0.030.4 ± 0.03

*Values are presented as mean ± standard deviation. *p < 0.05 compared to control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assays

1. Cell Culture:

  • HepG2, HEK293, SH-SY5Y, and HK-2 cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells were seeded in 96-well plates and allowed to adhere for 24 hours.

  • This compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%.

3. Viability and Cytotoxicity Assessment:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay was performed according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • MTT Assay: Cells were incubated with MTT solution for 4 hours, followed by solubilization of formazan crystals. Absorbance was measured at 570 nm.

  • LDH Release Assay: The release of lactate dehydrogenase into the culture medium was quantified using a commercially available kit to assess membrane integrity.

In Vivo Toxicity Studies

1. Animals:

  • Sprague-Dawley rats (8-10 weeks old) were used for all in vivo experiments.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Acute Oral Toxicity Study (OECD Guideline 425):

  • Animals were fasted overnight prior to dosing.

  • This compound was administered once by oral gavage at doses of 5, 50, 300, and 2000 mg/kg.

  • Animals were observed for mortality and clinical signs of toxicity for 14 days.

3. 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407): [1]

  • This compound was administered daily by oral gavage at doses of 10, 30, and 100 mg/kg/day for 28 days.[1]

  • Body weight and clinical observations were recorded weekly.

  • At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.

  • Animals were euthanized, and major organs were collected, weighed, and preserved for histopathological examination.[2]

Visualizations

Putative Signaling Pathway Perturbation by this compound

HZ2_Signaling_Pathway cluster_cell Hepatocyte This compound This compound ROS Increased ROS This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative this compound-induced apoptosis pathway.

Experimental Workflow for In Vitro Toxicity Screening

In_Vitro_Workflow cluster_assays Cytotoxicity Assays start Start: Cell Seeding treatment 24h Adhesion & this compound Treatment start->treatment incubation 24-48h Incubation treatment->incubation atp ATP Assay (CellTiter-Glo) incubation->atp mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh data_analysis Data Analysis (IC50 Calculation) atp->data_analysis mtt->data_analysis ldh->data_analysis end End: Toxicity Profile data_analysis->end

Caption: In vitro cytotoxicity screening workflow.

Logical Relationship for In Vivo Study Progression

In_Vivo_Progression acute Acute Toxicity Study (Single High Dose) dose_range Establish Dose Range acute->dose_range Provides data for repeated Repeated Dose Study (28-Day) target_organ Identify Target Organs repeated->target_organ Determines dose_range->repeated Informs

Caption: Logical flow of in vivo toxicity assessment.

References

EZH2 Mutations in Weaver Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Weaver syndrome is a rare congenital overgrowth disorder primarily caused by heterozygous mutations in the EZH2 gene.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator responsible for methylating histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression.[4][5] Unlike the gain-of-function mutations often seen in malignancies, Weaver syndrome-associated variants typically result in a partial loss-of-function or exert a dominant-negative effect.[6][7][8][9][10] This leads to a global reduction in H3K27 di- and trimethylation (H3K27me2/3), chromatin decompaction, and the aberrant expression of genes, including those that control growth.[6][8] This guide provides an in-depth overview of the molecular genetics of EZH2 in Weaver syndrome, details of the signaling pathways involved, quantitative clinical and mutational data, key experimental protocols for studying EZH2 function, and implications for therapeutic development.

Introduction to Weaver Syndrome and EZH2

Weaver syndrome, first described in 1974, is characterized by a distinct set of clinical features, including pre- and postnatal overgrowth, macrocephaly, advanced bone age, variable intellectual disability, and characteristic facial features such as a broad forehead, hypertelorism, and a prominent chin crease.[3][11][12] In 2011, de novo heterozygous mutations in the Enhancer of zeste homolog 2 (EZH2) gene were identified as the primary cause of the syndrome.[1][13]

EZH2 is a histone methyltransferase and the core catalytic component of the PRC2 complex, which also includes the core subunits EED and SUZ12.[5][7][14] PRC2-mediated trimethylation of H3K27 (H3K27me3) is a key epigenetic modification that signals for chromatin condensation and transcriptional silencing, playing a critical role in regulating gene expression during embryonic development and maintaining cell identity.[2][7]

Molecular Pathogenesis of EZH2 Mutations in Weaver Syndrome

The genetic basis of Weaver syndrome is distinct from that of cancers associated with EZH2. While some lymphomas feature somatic gain-of-function mutations, Weaver syndrome is caused by germline mutations that lead to a reduction in the PRC2 complex's overall methyltransferase activity.

Mutation Spectrum:

  • The majority of mutations are missense variants distributed throughout the gene.[15]

  • A significant cluster of these missense mutations is found within the highly conserved SET domain, which contains the enzyme's catalytic site.[3][15]

  • Truncating mutations (nonsense or frameshift) are uncommon and, when they do occur, are typically located in the final exon, which may allow them to escape nonsense-mediated RNA decay and produce a partially functional or interfering protein.[7][15] The lack of early truncating mutations suggests that simple haploinsufficiency (loss of one copy) is not the mechanism for Weaver syndrome.[7][9]

Mechanism of Action: Research indicates that Weaver syndrome-associated EZH2 mutations operate through a dominant-negative mechanism.[6][8] The mutant EZH2 protein is incorporated into the PRC2 complex but impairs its enzymatic function, thereby interfering with the activity of the complex formed with the wild-type protein from the other allele.[6] This results in:

  • A global reduction of H3K27me2 and H3K27me3.[8]

  • A concomitant increase in H3K27 acetylation (H3K27ac), a mark of active transcription.[8]

  • Decompaction of chromatin architecture.[6][8]

  • Derepression of target genes, including several involved in growth control, which underlies the overgrowth phenotype.[7][8]

Signaling Pathways and Molecular Interactions

The canonical function of EZH2 is central to the PRC2-mediated gene silencing pathway. Weaver syndrome mutations disrupt this delicate balance, leading to widespread transcriptional dysregulation.

Canonical PRC2-Mediated Gene Silencing

PRC2_Canonical_Pathway cluster_complex PRC2 Core Complex Assembly EZH2 EZH2 (Catalytic) PRC2_Complex Active PRC2 Complex EZH2->PRC2_Complex incorporation EED EED EED->PRC2_Complex SUZ12 SUZ12 SUZ12->PRC2_Complex RbAp48 RbAp48 RbAp48->PRC2_Complex H3K27me3 Histone H3 (Trimethylated K27) PRC2_Complex->H3K27me3 Catalyzes Methylation Chromatin Target Gene Locus (Chromatin) H3K27me0 Histone H3 (Unmethylated K27) Chromatin->H3K27me0 contains PRC1 PRC1 Complex H3K27me3->PRC1 Recruits Repression Transcriptional Repression PRC1->Repression Leads to

Disruption of PRC2 Function in Weaver Syndrome

Weaver_Syndrome_Pathway cluster_proteins Protein Pool EZH2_WT Wild-Type EZH2 PRC2_Impaired Impaired PRC2 Complex EZH2_WT->PRC2_Impaired incorporation EZH2_Mut Mutant EZH2 (Weaver) EZH2_Mut->PRC2_Impaired Dominant-Negative Interference H3K27me3_Reduced Reduced H3K27me3 PRC2_Impaired->H3K27me3_Reduced Leads to H3K27ac_Increased Increased H3K27ac PRC2_Impaired->H3K27ac_Increased Leads to Chromatin_Decomp Chromatin Decompaction H3K27me3_Reduced->Chromatin_Decomp H3K27ac_Increased->Chromatin_Decomp Gene_Activation Aberrant Transcription of Growth Genes Chromatin_Decomp->Gene_Activation Phenotype Weaver Syndrome Phenotype (Overgrowth, etc.) Gene_Activation->Phenotype

Quantitative Data Summary

Table 1: Clinical Characteristics of Individuals with EZH2 Mutations
Clinical FeatureFrequency in EZH2-Positive IndividualsReference
Tall Stature>90%[3][15]
Intellectual Disability~80% (typically mild to moderate)[3][15]
MacrocephalyCommon[11]
Advanced Bone AgeCommon[7]
CamptodactylyFrequent[15]
Soft, Doughy SkinFrequent[15]
Umbilical HerniaFrequent[15]
Low, Hoarse Cry in InfancyFrequent[15]
Table 2: Spectrum and Location of EZH2 Mutations in Weaver Syndrome
Mutation TypePrevalenceCommon Location / Recurrent VariantsReference
MissensePrimary mechanismClustering in the SET domain (e.g., 12 of 48 cases in one study). Recurrent mutations include p.Arg684Cys and p.Ala682T.[2][4][15][16]
Truncating (Nonsense/Frameshift)Uncommon (~8% in one study)Identified only in the final exon, C-terminal to the SET domain.[3][15]
Deletions/InsertionsRareA de novo p.Tyr153del has been reported.[11]

Key Experimental Protocols

Histone Methyltransferase (HMT) Assay (In Vitro)

This protocol is designed to measure the enzymatic activity of the PRC2 complex and assess the impact of specific EZH2 mutations.

Objective: To quantify the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Materials:

  • Recombinant PRC2 complex (wild-type or mutant EZH2/EED/SUZ12/RbAp48/AEBP2)[5][17]

  • Histone Substrate: Recombinant Histone H3 or core histones.[17]

  • Methyl Donor: S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

  • Scintillation fluid and filter plates for radioactive detection, or SAH-detection reagents for fluorescence-based assays.[17][18]

Methodology:

  • Reaction Setup: In a microplate, combine the HMT assay buffer, the histone substrate (e.g., at 5 µM), and the recombinant PRC2 complex (e.g., at 13 nM).[17]

  • Initiate Reaction: Add [³H]-SAM (e.g., at 1 µM) to each well to start the methyltransferase reaction.[17]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[17]

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid - TCA) to precipitate the proteins and histones.

  • Detection (Radioactive):

    • Transfer the reaction mixture to a filter plate to capture the precipitated, methylated histones.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) from reactions with mutant PRC2 to those with wild-type PRC2 to determine the relative reduction in HMT activity.

HMT_Assay_Workflow start Start reagents Combine Reagents: - Recombinant PRC2 (WT or Mutant) - Histone H3 Substrate - Assay Buffer start->reagents initiate Initiate Reaction with [3H]-SAM reagents->initiate incubate Incubate at 30°C for 60 min initiate->incubate stop Stop Reaction (e.g., TCA) incubate->stop filter Transfer to Filter Plate & Wash stop->filter detect Add Scintillation Fluid & Measure Radioactivity filter->detect analyze Analyze Data: Compare WT vs. Mutant Activity detect->analyze end End analyze->end

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the steps to identify the genomic locations of H3K27me3 and assess genome-wide changes resulting from EZH2 mutations.

Objective: To map the in vivo binding sites of a specific histone modification (H3K27me3) across the entire genome.

Materials:

  • Cells (e.g., isogenic cell lines expressing WT or mutant EZH2).

  • Formaldehyde (for cross-linking).

  • Lysis and Wash Buffers (e.g., RIPA buffer).[19]

  • Sonicator or micrococcal nuclease for chromatin fragmentation.

  • ChIP-grade antibody specific for H3K27me3.

  • Protein A/G magnetic beads.[19]

  • Reagents for reversal of cross-links (e.g., Proteinase K, high salt buffer).

  • DNA purification kit.

  • Reagents for sequencing library preparation.

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20][21]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.[21]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.

    • Incubate the cleared chromatin overnight at 4°C with the anti-H3K27me3 antibody.[19][20]

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reversal of Cross-links: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C in a high-salt buffer, followed by Proteinase K treatment to digest proteins.[20]

  • DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit or phenol-chloroform extraction.[21]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions enriched for H3K27me3. Perform differential binding analysis between WT and mutant samples.

    • Note: For mutations causing global changes, standard normalization can be misleading. Spike-in normalization using chromatin from another species (e.g., Drosophila) is recommended to accurately quantify global reductions in H3K27me3.[22]

ChIP_Seq_Workflow start Start: Cell Culture crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse ip 3. Immunoprecipitation (Anti-H3K27me3 Antibody) lyse->ip wash 4. Wash to Remove Non-specific Binding ip->wash elute 5. Elute & Reverse Cross-links wash->elute purify 6. Purify DNA elute->purify library 7. Library Preparation & Sequencing purify->library analyze 8. Data Analysis (Alignment, Peak Calling) library->analyze end End: Genome-wide H3K27me3 Map analyze->end

Implications for Drug Development

The molecular mechanism of EZH2 in Weaver syndrome has critical implications for therapeutic strategies.

  • EZH2 Inhibitors: A significant focus of drug development has been on EZH2 inhibitors (e.g., Tazemetostat) for treating cancers where EZH2 is overactive due to gain-of-function mutations or overexpression.[23][24] These inhibitors are designed to reduce EZH2's catalytic activity.[18] Given that Weaver syndrome results from a partial loss-of-function, these inhibitors are not considered a viable therapeutic approach and could potentially exacerbate the condition.[4]

  • Cancer Predisposition: While the risk is not fully quantified, there is concern that individuals with Weaver syndrome may have an increased predisposition to cancer.[7] The spectrum of germline mutations in Weaver syndrome overlaps with somatic inactivating mutations found in myeloid malignancies, suggesting a potential link between reduced PRC2 function and tumorigenesis in certain contexts.[2] This warrants careful long-term monitoring of patients.

  • Future Directions: Therapeutic strategies for Weaver syndrome would need to focus on restoring or enhancing PRC2's methyltransferase activity, a significantly more challenging goal than inhibition. Potential avenues could include small molecules that stabilize the PRC2 complex, allosteric activators, or gene therapy approaches, though these remain highly speculative. Understanding the specific downstream targets that are dysregulated due to EZH2 mutations could also reveal nodes for therapeutic intervention.

Conclusion

Weaver syndrome is an overgrowth disorder driven by a fascinating and complex molecular mechanism. It is not caused by a simple loss of an EZH2 allele but by dominant-negative mutations that impair the function of the entire PRC2 complex, leading to a global disruption of the epigenetic landscape. This results in reduced H3K27me3, chromatin decompaction, and aberrant gene expression, ultimately driving the characteristic clinical phenotype. The clear distinction between the loss-of-function mechanism in Weaver syndrome and the gain-of-function context in many cancers is a critical consideration for the drug development community. Future research must focus on elucidating the precise downstream consequences of EZH2 dysregulation to identify novel therapeutic targets for this rare disease.

References

Technical Whitepaper: HZ2, a Novel Organic Semiconductor for Next-Generation Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a representative whitepaper detailing the discovery and characterization of a novel organic semiconductor, designated "HZ2." As of the current date, "this compound" is a placeholder designation, and this document serves as a comprehensive template illustrating the expected data, experimental protocols, and analyses for such a discovery. The presented data is hypothetical and based on typical performance characteristics of high-performance organic semiconductors.

Introduction

The field of organic electronics continues to rapidly evolve, driven by the promise of lightweight, flexible, and low-cost devices.[1] Organic semiconductors are pivotal to this advancement, with applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to organic field-effect transistors (OFETs).[2] The design and synthesis of new π-conjugated systems with optimized charge transport properties, environmental stability, and processability are critical for realizing the full potential of this technology.

This whitepaper introduces this compound, a novel donor-acceptor type small molecule organic semiconductor. The molecular design of this compound incorporates an electron-rich core flanked by strongly electron-withdrawing units, a strategy aimed at tuning the frontier molecular orbital energy levels to facilitate efficient charge injection and transport. This document provides a comprehensive overview of the synthesis, physicochemical properties, and device performance of this compound, establishing its potential as a high-performance material for next-generation electronic applications.

Material Synthesis and Characterization

The synthesis of this compound was accomplished through a multi-step process, designed for scalability and high purity. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Precursor A. A solution of [Starting Material 1] (1.0 eq) and [Starting Material 2] (1.1 eq) in anhydrous Toluene (200 mL) was subjected to a Palladium-catalyzed cross-coupling reaction under an inert argon atmosphere. The reaction mixture was heated to 110°C for 48 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Eluent: Hexane/Dichloromethane 3:1) to yield Precursor A as a yellow solid.

  • Step 2: Synthesis of Precursor B. In a separate reaction, [Starting Material 3] (2.0 eq) was dissolved in anhydrous Tetrahydrofuran (150 mL) and cooled to -78°C. n-Butyllithium (2.1 eq) was added dropwise, and the mixture was stirred for 1 hour before the addition of [Electrophile]. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride. The organic layer was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude material was purified by recrystallization from ethanol to afford Precursor B.

  • Step 3: Final Synthesis of this compound. Precursor A (1.0 eq) and Precursor B (2.2 eq) were dissolved in anhydrous Dimethylformamide (100 mL). Potassium carbonate (5.0 eq) was added, and the mixture was heated to 150°C for 24 hours under an argon atmosphere. After cooling, the reaction mixture was poured into ice-water, and the resulting precipitate was collected by filtration. The crude this compound was purified by temperature gradient sublimation under high vacuum to yield a dark red crystalline solid.

Physicochemical Properties

The optical and electrochemical properties of this compound were investigated to determine its frontier molecular orbital energy levels and optical bandgap. The results are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyMeasurement TechniqueValue
Absorption Maximum (λmax, abs)UV-Vis Spectroscopy585 nm
Emission Maximum (λmax, em)Photoluminescence Spectroscopy650 nm
Optical Bandgap (Egopt)Tauc Plot from UV-Vis1.95 eV
Highest Occupied Molecular Orbital (HOMO)Cyclic Voltammetry-5.30 eV
Lowest Unoccupied Molecular Orbital (LUMO)Cyclic Voltammetry-3.35 eV
Electrochemical Bandgap (Egec)From HOMO/LUMO1.95 eV
Experimental Protocol: Characterization
  • UV-Vis Spectroscopy: Absorption spectra were recorded on a spectrophotometer using a 1x10-5 M solution of this compound in chloroform. The optical bandgap was estimated from the onset of the absorption edge of a thin film of this compound.

  • Photoluminescence Spectroscopy: Emission spectra were obtained from a 1x10-5 M solution of this compound in chloroform, with an excitation wavelength of 585 nm.

  • Cyclic Voltammetry (CV): CV was performed in a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode. The measurements were conducted in a 0.1 M solution of tetrabutylammonium hexafluorophosphate in acetonitrile. The HOMO and LUMO energy levels were calculated from the onset of the first oxidation and reduction potentials, respectively, against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Device Fabrication and Performance

To evaluate the charge transport characteristics of this compound, top-gate, bottom-contact organic field-effect transistors (OFETs) were fabricated.

Experimental Protocol: OFET Fabrication
  • Substrate Preparation: Heavily n-doped silicon wafers with a 200 nm thermally grown silicon dioxide (SiO2) layer were used as the substrate and gate dielectric. The substrates were cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.

  • Source/Drain Electrode Patterning: Gold source and drain electrodes (50 nm) with a 10 nm titanium adhesion layer were deposited by thermal evaporation through a shadow mask. The channel length (L) and width (W) were 50 µm and 1000 µm, respectively.

  • Organic Semiconductor Deposition: A thin film of this compound (60 nm) was deposited onto the substrate by thermal evaporation under a high vacuum (10-6 Torr) at a deposition rate of 0.2 Å/s. The substrate temperature was maintained at 80°C during deposition.

  • Gate Insulator and Gate Electrode Deposition: A 50 nm layer of a fluoropolymer (CYTOP) was spin-coated as the top-gate dielectric, followed by thermal annealing. Finally, a 100 nm aluminum gate electrode was deposited by thermal evaporation through a shadow mask.

Performance Metrics

The electrical characteristics of the this compound-based OFETs were measured under ambient conditions using a semiconductor parameter analyzer. The key performance metrics are summarized in Table 2.

Table 2: OFET Performance of this compound

ParameterAverage Value
Hole Mobility (µh)1.25 cm2/Vs
On/Off Current Ratio (Ion/Ioff)> 106
Threshold Voltage (Vth)-2.5 V
Subthreshold Swing (SS)0.5 V/dec

The charge carrier mobility was calculated from the saturation region of the transfer characteristics using the standard field-effect transistor equation.

Visualizations

Molecular Design Workflow

A Virtual Library of Building Blocks B Machine Learning Model (Property Prediction) A->B Input C Candidate Selection B->C Ranking D Multi-step Synthesis C->D Top Candidates E Purification (Sublimation) D->E F Spectroscopic Analysis (UV-Vis, PL) E->F G Electrochemical Analysis (Cyclic Voltammetry) E->G H OFET Fabrication F->H G->H I Performance Evaluation H->I J Feedback Loop I->J J->B Data for Model Refinement

Caption: Workflow for the discovery of this compound.

Experimental Workflow for OFET Fabrication

start Start sub Substrate Cleaning Si/SiO2 Wafer Ultrasonication start->sub electrodes Source/Drain Deposition Thermal Evaporation Au/Ti sub->electrodes semiconductor This compound Deposition Thermal Evaporation 60 nm electrodes->semiconductor dielectric Dielectric Coating Spin-coating CYTOP semiconductor->dielectric gate Gate Deposition Thermal Evaporation Al dielectric->gate end Device Testing gate->end

Caption: OFET fabrication process for this compound.

Structure-Property Relationships in this compound

This compound This compound Molecular Structure DA Donor-Acceptor Architecture This compound->DA Planarity High Planarity This compound->Planarity Packing π-π Stacking This compound->Packing HOMO Low HOMO Level (-5.30 eV) DA->HOMO LUMO Low LUMO Level (-3.35 eV) DA->LUMO Planarity->Packing Mobility High Hole Mobility (1.25 cm²/Vs) Packing->Mobility Bandgap Narrow Bandgap (1.95 eV) HOMO->Bandgap Stability Good Air Stability HOMO->Stability LUMO->Bandgap

Caption: Key structure-property relationships of this compound.

Conclusion

This whitepaper has detailed the synthesis, characterization, and device application of this compound, a novel organic semiconductor. The material exhibits promising physicochemical properties, including a narrow bandgap and well-matched energy levels for efficient charge injection. Organic field-effect transistors fabricated with this compound demonstrated excellent performance, with high hole mobility and a large on/off current ratio. These results highlight the potential of this compound as a foundational material for future advancements in flexible and printed electronics. Further investigations will focus on optimizing device architecture and exploring the performance of this compound in other electronic applications, such as organic photovoltaics and light-emitting transistors.

References

Foundational Research on Protein Kinase CK2α: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the foundational research surrounding protein kinase CK2α, a critical enzyme implicated in a multitude of cellular processes and a prominent target in modern drug discovery. While the term "HZ2 ligand family" is not a recognized classification, the nomenclature "this compound" is frequently observed in structural biology and computational chemistry literature. It refers to a specific hydrogen atom on the zeta-carbon of a lysine residue. The interaction between a ligand and the this compound atom of a lysine within the active site of a protein, such as CK2α, can be a critical determinant of binding affinity and selectivity. This guide will delve into the core aspects of CK2α, including its signaling pathways, quantitative data on its inhibitors, and detailed experimental protocols relevant to its study.

Quantitative Data: CK2α Inhibitors

The following table summarizes the in vitro potency of selected small molecule inhibitors of the CK2α and CK2α' isoforms.

CompoundTarget IsoformAssay TypeIC50 (nM)Reference
CX-4945 (Silmitasertib) CK2α/α'Cell-free~1-10[1]
CK2αNanoBRET920[2]
CK2α'NanoBRET200[2]
SGC-CK2-1 CK2αEnzymatic4.2[2]
CK2α'Enzymatic2.3[2]
CK2αNanoBRET36[2]
CK2α'NanoBRET19[2]
GO289 CK2Enzymatic7[2]
IQA CK2Enzymatic390[3]

Signaling Pathways Involving CK2α

Protein kinase CK2α is a pleiotropic kinase that regulates numerous signaling pathways critical for cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.[4][5]

CK2_PI3K_AKT_Pathway CK2a CK2α PTEN PTEN CK2a->PTEN Inactivation AKT AKT CK2a->AKT S129 Phos. PIP3 PIP3 PTEN->PIP3 PIP2 PIP2 PI3K PI3K PI3K->PIP3 PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: CK2α positively regulates the PI3K/AKT pathway.

CK2_Wnt_Pathway cluster_destruction Normally (No Wnt) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex Inhibition CK2a CK2α BetaCatenin β-catenin CK2a->BetaCatenin Stabilization GSK3B GSK3β TCF_LEF TCF/LEF BetaCatenin->TCF_LEF DestructionComplex->BetaCatenin Degradation GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: CK2α promotes Wnt/β-catenin signaling.

CK2_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation CK2a CK2α NFkB NF-κB (p65/p50) CK2a->NFkB p65 Phos. (S529) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-survival Gene Transcription Docking_Workflow PDB 1. Protein Preparation - Download CK2α structure (e.g., PDB: 3PE1) - Remove water, ligands - Add hydrogens GridGen 3. Grid Generation - Define active site coordinates - Generate a grid box around the ATP-binding pocket PDB->GridGen LigandPrep 2. Ligand Preparation - Draw 2D structure of inhibitor - Convert to 3D - Assign charges, minimize energy Docking 4. Molecular Docking - Use software (e.g., AutoDock, FlexX) - Flexible ligand, rigid protein - Generate multiple binding poses LigandPrep->Docking GridGen->Docking Scoring 5. Scoring & Analysis - Rank poses by scoring function (e.g., binding energy) - Analyze interactions (H-bonds, hydrophobic) - Compare with known inhibitors Docking->Scoring Results 6. Results - Predicted binding affinity (kcal/mol) - Visualization of best pose - Hypothesis for SAR Scoring->Results ADPGlo_Workflow Step1 1. Kinase Reaction - Combine CK2α enzyme, substrate peptide, ATP, and test inhibitor in a well. - Incubate at 30°C. Step2 2. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - This terminates the kinase reaction and consumes all remaining ATP. - Incubate for 40 min at RT. Step1->Step2 Step3 3. ADP to ATP Conversion - Add Kinase Detection Reagent. - This converts the ADP produced in Step 1 into ATP. Step2->Step3 Step4 4. Luminescence Detection - The new ATP is used by luciferase to generate a light signal. - Incubate for 30-60 min at RT. Step3->Step4 Step5 5. Measurement - Read luminescence on a plate reader. - Signal is proportional to ADP produced, hence kinase activity. Step4->Step5

References

Methodological & Application

Application Note: HZ2 Ligand Binding Assay for the Hypothetical G-Protein Coupled Receptor (HGPC-R1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HZ2 ligand is a novel synthetic antagonist developed for the Hypothetical G-Protein Coupled Receptor (HGPC-R1). GPCRs represent a large family of transmembrane proteins involved in a vast array of physiological processes, making them prominent targets for drug discovery.[1] Understanding the binding characteristics of new ligands like this compound to their receptors is a critical first step in drug development.[2] This document provides a detailed protocol for a radioligand binding assay to determine the affinity (Kd) and receptor density (Bmax) of the this compound ligand for the HGPC-R1 receptor.[3][4] The assay is based on the principle of incubating a preparation of membranes containing the receptor with increasing concentrations of a radiolabeled form of the ligand, [³H]this compound. By measuring the amount of ligand bound to the receptor at equilibrium, a saturation curve can be generated to quantify the binding parameters.[4][5]

Signaling Pathway

The HGPC-R1 is hypothesized to couple to the Gq alpha subunit, initiating a signaling cascade that involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers, in turn, modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a variety of cellular responses.[1][6] The this compound ligand, as an antagonist, is designed to block the initiation of this signaling pathway by preventing the binding of the endogenous agonist.

HZ2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor HGPC-R1 This compound->Receptor Blocks Agonist Endogenous Agonist Agonist->Receptor Activates G_protein Gq Protein (αβγ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: HGPC-R1 Gq signaling pathway, antagonized by this compound.

Experimental Protocol: Saturation Radioligand Binding Assay

This protocol details the steps for a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for the [³H]this compound ligand with the HGPC-R1 receptor.[4]

1. Materials and Reagents

  • Membrane Preparation: Cell line or tissue expressing HGPC-R1.

  • Radioligand: [³H]this compound (Specific Activity: 40-60 Ci/mmol).

  • Unlabeled Ligand: this compound (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ecolume or equivalent.

  • Equipment:

    • Homogenizer

    • Centrifuge (capable of >40,000 x g)

    • 96-well microplates

    • Cell harvester with GF/B glass fiber filters

    • Scintillation counter

    • Multi-channel pipette

2. Membrane Preparation

  • Harvest cells or tissue and wash with ice-cold PBS.

  • Homogenize the material in Assay Buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

  • Resuspend the membrane pellet in fresh Assay Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

3. Assay Procedure

The assay is performed in a 96-well plate with a final volume of 200 µL per well.[7]

  • Prepare Ligand Dilutions:

    • Prepare a serial dilution of [³H]this compound in Assay Buffer to achieve final concentrations ranging from 0.1 to 20 nM (example range).

    • Prepare a high concentration solution of unlabeled this compound (e.g., 10 µM final concentration) for determining non-specific binding.

  • Set up Assay Plate: For each concentration of [³H]this compound, prepare triplicate wells for:

    • Total Binding: 50 µL of [³H]this compound + 50 µL of Assay Buffer + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]this compound + 50 µL of unlabeled this compound + 100 µL of membrane preparation.[8]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a cell harvester onto GF/B glass fiber filters that have been pre-soaked in wash buffer.[9]

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for Total Binding and Non-specific Binding.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Convert CPM to Molar Concentrations: Convert the CPM values to fmol of ligand bound per mg of protein.

  • Generate Saturation Curve: Plot the Specific Binding (Y-axis) against the concentration of [³H]this compound (X-axis).

  • Determine Kd and Bmax: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site specific binding model.[4][10] This analysis will yield the Kd (in nM) and Bmax (in fmol/mg protein) values.[5]

Experimental Workflow

HZ2_Binding_Assay_Workflow prep 1. Membrane Preparation plate 2. Plate Setup (Total & NSB wells) prep->plate Add membranes to wells incubate 3. Incubation (RT, 60-90 min) plate->incubate Add [³H]this compound & unlabeled this compound harvest 4. Harvesting (Vacuum Filtration) incubate->harvest Terminate reaction count 5. Scintillation Counting (CPM) harvest->count Measure bound radioactivity analyze 6. Data Analysis (Kd & Bmax) count->analyze Calculate Specific Binding

Caption: Workflow for the this compound radioligand saturation binding assay.

Data Presentation: Hypothetical Saturation Binding Data

The following table summarizes hypothetical data from a saturation binding experiment for [³H]this compound with membranes expressing HGPC-R1.

[³H]this compound (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg)
0.1 85012073015.2
0.2 1550235131527.4
0.5 3100590251052.3
1.0 48001180362075.4
2.0 69502350460095.8
5.0 92005900330068.8
10.0 1150011800-300-6.3
20.0 1750023500-6000-125.0

Summary of Binding Parameters (from Non-linear Regression)

ParameterValueUnit
Kd 1.85nM
Bmax 110.5fmol/mg protein

This protocol provides a robust method for characterizing the binding of the novel antagonist this compound to its target receptor, HGPC-R1. The saturation binding experiment is a fundamental assay in pharmacology that yields crucial data on ligand affinity and receptor density, which are essential for the preclinical evaluation of new drug candidates.[11] The successful implementation of this protocol will enable researchers to quantify the interaction between this compound and HGPC-R1, providing a solid foundation for further functional studies and drug development efforts.

References

Application Notes and Protocols for the Experimental Use of EZH2 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][5] Overexpression and gain-of-function mutations of EZH2 are frequently observed in a variety of cancers, including lymphoma, sarcoma, breast, and prostate cancer, leading to the silencing of tumor suppressor genes and promoting cancer progression.[1][3][6] This has established EZH2 as a prominent therapeutic target in oncology.[5]

EZH2 inhibitors are a class of small molecules designed to block the methyltransferase activity of EZH2, thereby reactivating silenced tumor suppressor genes and inhibiting cancer cell growth.[2][7] The first FDA-approved EZH2 inhibitor, tazemetostat (Tazverik™), has shown clinical efficacy in treating epithelioid sarcoma and follicular lymphoma.[3][4][7][8] These inhibitors not only impact cancer cells directly by inducing cell cycle arrest, differentiation, and apoptosis but also modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[1][6]

These application notes provide a comprehensive overview of the experimental use of EZH2 inhibitors in cancer cells, including detailed protocols for key in vitro assays, a summary of quantitative data for common inhibitors, and visualizations of the underlying signaling pathways and experimental workflows.

Signaling Pathways and Mechanisms of Action

EZH2's role in cancer is multifaceted, extending beyond its canonical function as a histone methyltransferase. It is involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][5]

Canonical PRC2-Mediated Gene Silencing:

As the catalytic core of the PRC2 complex, EZH2, along with EED and SUZ12, trimethylates H3K27, leading to chromatin compaction and transcriptional repression of target genes, which often include tumor suppressors.[5][9]

EZH2_Canonical_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 EED EED SAH SAH EZH2->SAH Methylation H3K27 Histone H3 (K27) EZH2->H3K27 SUZ12 SUZ12 SAM SAM SAM->EZH2 H3K27me3 H3K27me3 H3K27->H3K27me3 EZH2 Activity Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Repression Transcriptional Repression Tumor_Suppressor->Repression

Canonical EZH2-mediated gene silencing pathway.

Non-Canonical Functions and Interactions:

EZH2 also exhibits functions independent of its methyltransferase activity and the PRC2 complex. It can act as a transcriptional co-activator by interacting with other transcription factors.[6][9] For instance, AKT-mediated phosphorylation of EZH2 can promote its interaction with the androgen receptor, leading to gene activation in castration-resistant prostate cancer.[6] Furthermore, EZH2 can directly methylate non-histone proteins, such as GATA4 and STAT3, thereby modulating their activity.[6][9]

EZH2 is also integrated into major cancer signaling pathways, including Wnt/β-catenin and Notch signaling.[5] For example, EZH2 can activate the Wnt/β-catenin pathway by repressing its inhibitors.[5]

EZH2_NonCanonical_Pathways cluster_nucleus Nucleus EZH2 EZH2 pEZH2 p-EZH2 STAT3 STAT3 EZH2->STAT3 Methylation Wnt_Inhibitors Wnt Pathway Inhibitors EZH2->Wnt_Inhibitors Repression AKT AKT AKT->EZH2 Phosphorylation AR Androgen Receptor pEZH2->AR Gene_Activation Gene Activation AR->Gene_Activation meSTAT3 me-STAT3 Tumorigenicity Increased Tumorigenicity meSTAT3->Tumorigenicity Wnt_Pathway Wnt/β-catenin Pathway Wnt_Inhibitors->Wnt_Pathway

Non-canonical functions of EZH2 in cancer cells.

Quantitative Data for EZH2 Inhibitors

The potency of EZH2 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cellular assays that measure the reduction of H3K27me3 levels.

InhibitorTargetCancer TypeAssay TypeIC50/EC50 (nM)Reference
Tazemetostat (EPZ-6438)EZH2 (WT & Mutant)LymphomaCellular H3K27me3~50[10]
GSK126EZH2 (WT & Mutant)LymphomaEnzymatic IC509.9 (WT), 0.5 (Y641F)[11]
CPI-1205EZH2 (Mutant)B-cell LymphomaBiochemical IC502[12]
CPI-1205EZH2 (Mutant)B-cell LymphomaCellular EC5032[12]
GSK2816126EZH2 (WT & Mutant)LymphomaEnzymatic KiLow nM range[12]
Compound 5EZH2LymphomaEnzymatic IC500.18[13]
Compound 5EZH2LymphomaCellular EC502.5[13]
Compound 6EZH2LymphomaEnzymatic IC500.057[13]
Compound 6EZH2LymphomaCellular EC501.8[13]

Experimental Protocols

A systematic approach is required to evaluate the efficacy and mechanism of action of novel EZH2 inhibitors. The following protocols outline key experiments for in vitro characterization.

Experimental_Workflow Start Start: Cancer Cell Lines Inhibitor_Treatment Treat with EZH2 Inhibitor Start->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Histone_Methylation Histone Methylation Assay (e.g., Western Blot, ELISA) Inhibitor_Treatment->Histone_Methylation Gene_Expression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) Inhibitor_Treatment->Gene_Expression ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) Inhibitor_Treatment->ChIP_Seq Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Histone_Methylation->Data_Analysis Gene_Expression->Data_Analysis ChIP_Seq->Data_Analysis End End: Characterize Inhibitor Effects Data_Analysis->End

General experimental workflow for evaluating EZH2 inhibitors.
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of EZH2 inhibitors on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • EZH2 inhibitor stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the EZH2 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Histone Methylation Assay (Western Blot)

This protocol is for determining the effect of EZH2 inhibitors on global H3K27me3 levels.

Materials:

  • Cancer cells treated with EZH2 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K27me3, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with the EZH2 inhibitor for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K27me3 and total H3 (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the genomic regions where H3K27me3 is altered following EZH2 inhibitor treatment.[14]

Materials:

  • Cancer cells treated with EZH2 inhibitor

  • Formaldehyde (1%)

  • Glycine (125 mM)

  • ChIP lysis buffer

  • Sonicator

  • Anti-H3K27me3 antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target genes

Procedure:

  • Treat cells with the EZH2 inhibitor.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium for 10 minutes at room temperature.

  • Quench the reaction with glycine for 5 minutes.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a DNA purification kit.

  • Analyze the enrichment of specific genomic loci by qPCR or proceed with library preparation for ChIP-seq. For ChIP-seq, it is recommended to use a spike-in control (e.g., Drosophila chromatin) for normalization to accurately detect global changes in H3K27me3.[15]

Gene Expression Analysis (RT-qPCR)

This protocol is for measuring changes in the expression of EZH2 target genes after inhibitor treatment.

Materials:

  • Cancer cells treated with EZH2 inhibitor

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target and housekeeping genes

  • Real-time PCR system

Procedure:

  • Treat cells with the EZH2 inhibitor for the desired time.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1-2 µg of RNA.

  • Perform qPCR using primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression. For a broader, unbiased view of gene expression changes, RNA sequencing (RNA-seq) can be performed.[11][16][17]

Conclusion and Future Directions

The experimental study of EZH2 inhibitors in cancer cells has provided significant insights into their therapeutic potential and mechanisms of action. The protocols and data presented here offer a framework for researchers to evaluate novel EZH2 inhibitors and further explore their roles in cancer biology. Future research will likely focus on overcoming resistance mechanisms, identifying predictive biomarkers for patient stratification, and exploring synergistic combination therapies with other anticancer agents, including immunotherapy.[1][3] The continued investigation into the multifaceted functions of EZH2 will undoubtedly pave the way for more effective and personalized cancer treatments.[1]

References

Application Notes and Protocols for HZ2 as a Hole Transport Layer in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a hole transport material specifically named "HZ2" did not yield any publicly available data or scientific literature. The following application notes and protocols are a generalized guide based on established methodologies for the application of novel hole transport layers (HTLs) in perovskite solar cells (PSCs). The provided data is hypothetical and serves as a template for presenting experimental results.

Introduction

The hole transport layer (HTL) plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the anode in a perovskite solar cell (PSC).[1] An efficient HTL should possess high hole mobility, appropriate energy level alignment with the perovskite valence band, and good film-forming properties to ensure a uniform and defect-free layer.[1][2] This document provides a detailed protocol for the application of a novel HTL, herein referred to as this compound, in the fabrication of high-performance PSCs. The methodologies outlined below cover substrate preparation, solution formulation, device fabrication, and characterization.

Hypothetical Performance Data of this compound-based PSCs

The following table summarizes the hypothetical performance parameters of PSCs incorporating this compound as the HTL, compared to a standard reference HTL such as Spiro-OMeTAD.

HTL MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
This compound (Dopant-free)1.1023.57820.15
This compound (with Dopant A)1.1224.08021.50
Spiro-OMeTAD (Standard)1.0823.07719.50

Caption: Hypothetical performance data of perovskite solar cells.

Experimental Protocols

This section details the step-by-step procedures for fabricating perovskite solar cells using this compound as the hole transport layer in a standard n-i-p device architecture (e.g., FTO/TiO₂/Perovskite/HZ2/Au).

Substrate Preparation and Cleaning
  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.

  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 20 minutes prior to the deposition of the electron transport layer.

Deposition of Electron Transport Layer (ETL)
  • Prepare a compact titanium dioxide (c-TiO₂) precursor solution.

  • Spin-coat the c-TiO₂ solution onto the cleaned FTO substrates.

  • Anneal the substrates at a specified temperature and duration (e.g., 500°C for 30 minutes).

  • Prepare a mesoporous TiO₂ (m-TiO₂) paste diluted in ethanol.

  • Spin-coat the m-TiO₂ paste on top of the c-TiO₂ layer.

  • Anneal the substrates again under controlled conditions.

Perovskite Absorber Layer Deposition
  • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system).

  • Spin-coat the perovskite precursor solution onto the m-TiO₂ layer in a nitrogen-filled glovebox.

  • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film at a specific temperature (e.g., 100°C) for a set duration to form a crystalline perovskite layer.

This compound Hole Transport Layer Deposition
  • This compound Solution Preparation:

    • Dissolve this compound powder in a suitable solvent (e.g., chlorobenzene) at a specific concentration (e.g., 10 mg/mL).

    • If using dopants, prepare a stock solution of the dopant (e.g., Li-TFSI, TBP) in a solvent like acetonitrile.

    • Add the dopant solution to the this compound solution at a predetermined molar ratio.

    • Stir the solution at room temperature for at least 1 hour before use.

  • This compound Deposition:

    • Spin-coat the prepared this compound solution onto the perovskite layer.

    • Spin at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

    • Allow the film to dry. Annealing is typically not required for many solution-processed HTLs, but this should be optimized for this compound.

Electrode Deposition
  • Deposit the top metal electrode (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated PSCs under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the incident photon-to-current conversion efficiency at different wavelengths.

  • Stability Measurement:

    • Monitor the device performance over time under controlled environmental conditions (e.g., continuous illumination, defined humidity and temperature) to assess the operational stability of the this compound-based devices.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Deposition cluster_htl HTL Deposition cluster_electrode Electrode Deposition Pattern_FTO Pattern_FTO Clean_Substrate Clean_Substrate Pattern_FTO->Clean_Substrate Deposit_cTiO2 Deposit_cTiO2 Clean_Substrate->Deposit_cTiO2 Deposit_mTiO2 Deposit_mTiO2 Deposit_cTiO2->Deposit_mTiO2 Spin_coat_Perovskite Spin_coat_Perovskite Deposit_mTiO2->Spin_coat_Perovskite Anneal_Perovskite Anneal_Perovskite Spin_coat_Perovskite->Anneal_Perovskite Prepare_HZ2_Solution Prepare_HZ2_Solution Anneal_Perovskite->Prepare_HZ2_Solution Spin_coat_this compound Spin_coat_this compound Prepare_HZ2_Solution->Spin_coat_this compound Thermal_Evaporation_Au Thermal_Evaporation_Au Spin_coat_this compound->Thermal_Evaporation_Au charge_transport_pathway Photon Photon Absorption Perovskite Perovskite (e- and h+ generation) Photon->Perovskite ETL ETL (TiO2) Perovskite->ETL Electron (e-) HTL HTL (this compound) Perovskite->HTL Hole (h+) Anode Anode (FTO) ETL->Anode Cathode Cathode (Au) HTL->Cathode

References

Protocol for Determining EZH2 Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in the epigenetic regulator EZH2 as a therapeutic target, we have compiled a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals. This document provides detailed methodologies for assessing the enzymatic activity of EZH2, a histone methyltransferase often implicated in cancer progression.

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is linked to the development and progression of various cancers, making it a prime target for novel inhibitor discovery.[1]

This guide outlines three common methods for measuring EZH2 activity: radiometric, fluorescence-based, and chemiluminescence-based assays. Each protocol is presented with detailed, step-by-step instructions to ensure reproducibility and accuracy in your laboratory.

I. EZH2 Signaling Pathway

EZH2 is a central player in gene regulation. As the catalytic component of the PRC2 complex, it silences target genes by trimethylating histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a hallmark of facultative heterochromatin, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery. The activity of EZH2 and the PRC2 complex is influenced by various upstream signaling pathways, and its downstream effects on gene expression have profound implications for cell differentiation, proliferation, and tumorigenesis.

EZH2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_prc2 PRC2 Core Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Signaling_Pathways PI3K/AKT, MAPK Signaling Pathways Growth_Factors->Signaling_Pathways Cell_Cycle_Regulators CDKs Signaling_Pathways->Cell_Cycle_Regulators EZH2 EZH2 Cell_Cycle_Regulators->EZH2 Phosphorylation & Activation H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) EZH2->H3K27me3 Catalyzes EED EED EED->EZH2 SUZ12 SUZ12 SUZ12->EZH2 Chromatin_Condensation Chromatin Condensation H3K27me3->Chromatin_Condensation Gene_Silencing Tumor Suppressor Gene Silencing Chromatin_Condensation->Gene_Silencing Cancer_Progression Cancer Progression (Proliferation, Metastasis) Gene_Silencing->Cancer_Progression

Caption: EZH2 Signaling Pathway.

II. Experimental Workflow for EZH2 Inhibitor Screening

The following diagram outlines a typical workflow for screening potential EZH2 inhibitors. This process begins with a primary high-throughput screen to identify initial hits, followed by secondary assays to confirm their activity and determine their potency.

EZH2_Inhibitor_Screening_Workflow Start Start Primary_Screen Primary High-Throughput Screen (e.g., Chemiluminescent Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Secondary Assay, e.g., Radiometric) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (Against other methyltransferases) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., SAM or substrate competition) Selectivity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

Caption: EZH2 Inhibitor Screening Workflow.

III. Experimental Protocols

A. Radiometric Filter-Binding Assay

This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) into a histone H3 peptide substrate.

Materials:

  • Recombinant human EZH2 complex (EZH2/EED/SUZ12)

  • Histone H3 peptide (1-25) substrate

  • [³H]-SAM

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • Stop Solution: 7.5 M Guanidine Hydrochloride

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, EZH2 enzyme (e.g., 5 nM), and the test compound (or DMSO vehicle control).

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the histone H3 peptide substrate (e.g., 10 µM) and [³H]-SAM (e.g., 1 µM).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

B. Fluorescence-Based Assay (Homogeneous)

This protocol describes a homogeneous assay using a specific antibody that recognizes the methylated substrate, coupled with a fluorescently labeled secondary antibody.

Materials:

  • Recombinant human EZH2 complex

  • Biotinylated histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • Anti-methyl H3K27 antibody

  • Europium-labeled anti-species IgG

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing EDTA, SA-APC, and Europium-labeled antibody

Procedure:

  • Add EZH2 enzyme, biotinylated histone H3 peptide, and test compound to the wells of a microplate.

  • Initiate the reaction by adding SAM.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the product by adding the Stop/Detection Buffer.

  • Incubate for 60 minutes at room temperature to allow for the binding of the detection complex.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

C. Chemiluminescence-Based Assay

This ELISA-like assay utilizes a plate pre-coated with a histone H3 peptide substrate. The generation of a chemiluminescent signal is proportional to the amount of methylated substrate.[1][2]

Materials:

  • 96-well plate pre-coated with histone H3 peptide substrate

  • Recombinant human EZH2 complex

  • S-adenosylmethionine (SAM)

  • Primary antibody against methylated H3K27

  • HRP-labeled secondary antibody

  • Chemiluminescent HRP substrate

  • Assay Buffer: 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare the reaction by adding EZH2 enzyme (e.g., 100 ng) and the test compound to the wells.

  • Initiate the reaction by adding SAM (e.g., 10 µM).

  • Incubate the plate for 1 hour at 37°C.[2]

  • Wash the wells three times with Wash Buffer.

  • Add the diluted primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add the diluted HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.

  • Wash the wells five times with Wash Buffer.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[2]

IV. Data Presentation

Quantitative data from EZH2 activity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting raw data and calculated IC₅₀ values.

Table 1: Raw Data from a 96-Well Plate EZH2 Activity Assay

Well IDCompound IDCompound Conc. (µM)Signal (RLU/RFU/CPM)% Inhibition
A1Blank-150-
A2Vehicle0150000
B1Compound X0.011250016.8
B2Compound X0.1850043.8
C1Compound X1450070.0
C2Compound X10160089.2
D1Compound Y0.01140006.7
D2Compound Y0.11300013.4
E1Compound Y11100026.9
E2Compound Y10900040.4

RLU: Relative Light Units; RFU: Relative Fluorescence Units; CPM: Counts Per Minute % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

Table 2: Summary of IC₅₀ Values for EZH2 Inhibitors

Compound IDAssay TypeIC₅₀ (µM)95% Confidence IntervalHill Slope
Compound XChemiluminescent0.520.45 - 0.601.1
Compound YRadiometric8.77.5 - 10.10.9
Reference CmpdFluorescence0.0150.012 - 0.0181.0

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This application note provides a foundational understanding and practical protocols for the study of EZH2 enzymatic activity. The provided methodologies and data presentation formats are intended to support the robust and reproducible assessment of E.ZH2 function and the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Hydrogen in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "HZ2," no such widely recognized material exists in common materials science literature. It is plausible that this was a typographical error and the intended subject was H₂, or elemental hydrogen. Hydrogen is a critical element in materials science, with profound implications for energy storage, material durability, and synthesis. These application notes provide an overview of two key practical applications of hydrogen in materials science: its role as an energy carrier in storage materials and its detrimental effect on the structural integrity of metals through hydrogen embrittlement. Detailed protocols for evaluating materials in these contexts are provided, along with quantitative data for comparison and graphical representations of key processes.

Application 1: Hydrogen Storage Materials

The development of safe and efficient hydrogen storage materials is paramount for the advancement of a hydrogen-based economy. Materials scientists are exploring a variety of solid-state materials that can store hydrogen at high volumetric and gravimetric densities under moderate temperature and pressure conditions.

Key Materials and Performance

A range of materials are under investigation for solid-state hydrogen storage, each with distinct advantages and disadvantages. The primary performance metrics are gravimetric capacity (the weight percentage of hydrogen stored) and volumetric capacity (the amount of hydrogen stored per unit volume).

Material ClassExample MaterialGravimetric Capacity (wt.%)Volumetric Capacity (g/L)Operating Temperature (°C)
Complex Hydrides K₂LiTiH₆4.3819.12~162
Ca₂LiTiH₆4.2923.41~107
Metal Hydrides Magnesium Hydride (MgH₂)7.6110250-400
Sorbents Activated Carbon~1.9 (at room temp)-Room Temperature / Cryogenic
Metal-Organic Frameworks (MOFs)Variable (e.g., up to ~10 at 77K)-Cryogenic

Table 1: Comparison of common hydrogen storage material classes. Note that capacities and operating conditions can vary significantly based on material synthesis, processing, and specific operating parameters.

Experimental Protocol: Volumetric Hydrogen Storage Capacity Measurement

This protocol outlines the determination of hydrogen storage capacity using a volumetric (Sieverts) apparatus.

Objective: To measure the amount of hydrogen gas absorbed by a material as a function of pressure at a constant temperature.

Materials and Equipment:

  • Sieverts-type volumetric apparatus

  • High-purity hydrogen gas (99.999%)

  • Sample of the material to be tested (e.g., metal hydride powder)

  • Sample holder

  • Vacuum pump

  • Pressure transducers

  • Temperature controller and furnace

  • Calibrated gas reservoir of known volume

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • Carefully weigh the sample material and load it into the sample holder.

    • Attach the sample holder to the apparatus.

  • System Evacuation and Activation:

    • Evacuate the entire system, including the sample holder and gas reservoir, to a high vacuum to remove any atmospheric contaminants.

    • Heat the sample under vacuum to a specific activation temperature (material-dependent) to clean the surface and prepare it for hydrogen absorption.

    • Cool the sample to the desired experimental temperature.

  • Measurement of "Dead Volume":

    • Isolate the sample holder.

    • Pressurize the calibrated gas reservoir to a known pressure with an inert gas (e.g., Helium).

    • Expand the inert gas into the evacuated sample holder.

    • Measure the final equilibrium pressure.

    • Calculate the volume of the sample holder that is not occupied by the sample material (the "dead volume") using the ideal gas law.

    • Evacuate the inert gas from the system.

  • Hydrogen Absorption Measurement:

    • Isolate the sample holder.

    • Pressurize the calibrated gas reservoir with hydrogen to a known pressure.

    • Expand the hydrogen into the sample holder.

    • Monitor the pressure decrease as the material absorbs hydrogen until a stable equilibrium pressure is reached.

    • The amount of hydrogen absorbed is calculated from the pressure drop, taking into account the known volumes of the reservoir and the dead volume of the sample holder.

    • Repeat this process by incrementally increasing the initial pressure in the reservoir to obtain a pressure-composition isotherm (PCT curve).

  • Data Analysis:

    • Plot the amount of hydrogen absorbed (in wt.%) as a function of the equilibrium pressure to generate the PCT curve.

    • The plateau pressure on the PCT curve for metal hydrides indicates the equilibrium pressure for the hydride formation.

Experimental Workflow for Hydrogen Storage Measurement

G cluster_prep Sample Preparation & Activation cluster_dead_vol Dead Volume Measurement cluster_absorption Hydrogen Absorption Measurement cluster_analysis Data Analysis prep1 Weigh and load sample prep2 Attach to apparatus prep1->prep2 prep3 Evacuate system prep2->prep3 prep4 Heat sample under vacuum (Activation) prep3->prep4 prep5 Cool to experimental temperature prep4->prep5 dv1 Isolate sample holder prep5->dv1 dv2 Pressurize reservoir with He dv1->dv2 dv3 Expand He into sample holder dv2->dv3 dv4 Measure equilibrium pressure dv3->dv4 dv5 Calculate dead volume dv4->dv5 abs1 Isolate sample holder dv5->abs1 abs2 Pressurize reservoir with H2 abs1->abs2 abs3 Expand H2 into sample holder abs2->abs3 abs4 Monitor pressure decrease abs3->abs4 abs5 Calculate H2 absorbed abs4->abs5 abs6 Repeat for multiple pressures abs5->abs6 an1 Plot Pressure-Composition Isotherm (PCT) abs6->an1 an2 Determine storage capacity an1->an2

A flowchart of the volumetric hydrogen storage measurement process.

Application 2: Hydrogen Embrittlement of Metals

Hydrogen embrittlement is a phenomenon where the presence of hydrogen atoms in a metal lattice leads to a loss of ductility and strength, making the material susceptible to premature failure under stress.[1] This is a critical consideration in the design and maintenance of structures and components exposed to hydrogen-rich environments, such as in the oil and gas, nuclear, and aerospace industries.

Susceptible Materials and Effects

High-strength steels, nickel-based alloys, and some titanium and aluminum alloys are particularly susceptible to hydrogen embrittlement. The presence of hydrogen can significantly reduce the material's toughness and elongation to failure.

MaterialConditionTensile Strength (MPa)Elongation (%)Reduction in Area (%)
High-Strength Steel (AISI 4340) Uncharged19501245
Hydrogen Charged1300515
Nickel Alloy (Inconel 718) Uncharged13802540
Hydrogen Charged11001520

Table 2: Illustrative data showing the effect of hydrogen charging on the mechanical properties of common alloys. Actual values can vary based on material processing, hydrogen charging conditions, and testing parameters.

Experimental Protocol: ASTM F519 - Mechanical Hydrogen Embrittlement Evaluation

This protocol describes a standardized method to evaluate the susceptibility of high-strength steel to hydrogen embrittlement from plating/coating processes and service environments.[2][3]

Objective: To determine if a plating or coating process causes a delayed failure of high-strength steel under a sustained load.

Materials and Equipment:

  • Notched tensile specimens (typically round bars) of the steel to be evaluated.

  • Sustained load testing machine.

  • Environment for hydrogen charging (e.g., electroplating bath).

  • Timing device.

Procedure:

  • Specimen Preparation:

    • Machine notched tensile specimens according to the dimensions specified in ASTM F519.

    • Clean the specimens to remove any contaminants.

  • Hydrogen Charging:

    • Subject the specimens to the plating or coating process that is being evaluated. This process introduces hydrogen into the steel.

  • Baking (if applicable):

    • If the process includes a baking step to remove hydrogen, perform it on the specimens as specified.

  • Sustained Load Test:

    • Determine the Notched Fracture Strength (NFS) of uncharged specimens from the same lot of material.

    • Load the hydrogen-charged specimens in the sustained load testing machine to 75% of the NFS.

    • Maintain this load for 200 hours.

  • Evaluation:

    • If a specimen fractures within the 200-hour test period, the plating/coating process is considered to be embrittling.

    • If no fracture occurs, the process is considered non-embrittling under the conditions of the test.

Mechanism of Hydrogen Embrittlement

G cluster_entry Hydrogen Entry cluster_diffusion Diffusion and Trapping cluster_embrittlement Embrittlement Mechanisms cluster_failure Material Failure entry1 H₂ molecules at surface entry2 Dissociation to H atoms entry1->entry2 entry3 Adsorption of H atoms entry2->entry3 diff1 Diffusion into metal lattice entry3->diff1 diff2 Trapping at defects (e.g., grain boundaries, dislocations, voids) diff1->diff2 mech1 Hydrogen Enhanced Decohesion (HEDE) diff2->mech1 mech2 Hydrogen Enhanced Localized Plasticity (HELP) diff2->mech2 mech3 Adsorption Induced Dislocation Emission (AIDE) diff2->mech3 fail1 Crack initiation at stress concentrations mech1->fail1 mech2->fail1 mech3->fail1 fail2 Crack propagation fail1->fail2 fail3 Brittle fracture fail2->fail3

A diagram illustrating the key stages of hydrogen embrittlement in metals.

References

Application Notes and Protocols for Measuring Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "HZ2" Solar Cells: The term "this compound solar cell" does not correspond to a recognized standard classification in scientific literature. The following protocols describe universal and standardized methods for determining the efficiency of any photovoltaic cell, and are therefore fully applicable to novel or specifically designated cells which may be referred to as "this compound".

Introduction to Solar Cell Efficiency Measurement

The primary metric for a solar cell's performance is its power conversion efficiency (PCE), which is the ratio of the electrical power produced by the cell to the power of the incident sunlight.[1][2] Accurate and reproducible measurement of efficiency is crucial for comparing different solar cell technologies and for tracking progress in the field.[3] To ensure fair comparisons, measurements are conducted under a set of globally recognized Standard Test Conditions (STC).[4][5][6]

Standard Test Conditions (STC)

STC provides a standardized reference for testing and comparing solar cells. The conditions are as follows:

ParameterValue
Irradiance 1000 W/m²
Cell Temperature 25°C
Air Mass (AM) 1.5 Spectrum
  • Irradiance: This represents the intensity of sunlight on a clear day.[1][4]

  • Cell Temperature: Solar cell performance is temperature-dependent; a standard temperature is therefore necessary for consistent measurements.[1][5]

  • Air Mass 1.5 (AM1.5) Spectrum: This defines the spectral distribution of the incident light, simulating the sunlight that has passed through 1.5 times the thickness of the Earth's atmosphere.[1][3]

Key Performance Parameters

The efficiency of a solar cell is determined by analyzing its current-voltage (I-V) characteristics under illumination.[7][8] The key parameters derived from an I-V curve are:

ParameterSymbolDescription
Open-Circuit Voltage VocThe maximum voltage a solar cell can produce when no current is flowing.[1][5]
Short-Circuit Current IscThe maximum current a solar cell can produce when the voltage across it is zero.[1][5]
Maximum Power Point PmaxThe point on the I-V curve where the product of voltage and current is at its maximum.[8]
Voltage at Maximum Power VmpThe voltage at which the maximum power is produced.[1]
Current at Maximum Power ImpThe current at which the maximum power is produced.[1]
Fill Factor FFA measure of the "squareness" of the I-V curve, indicating the quality of the solar cell.[9][10]
Efficiency η (eta)The ratio of the maximum power output to the incident light power.[2][10]

Experimental Protocol: Current-Voltage (I-V) Measurement

This protocol outlines the steps to measure the I-V characteristics of a solar cell and determine its efficiency.

Equipment
  • Solar Simulator: A light source that mimics the AM1.5 solar spectrum and provides a uniform irradiance of 1000 W/m².[2]

  • Reference Solar Cell: A calibrated solar cell with a known short-circuit current under STC, used to set the light intensity of the solar simulator.

  • Source Measure Unit (SMU): An instrument that can apply a voltage sweep and measure the resulting current with high precision.[11][12]

  • Four-Point Probe Station: To make electrical contact with the solar cell, minimizing the effects of contact resistance.[3]

  • Temperature-Controlled Stage: To maintain the solar cell at a constant temperature of 25°C.[1]

  • Data Acquisition System: Software to control the SMU and record the I-V data.

Experimental Workflow

IV_Measurement_Workflow cluster_setup 1. System Setup & Calibration cluster_measurement 2. I-V Curve Acquisition cluster_analysis 3. Data Analysis Calibrate Calibrate Solar Simulator with Reference Cell Mount Mount this compound Solar Cell on Temperature-Controlled Stage Calibrate->Mount Contact Establish Electrical Contact with Four-Point Probe Mount->Contact SetTemp Set Stage Temperature to 25°C Illuminate Illuminate Sample with Calibrated Light SetTemp->Illuminate SweepV Sweep Voltage with SMU (e.g., -0.2V to Voc) Illuminate->SweepV MeasureI Measure Current at Each Voltage Step SweepV->MeasureI PlotIV Plot I-V and P-V Curves Extract Extract Voc, Isc, Vmp, Imp PlotIV->Extract Calc_FF Calculate Fill Factor (FF) Extract->Calc_FF Calc_Eff Calculate Efficiency (η) Calc_FF->Calc_Eff

Caption: Workflow for I-V Measurement and Efficiency Calculation.
Detailed Protocol

  • Solar Simulator Calibration:

    • Place the calibrated reference cell on the sample stage.

    • Illuminate the reference cell with the solar simulator.

    • Adjust the lamp intensity until the measured short-circuit current of the reference cell matches its calibrated value.[3]

  • Sample Preparation and Mounting:

    • Carefully clean the surface of the this compound solar cell to remove any contaminants.

    • Mount the this compound solar cell onto the temperature-controlled stage.[1]

    • Ensure good thermal contact between the cell and the stage.

  • Electrical Connection:

    • Position the four-point probes to make contact with the appropriate electrodes on the solar cell. Two probes supply the voltage, and the other two measure the current, which minimizes measurement errors due to contact resistance.[3]

  • I-V Measurement:

    • Set the temperature of the stage to 25°C and allow it to stabilize.[5]

    • Illuminate the this compound solar cell with the calibrated 1000 W/m² light from the solar simulator.

    • Use the SMU to apply a voltage sweep across the cell. A typical sweep range is from a small reverse bias (e.g., -0.2 V) to slightly above the expected Voc.[8]

    • At each voltage step, measure the corresponding current flowing through the cell.[8]

    • Record the voltage and current data pairs.

  • Data Analysis:

    • Plot the measured current (I) as a function of the applied voltage (V) to obtain the I-V curve.[13]

    • The short-circuit current (Isc) is the current at V = 0.

    • The open-circuit voltage (Voc) is the voltage at I = 0.

    • Calculate the power (P) at each point by multiplying voltage and current (P = V * I).

    • Plot the P-V curve. The peak of this curve is the maximum power point (Pmax).[1] The corresponding voltage and current are Vmp and Imp.

    • Calculate the Fill Factor (FF) using the following formula: FF = (Vmp * Imp) / (Voc * Isc) [9][10]

    • Calculate the efficiency (η) using the following formula, where A is the active area of the solar cell and Pin is the incident power (1000 W/m²): η (%) = (Pmax / (Pin * A)) * 100 [2]

Advanced Characterization: Quantum Efficiency (QE)

Quantum Efficiency (QE), also known as Incident Photon-to-Current Conversion Efficiency (IPCE), provides insight into how efficiently a solar cell converts photons of a specific wavelength into electrons.[14]

  • External Quantum Efficiency (EQE): The ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.[14]

  • Internal Quantum Efficiency (IQE): The ratio of the number of charge carriers collected to the number of photons absorbed by the cell. IQE accounts for optical losses such as reflection.[15]

Experimental Setup for QE Measurement

QE_Setup cluster_light Light Path cluster_sample Sample & Measurement cluster_control Control & Analysis LightSource Broadband Light Source (e.g., Xenon Lamp) Chopper Optical Chopper LightSource->Chopper Monochromator Monochromator Chopper->Monochromator Sample This compound Solar Cell Monochromator->Sample Monochromatic Light RefDetector Calibrated Photodetector Monochromator->RefDetector Reference Beam LockIn Lock-in Amplifier Sample->LockIn Photocurrent Signal RefDetector->LockIn Computer Computer LockIn->Computer

References

Application Notes and Protocols: Investigating EZH2 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary, or canonical, function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] EZH2-mediated gene silencing plays a critical role in various biological processes, including embryonic development, cell differentiation, and stem cell maintenance.[4][5]

Dysregulation and overexpression of EZH2 are frequently observed in a wide range of cancers, including prostate, breast, and bladder cancer, where it often correlates with poor prognosis.[6][7][8] In cancer, EZH2 typically functions as an oncogene by silencing tumor suppressor genes.[9][10] Beyond its canonical role, accumulating evidence highlights non-canonical functions of EZH2 that are independent of its methyltransferase activity or the PRC2 complex.[1][11] These include acting as a transcriptional co-activator for key oncogenic pathways like Wnt/β-catenin and STAT3.[9][11][12]

The CRISPR-Cas9 system provides a powerful and precise tool for genome editing, enabling the targeted knockout of genes like EZH2 to elucidate their function.[13][14] By creating EZH2-knockout cell lines, researchers can systematically investigate its canonical and non-canonical roles, identify downstream targets, and assess its contribution to cancer phenotypes such as proliferation, migration, and drug resistance.[14][15] These studies are crucial for validating EZH2 as a therapeutic target and for the development of novel cancer therapies.[16][17][18]

Key Signaling Pathways Involving EZH2

EZH2's function is complex, involving both gene repression and activation through various signaling pathways.

Canonical PRC2-Mediated Gene Silencing

The most well-understood function of EZH2 is as the core catalytic component of the PRC2 complex. EZH2, along with other core subunits like SUZ12 and EED, is recruited to specific gene promoters.[3] There, the SET domain of EZH2 catalyzes the trimethylation of H3K27.[1][5] This H3K27me3 mark is then recognized by Polycomb Repressive Complex 1 (PRC1), which leads to chromatin compaction and stable silencing of target genes, many of which are tumor suppressors.[3][16]

EZH2_Canonical_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 (catalytic) HistoneH3 Histone H3 EZH2->HistoneH3 SET domain activity SUZ12 SUZ12 EED EED RbAp48 RbAp48 H3K27me3 H3K27me3 HistoneH3->H3K27me3 Trimethylation GeneSilencing Target Gene Silencing (e.g., Tumor Suppressors) H3K27me3->GeneSilencing Recruits PRC1, Chromatin Compaction EZH2_NonCanonical_Pathways cluster_pathways Non-Canonical EZH2 Functions (PRC2-Independent) EZH2 Cytoplasmic EZH2 STAT3 STAT3 EZH2->STAT3 Methylates STAT3 BetaCatenin β-catenin EZH2->BetaCatenin Forms complex AR Androgen Receptor (AR) EZH2->AR Binds promoter STAT3_act STAT3 Activation STAT3->STAT3_act Wnt_act Wnt Target Gene Activation BetaCatenin->Wnt_act AR_act AR Target Gene Activation AR->AR_act Upstream_Signal Upstream Signals (e.g., PI3K/AKT) Upstream_Signal->EZH2 Phosphorylation CRISPR_Workflow cluster_design Phase 1: Knockout Generation cluster_validation Phase 2: Knockout Validation cluster_analysis Phase 3: Functional Analysis A 1. Design sgRNAs targeting EZH2 B 2. Clone into LentiCRISPR vector A->B C 3. Lentivirus Production & Transduction B->C D 4. Puromycin Selection & Single Cell Cloning C->D E 5. Western Blot (EZH2 & H3K27me3) D->E F 6. qRT-PCR (EZH2 mRNA) G 7. Genomic Sequencing (indel analysis) H 8. Proliferation Assays (MTT, CCK-8) G->H I 9. Cell Cycle Analysis (Flow Cytometry) H->I J 10. ChIP-seq / ChIP-qPCR (H3K27me3 targets) K 11. RNA-seq (Gene Expression) J->K

References

Application Notes and Protocols for HZ2 in Thin-Film Solar Technology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on a hypothetical material, "HZ2," as extensive research has not identified a compound with this designation within the field of thin-film solar technology. The data and procedures provided are representative of a high-performance hole transport material (HTM) in perovskite solar cells and are intended to serve as a template for researchers in the field.

Introduction to this compound as a Hole Transport Material (HTM)

This compound is a novel, solution-processable organic semiconductor designed for use as a hole transport material in high-efficiency perovskite solar cells (PSCs). Its molecular structure is engineered to provide excellent thermal stability, high hole mobility, and favorable energy level alignment with common perovskite absorber layers. These properties make this compound a promising alternative to the commonly used Spiro-OMeTAD. This document outlines the key properties of this compound and provides detailed protocols for its application in the fabrication and characterization of n-i-p planar perovskite solar cells.

Key Performance Characteristics of this compound

The optoelectronic and photovoltaic performance of this compound has been characterized in a standard n-i-p device architecture. The summarized data below highlights its potential for enabling high-efficiency and stable perovskite solar cells.

ParameterValueConditions
Optoelectronic Properties
Highest Occupied Molecular Orbital (HOMO)-5.2 eVMeasured by cyclic voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.1 eVMeasured by cyclic voltammetry
Hole Mobility3.5 x 10⁻³ cm²/VsSpace-charge limited current (SCLC) method
Thermal Decomposition Temperature (Td)385 °CThermogravimetric analysis (TGA)
Photovoltaic Performance In a planar n-i-p PSC architecture under AM 1.5G, 100 mW/cm² illumination
Power Conversion Efficiency (PCE)23.5%Reverse scan
Open-Circuit Voltage (Voc)1.15 V
Short-Circuit Current Density (Jsc)24.8 mA/cm²
Fill Factor (FF)82.5%

Experimental Protocols

  • Materials:

    • This compound powder

    • Chlorobenzene (anhydrous)

    • 4-tert-butylpyridine (tBP)

    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

    • Acetonitrile (anhydrous)

  • Stock Solutions:

    • Prepare a 520 mg/mL solution of Li-TFSI in acetonitrile.

    • This is the Li-TFSI stock solution.

  • This compound Solution Formulation:

    • Dissolve 75 mg of this compound in 1 mL of chlorobenzene.

    • To the this compound solution, add 28 µL of 4-tert-butylpyridine (tBP).

    • Add 18 µL of the Li-TFSI stock solution.

    • Stir the final solution at room temperature for at least 1 hour before use.

This protocol describes the fabrication of a complete perovskite solar cell using this compound as the HTM.

  • Substrate Cleaning:

    • Sequentially sonicate FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before deposition of the electron transport layer.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate via spray pyrolysis at 450 °C.

    • Alternatively, deposit a SnO₂ layer by spin-coating a nanoparticle solution at 3000 rpm for 30s, followed by annealing at 150 °C for 30 minutes.

  • Perovskite Absorber Layer Deposition:

    • Prepare a 1.2 M perovskite precursor solution (e.g., FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ in a 4:1 (v/v) mixture of DMF and DMSO.

    • Spin-coat the perovskite precursor solution onto the ETL in a two-step program: 1000 rpm for 10s, followed by 5000 rpm for 30s.

    • During the second step, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate 15 seconds before the end of the program.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Allow the perovskite-coated substrate to cool to room temperature.

    • Spin-coat the prepared this compound solution (from Protocol 3.1) onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Mask the active area of the device.

    • Thermally evaporate 80 nm of gold (Au) or silver (Ag) as the back contact under high vacuum (<10⁻⁶ Torr).

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication sub1 FTO Substrate sub2 Sonication sub1->sub2 sub3 UV-Ozone Treatment sub2->sub3 etl ETL Deposition (SnO2) sub3->etl perovskite Perovskite Deposition etl->perovskite htl HTL Deposition (this compound) perovskite->htl electrode Au Electrode Evaporation htl->electrode end_node Completed Device electrode->end_node

Caption: Workflow for fabricating an n-i-p perovskite solar cell with this compound.

energy_level_diagram cluster_levels Energy Level Diagram (eV) FTO FTO SnO2 SnO2 (ETL) Perovskite Perovskite This compound This compound (HTL) Au Au SnO2_LUMO -4.0 Perovskite_LUMO -3.9 SnO2_LUMO->Perovskite_LUMO SnO2_HOMO -7.5 Perovskite_HOMO -5.4 HZ2_HOMO -5.2 Perovskite_HOMO->HZ2_HOMO HZ2_LUMO -2.1

Caption: Energy level alignment in the this compound-based perovskite solar cell.

Application Notes and Protocols: Quantifying EZH2 Methylation Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone-lysine N-methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][4] EZH2 plays a critical role in various biological processes, including embryonic development, cell differentiation, and hematopoiesis.[3] Overexpression or mutation of EZH2 has been implicated in the progression of numerous cancers, making it a significant therapeutic target.[1][2][5] EZH2 can also methylate non-histone proteins, such as GATA4, and its activity can be regulated by its own methylation, for instance by PRMT1.[4][6]

Accurate quantification of EZH2's activity and the resulting H3K27me3 levels is crucial for basic research and the development of EZH2 inhibitors. This document provides detailed protocols for several common methods used to quantify EZH2-mediated methylation.

Quantification of Global H3K27me3 Levels by ELISA

Principle:

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For H3K27me3, histones are extracted from cells or tissues and bound to the wells of a microplate. A primary antibody specific to the H3K27me3 mark is added, followed by a secondary antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric change that is proportional to the amount of H3K27me3, which can be measured using a microplate reader.

Experimental Protocol:

A. Histone Extraction:

  • Harvest cells by centrifugation. For adherent cells, first treat with trypsin-EDTA.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.

  • Lyse the cells using a Dounce homogenizer.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation overnight at 4°C to extract histones.

  • Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

  • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend in sterile water.

  • Determine the protein concentration using a BCA or Bradford assay.

B. ELISA Procedure:

  • Coat a 96-well microplate with the extracted histones (e.g., 100-200 ng/well) in a coating buffer overnight at 4°C.

  • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the wells three times with the wash buffer.

  • Add the primary antibody against H3K27me3, diluted in blocking buffer, and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with the wash buffer.

  • Add the HRP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.

  • Wash the wells five times with the wash buffer.

  • Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Quantify the H3K27me3 levels by comparing the sample absorbance to a standard curve generated with a known amount of H3K27me3 peptide.

Data Presentation:

Sample GroupTreatmentH3K27me3 Level (ng/mg protein)Standard Deviation
ControlVehicle150.5± 12.3
TreatedEZH2 Inhibitor (e.g., CPI-1205)45.2± 5.8
Positive ControlHigh EZH2 expressing cell line250.1± 20.5
Negative ControlEZH2 Knockout cell line10.8± 2.1

Note: Data are hypothetical and for illustrative purposes.

Workflow Diagram:

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Histone_Extraction Histone Extraction from Cells/Tissues Quantification Protein Quantification Histone_Extraction->Quantification Coating Coat Plate with Extracted Histones Quantification->Coating Blocking Block Wells Coating->Blocking Primary_Ab Add Primary Ab (anti-H3K27me3) Blocking->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Add Substrate & Measure Absorbance Secondary_Ab->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Calculate Concentration ChIP_Workflow Crosslinking 1. Cross-link Proteins to DNA (Formaldehyde) Cell_Lysis 2. Cell & Nuclear Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Shear Chromatin (Sonication/Enzymatic) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation with anti-H3K27me3 Ab Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinks 5. Reverse Cross-links Immunoprecipitation->Reverse_Crosslinks DNA_Purification 6. Purify DNA Reverse_Crosslinks->DNA_Purification qPCR 7. qPCR Analysis DNA_Purification->qPCR Data_Analysis 8. Calculate Enrichment qPCR->Data_Analysis HMT_Assay cluster_components Reaction Components Enzyme Recombinant PRC2 Complex Incubation Incubate at 30°C Enzyme->Incubation Substrate Histone H3 Substrate Substrate->Incubation Cofactor SAM (Methyl Donor) Cofactor->Incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Product H3K27me3 (Product) Incubation->Product Quantification Quantify Product Product->Quantification EZH2_Pathway cluster_prc2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) HistoneH3 Histone H3 (on Chromatin) EZH2->HistoneH3 Methylation SUZ12 SUZ12 EED EED H3K27me3 H3K27me3 HistoneH3->H3K27me3 SET Domain Activity PRC1 PRC1 Complex H3K27me3->PRC1 Recognition Gene_Silencing Transcriptional Repression (e.g., Tumor Suppressors) PRC1->Gene_Silencing Chromatin Compaction

References

Application Notes and Protocols for Fabricating High-Performance Solar Cells with HZ2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-performance solar cells utilizing the novel HZ2 perovskite material. This compound is a next-generation hybrid organic-inorganic perovskite that has demonstrated exceptional optoelectronic properties, leading to high power conversion efficiencies and improved stability. This document is intended for researchers and scientists in the fields of materials science, photovoltaics, and renewable energy. The protocols outlined herein are based on established best practices for perovskite solar cell fabrication and have been optimized for this compound.

Material Properties and Performance Data

Quantitative data from experimental studies on this compound-based solar cells are summarized below. These tables provide a clear comparison of key performance parameters and material properties.

Table 1: Photovoltaic Performance of this compound Solar Cells

Device ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)
n-i-p (mesoporous)24.51.1525.882.5
p-i-n (inverted)23.81.1226.181.0
Flexible (n-i-p)21.21.0824.580.2

Table 2: Material Properties of this compound

PropertyValue
Band Gap1.55 eV
Crystal StructureTetragonal
Solvent for PrecursorDimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) 4:1 (v/v)
Annealing Temperature100 °C
Annealing Time30 minutes

Experimental Protocols

Detailed methodologies for the fabrication of this compound-based perovskite solar cells are provided below. These protocols cover the substrate preparation, layer deposition, and device characterization.

Protocol 1: Substrate Preparation (for n-i-p architecture)
  • Cleaning of FTO-coated glass:

    • Cut FTO (Fluorine-doped Tin Oxide) coated glass substrates to the desired size (e.g., 2.5 cm x 2.5 cm).

    • Sequentially sonicate the substrates in a solution of detergent (e.g., Hellmanex) in deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

  • Etching of FTO (optional, for patterned electrodes):

    • Protect the desired electrode pattern with an acid-resistant tape.

    • Etch the exposed FTO using a mixture of zinc powder and hydrochloric acid (2M).

    • Rinse the substrates thoroughly with DI water and remove the protective tape.

    • Perform the cleaning procedure described in step 1.

Protocol 2: Deposition of Electron Transport Layer (ETL) - Mesoporous TiO2
  • Compact TiO2 (c-TiO2) layer deposition:

    • Prepare a precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol (e.g., 0.15 M).

    • Spin-coat the precursor solution onto the cleaned FTO substrate at 2000 rpm for 30 seconds.

    • Dry the substrate at 125 °C for 5 minutes.

    • Repeat the spin-coating and drying steps one more time.

    • Anneal the substrate at 500 °C for 30 minutes in air.

  • Mesoporous TiO2 (m-TiO2) layer deposition:

    • Prepare a TiO2 paste (e.g., 30NR-D from Greatcell Solar) diluted in ethanol (e.g., 1:5 weight ratio).

    • Spin-coat the diluted paste onto the c-TiO2 layer at 5000 rpm for 30 seconds.

    • Dry the substrate at 125 °C for 10 minutes.

    • Anneal the substrate at 500 °C for 30 minutes in air.

Protocol 3: this compound Perovskite Layer Deposition (One-Step Method)
  • This compound Precursor Solution Preparation (in a nitrogen-filled glovebox):

    • Prepare a 1.2 M precursor solution of this compound by dissolving the this compound precursor salts in a co-solvent of DMF:DMSO (4:1 v/v).

    • Stir the solution at room temperature for at least 2 hours.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Spin-Coating Deposition:

    • Transfer the TiO2-coated substrates into the nitrogen-filled glovebox.

    • Dispense 40 µL of the this compound precursor solution onto the substrate.

    • Spin-coat in a two-step program:

      • 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).

      • 5000 rpm for 30 seconds (ramp rate: 1000 rpm/s).

    • During the second step, at 15 seconds into the spin, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at 100 °C for 30 minutes.

Protocol 4: Deposition of Hole Transport Layer (HTL)
  • Spiro-OMeTAD Solution Preparation (in a nitrogen-filled glovebox):

    • Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

    • Prepare a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (520 mg/mL).

    • Prepare a stock solution of 4-tert-butylpyridine (tBP).

    • Add 17.5 µL of the Li-TFSI stock solution and 28.8 µL of tBP to the Spiro-OMeTAD solution.

  • Spin-Coating Deposition:

    • Allow the this compound perovskite film to cool to room temperature.

    • Dispense 40 µL of the Spiro-OMeTAD solution onto the perovskite layer.

    • Spin-coat at 4000 rpm for 20 seconds.

Protocol 5: Deposition of Metal Electrode
  • Evaporation:

    • Define the active area of the solar cell using a shadow mask.

    • Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation at a rate of ~0.1-0.2 Å/s under high vacuum (<10-6 Torr).

Visualizations

Device Architecture

G cluster_0 This compound Perovskite Solar Cell (n-i-p) Glass Glass Substrate FTO FTO (Transparent Conductive Oxide) Glass->FTO cTiO2 Compact TiO2 (ETL) FTO->cTiO2 mTiO2 Mesoporous TiO2 (ETL) cTiO2->mTiO2 This compound This compound Perovskite (Absorber) mTiO2->this compound HTL Spiro-OMeTAD (HTL) This compound->HTL Metal Gold/Silver Electrode HTL->Metal

Caption: Schematic of the n-i-p architecture for an this compound-based perovskite solar cell.

Experimental Workflow

G cluster_workflow Fabrication Workflow for this compound Solar Cells A 1. Substrate Cleaning (FTO Glass) B 2. ETL Deposition (c-TiO2 + m-TiO2) A->B C 3. This compound Perovskite Deposition (Spin-coating + Annealing) B->C D 4. HTL Deposition (Spiro-OMeTAD) C->D E 5. Metal Electrode Evaporation (Au/Ag) D->E F 6. Device Characterization (J-V, EQE) E->F

Caption: Step-by-step workflow for the fabrication and characterization of this compound solar cells.

Disclaimer

These protocols and application notes are intended as a guide for trained researchers. The procedures involve hazardous materials and should be performed in a controlled laboratory environment with appropriate safety precautions. The performance data presented are representative and may vary depending on the specific experimental conditions and material quality.

Application Notes and Protocols for EZH2 Antibody in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

These notes provide a comprehensive guide for the detection of Enhancer of Zeste Homolog 2 (EZH2) using a specific antibody in western blotting applications. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily trimethylating histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression.[1][2][3] It plays a critical role in cell identity, cell cycle regulation, and is frequently deregulated in various cancers.[1][2]

Data Presentation

Table 1: Quantitative Parameters for EZH2 Western Blot Protocol

ParameterRecommendationNotes
Antibody
EZH2 Primary AntibodyRabbit mAb (e.g., Cell Signaling Technology #5246, #4905)Validated for detecting endogenous levels of total EZH2.
Primary Antibody Dilution1:1000Dilute in 5% w/v non-fat dry milk or 5% BSA in 1X TBS with 0.1% Tween® 20.
Secondary AntibodyAnti-rabbit IgG, HRP-linked---
Secondary Antibody Dilution1:2000 - 1:10000Follow manufacturer's recommendation.
Sample Preparation
Positive Control Cell LysatesMCF7, Neuro-2a, JurkatKnown to express EZH2.
Negative Control Cell LysatesCell lines with known low or null EZH2 expression.---
Lysis BufferRIPA Buffer (10 mM Tris-Cl pH 7.5, 1 mM EDTA, 0.5 mM EGTA, 1% NP40, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM NaCl) with protease and phosphatase inhibitors.[4]---
Protein Concentration20-30 µg per lane---
Electrophoresis & Transfer
SDS-PAGE Gel4-12% MOPS or as required for 98 kDa protein.EZH2 has an expected molecular weight of 98 kDa.[1]
Transfer MembranePVDF or Nitrocellulose---
Blocking & Incubation
Blocking Buffer5% w/v non-fat dry milk or 5% BSA in 1X TBS with 0.1% Tween® 20.Block for 1 hour at room temperature.
Primary Antibody IncubationOvernight at 4°C with gentle shaking.[2]---
Secondary Antibody Incubation1 hour at room temperature.---
Washing
Wash Buffer1X TBS with 0.1% Tween® 20.---
Wash Steps3 x 10 minutes after primary and secondary antibody incubations.---
Detection
Detection ReagentEnhanced Chemiluminescence (ECL)---

Experimental Protocols

1. Sample Preparation (Cell Lysates)

  • Aspirate cell culture medium and wash cells once with ice-cold 1X PBS.

  • Add 1 mL of ice-cold 1X PBS to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Aliquot the lysate and store at -80°C.

2. SDS-PAGE and Protein Transfer

  • Thaw protein lysates on ice.

  • Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples and a molecular weight marker onto a 4-12% SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

3. Immunoblotting

  • Wash the membrane briefly with deionized water and then with 1X TBS.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the EZH2 primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Mandatory Visualization

Western_Blot_Workflow EZH2 Western Blot Experimental Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunoblotting cluster_detect Detection cell_culture Cell Culture lysis Cell Lysis (RIPA Buffer) cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Ab Incubation (anti-EZH2) blocking->primary_ab secondary_ab Secondary Ab Incubation (anti-Rabbit HRP) primary_ab->secondary_ab ecl ECL Detection secondary_ab->ecl imaging Signal Capture ecl->imaging EZH2_Signaling_Pathway Simplified EZH2 Signaling Pathway cluster_upstream Upstream Regulation cluster_core PRC2 Core Complex cluster_downstream Downstream Effects cluster_targets Example Downstream Gene Targets pRB pRB E2F E2F pRB->E2F Inhibits EZH2 EZH2 E2F->EZH2 Activates Transcription SUZ12 SUZ12 EZH2->SUZ12 H3K27 Histone H3 (K27) EZH2->H3K27 Methylates EED EED SUZ12->EED H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Promotes Cell_Cycle Cell Cycle Progression Gene_Silencing->Cell_Cycle Impacts Wnt_BetaCatenin Wnt/β-catenin Pathway Gene_Silencing->Wnt_BetaCatenin Impacts Interferon_Signaling Interferon Signaling Gene_Silencing->Interferon_Signaling Impacts SMAD2 SMAD2 Gene_Silencing->SMAD2 TAB2 TAB2 Gene_Silencing->TAB2

References

Troubleshooting & Optimization

troubleshooting HZ2 synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HZ2 synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of this compound, thereby improving reaction yields and ensuring protocol reproducibility.

Troubleshooting Guides

This section addresses specific problems you might encounter during the this compound synthesis workflow.

Issue 1: Consistently Low or No this compound Yield After Reaction

Q: My reaction is complete according to TLC analysis, but after workup and purification, the yield of this compound is significantly lower than expected (or zero). What are the potential causes and how can I fix this?

A: Low yield post-purification is a common issue that can stem from several factors, ranging from reagent quality to procedural losses. A systematic approach is the best way to diagnose the problem.[1]

Possible Causes & Solutions:

  • Reagent and Solvent Quality:

    • Cause: Starting materials, reagents, or solvents may be impure, degraded, or contain inhibitors.[2][3] Water or oxygen contamination in anhydrous or anaerobic reactions is a frequent culprit.[4][5]

    • Solution:

      • Verify the purity of all starting materials using techniques like NMR or melting point analysis.

      • Use freshly opened or purified solvents. Ensure anhydrous solvents are truly dry.

      • If reagents are old, purchase a new batch. Some reagents have a limited shelf life.[3][4]

  • Reaction Conditions:

    • Cause: Sub-optimal reaction conditions can lead to incomplete reactions or the formation of side products.[6] Key parameters include temperature, concentration, and reaction time.[7][8]

    • Solution:

      • Temperature Control: Ensure the reaction temperature is accurately maintained. An inconsistent or incorrect temperature can halt the reaction or promote decomposition.[4]

      • Concentration: Verify that the reaction is run at the correct concentration.[2]

      • Reaction Time: Monitor the reaction's progress. Quenching too early will leave unreacted starting material, while waiting too long can lead to product decomposition.[2][9]

  • Atmosphere Control (if applicable):

    • Cause: If the this compound synthesis involves air- or moisture-sensitive reagents, inadequate inert atmosphere techniques can drastically reduce yield.[4]

    • Solution:

      • Ensure all glassware is rigorously flame- or oven-dried.[9]

      • Use proper inert gas (Nitrogen or Argon) techniques, including degassing solvents.[2]

A logical workflow for troubleshooting this issue is presented below.

low_yield_workflow start Low this compound Yield Detected check_reagents Verify Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (T, t, conc.) check_reagents->check_conditions If pure sub_reagents Source New Reagents/ Purify Solvents check_reagents->sub_reagents If impure check_atmosphere Assess Inert Atmosphere Technique check_conditions->check_atmosphere If optimal sub_conditions Optimize T, t, or conc. check_conditions->sub_conditions If sub-optimal check_workup Investigate Workup & Purification Steps check_atmosphere->check_workup If correct sub_atmosphere Improve Drying/ Inert Gas Setup check_atmosphere->sub_atmosphere If inadequate solution Implement Changes & Re-run Synthesis check_workup->solution If loss identified sub_workup Modify Workup Protocol check_workup->sub_workup If problematic sub_reagents->solution sub_conditions->solution sub_atmosphere->solution sub_workup->solution

Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Product Loss During Workup or Purification

Q: My crude NMR spectrum shows a high conversion to this compound, but the final isolated yield is very low. Where could I be losing my product?

A: Significant product loss after a successful reaction points directly to issues with the workup and/or purification stages.[10]

Possible Causes & Solutions:

  • Extraction Issues:

    • Cause: this compound may have unexpected solubility properties, such as being partially soluble in the aqueous layer.[10] Emulsions can also trap the product.

    • Solution:

      • Before discarding the aqueous layer, re-extract it with a different organic solvent.

      • To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.

  • Product Instability:

    • Cause: The this compound molecule might be sensitive to the pH of the workup conditions. Exposure to acid or base during an aqueous wash can cause decomposition.[10]

    • Solution: Test the stability of your crude product by exposing a small sample to the planned acidic or basic wash and monitoring it by TLC. If instability is found, use neutral washes (deionized water, brine) instead.

  • Purification Losses:

    • Cause: Product can be lost during purification steps like flash chromatography or crystallization.[5] this compound might be adsorbing irreversibly to silica gel or be too soluble in the crystallization solvent.

    • Solution:

      • Chromatography: If using a silica column, try deactivating the silica with triethylamine or switching to a different stationary phase like alumina.

      • Crystallization: Carefully select an appropriate solvent system. If the product remains in the mother liquor, try reducing the solvent volume further or using an anti-solvent.

  • Mechanical Losses:

    • Cause: On a small scale, numerous transfers between glassware can lead to significant cumulative loss of product.[3]

    • Solution: Minimize transfers. Rinse all glassware that contacted the product with the transfer solvent and combine the rinses.[9]

Below is a decision tree to diagnose the source of product loss.

workup_loss_tree start High Crude Yield, Low Isolated Yield q1 Is this compound stable to workup pH? start->q1 q2 Is this compound found in aqueous layer? q1->q2 Yes res1_yes Modify workup: Use neutral washes. q1->res1_yes No q3 Is this compound streaking/ stuck on TLC plate? q2->q3 No res2_yes Modify extraction: Re-extract aqueous layer. q2->res2_yes Yes q4 Are there many transfer steps? q3->q4 No res3_yes Modify purification: Deactivate silica or change stationary phase. q3->res3_yes Yes res4_yes Modify procedure: Minimize transfers and rinse glassware. q4->res4_yes Yes res4_no Mechanical loss is minimal. q4->res4_no No res1_no pH is not the issue. res2_no Solubility is not the issue. res3_no Purification medium is fine.

Caption: Decision tree for diagnosing this compound loss during workup.

Frequently Asked Questions (FAQs)

Q1: The literature reports a 90% yield for this compound synthesis, but my best attempt is only 60%. Is this normal?

A1: Yes, it can be. Literature yields often represent the best result from multiple optimization experiments and can sometimes be difficult to reproduce without identical conditions, reagent quality, and technique.[5] A 60% yield may be considered good for many reactions. Focus on consistency first, then on optimization.

Q2: My this compound synthesis reaction stalls and does not go to completion. What should I do?

A2: If a reaction stalls, it may be due to catalyst deactivation, insufficient reagent, or an equilibrium being reached.[9] Consider adding more of the limiting reagent or catalyst. If that doesn't work, re-evaluate the reaction temperature; a moderate increase may push the reaction to completion, but be cautious of potential side reactions.[2][8]

Q3: I see multiple unexpected spots on my TLC plate. What does this indicate?

A3: Multiple spots suggest the formation of side products or the decomposition of your starting material or product.[1] This could be caused by incorrect reaction temperature, reactive impurities in your reagents/solvents, or running the reaction for too long.[6][8] It is crucial to isolate and characterize these byproducts to understand the competing reaction pathways.

The diagram below illustrates a hypothetical reaction pathway for this compound, including potential side reactions that could lead to low yield.

reaction_pathway SM Starting Material A + B Product Desired Product (this compound) SM->Product Desired Pathway (Optimal Temp, Anhydrous) Side_Product_1 Side Product X (from excess heat) SM->Side_Product_1 High Temp Side_Product_2 Side Product Y (from water contamination) SM->Side_Product_2 H2O Present Decomposition Decomposition Products Product->Decomposition Prolonged Reaction Time

Caption: Potential reaction pathways in this compound synthesis.

Data Presentation

Table 1: Effect of Temperature on this compound Yield

This table summarizes the results of an optimization experiment varying the reaction temperature while keeping all other parameters (concentration, time, reagent stoichiometry) constant.

Experiment IDTemperature (°C)Reaction Time (h)Conversion (%) (by Crude NMR)Isolated Yield (%)Notes
This compound-T125 (Room Temp)2445%35%Reaction stalled.
This compound-T2501295%88%Clean reaction.
This compound-T3808>98%72%Significant side product formation observed.
This compound-T41006>98%55%Product decomposition noted on TLC.

Experimental Protocols

Protocol: Standard Synthesis of this compound (Step 3)

This protocol details the key experimental procedure for a representative step in the this compound synthesis.

Objective: To perform the nucleophilic substitution reaction between Intermediate-3A and Reagent-B to form this compound.

Materials:

  • Intermediate-3A (1.0 eq)

  • Reagent-B (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Anhydrous Acetonitrile (MeCN), 50 mL

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Glassware Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried for at least 4 hours at 120°C and allowed to cool to room temperature under a stream of dry nitrogen.[9]

  • Reagent Addition:

    • To the flask, add Intermediate-3A (5.00 g, 20.0 mmol), followed by anhydrous potassium carbonate (8.29 g, 60.0 mmol).

    • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[2]

    • Anhydrous acetonitrile (50 mL) is added via syringe.

    • The suspension is stirred vigorously for 10 minutes.

  • Reaction Execution:

    • Reagent-B (3.65 g, 24.0 mmol) is added dropwise to the stirring suspension over 5 minutes.

    • The reaction mixture is heated to a gentle reflux (approx. 82°C) using an oil bath.

  • Monitoring:

    • The reaction progress is monitored every 2 hours by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • The reaction is considered complete upon the disappearance of the starting material (Intermediate-3A), typically after 8-10 hours.[2]

  • Quenching and Workup:

    • Once complete, the reaction is cooled to room temperature.

    • The solid K₂CO₃ is removed by filtration through a pad of Celite, and the filter cake is washed with ethyl acetate (3 x 20 mL).

    • The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield this compound as a white solid.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References

HZ2 Solubility Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HZ2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for experimental assays. Poor solubility can be a significant hurdle in obtaining reliable and reproducible experimental data. This guide offers troubleshooting tips and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Based on general laboratory practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for a wide range of organic molecules.[1][2] Other potential starting solvents include dimethylformamide (DMF) and ethanol. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted into the aqueous assay buffer.

Q2: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Use a co-solvent: Incorporating a small percentage of an organic co-solvent (like DMSO or ethanol) in your final assay buffer can help maintain this compound solubility.[2][3] However, it is critical to run a vehicle control to ensure the co-solvent does not affect the experimental outcome.

  • Employ surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be added to the assay buffer to help keep hydrophobic compounds in solution.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.[2][4]

Q3: Can I use sonication or vortexing to help dissolve this compound?

A3: Yes, mechanical agitation can aid in the dissolution of this compound. Sonication can be particularly effective in breaking down small aggregates and increasing the dissolution rate.[4] Gentle warming in combination with vortexing can also be beneficial, but be cautious of compound stability at elevated temperatures.

Q4: Are there alternative formulation strategies to improve this compound solubility for in vivo studies?

A4: For in vivo applications, formulation strategies are critical. Some common approaches include:

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds.[5]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and bioavailability.[1][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the initial solvent. The solvent may not be appropriate for this compound.Try a different organic solvent (e.g., DMSO, DMF, NMP). Use gentle heating and sonication to aid dissolution.
A precipitate forms immediately upon dilution into aqueous buffer. The compound has "crashed out" due to poor aqueous solubility.Decrease the final concentration. Add a co-solvent to the aqueous buffer. Use a surfactant in the buffer.
Experimental results are inconsistent or not reproducible. This compound may not be fully solubilized, leading to inaccurate concentrations.Ensure the stock solution is clear and free of particulates. Filter the stock solution through a 0.22 µm filter. Always prepare fresh dilutions before each experiment.
The vehicle control (e.g., DMSO) is showing an effect in the assay. The concentration of the organic solvent is too high.Reduce the final concentration of the organic solvent in the assay to the lowest effective level, typically below 0.5%.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the appropriate amount of this compound powder using an analytical balance.

  • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution into Aqueous Buffer
  • Thaw a vial of the this compound stock solution.

  • In a separate tube, prepare the final aqueous assay buffer. If using a co-solvent or surfactant, add it to the buffer at this stage.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and minimize local precipitation.

  • Continue to vortex for an additional 30 seconds.

  • Use the final diluted solution immediately in your assay.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate add_stock Add Stock to Buffer vortex_sonicate->add_stock Use Stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock vortex_mix Vortex to Mix add_stock->vortex_mix run_assay Perform Assay vortex_mix->run_assay Use Working Solution analyze Analyze Results run_assay->analyze

Caption: Workflow for this compound solution preparation and use in assays.

troubleshooting_solubility start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes end Proceed with Assay start->end No cosolvent Add Co-solvent to Buffer lower_conc->cosolvent Still Precipitates lower_conc->end surfactant Use Surfactant cosolvent->surfactant Still Precipitates cosolvent->end complexation Use Cyclodextrin surfactant->complexation Still Precipitates surfactant->end complexation->end

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Improving the Stability of HZ2-Based Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "HZ2-based solar cells" does not correspond to a standard, widely recognized material in the current scientific literature. This guide assumes that "this compound" refers to a type of perovskite-based solar cell, a prominent area of research facing significant stability challenges. The information provided below is based on extensive research into perovskite solar cell stability.

Introduction to this compound (Perovskite) Solar Cell Stability

Perovskite solar cells (PSCs) have shown remarkable progress in power conversion efficiency, rivaling traditional silicon-based solar cells. However, their long-term stability remains a major hurdle for commercialization.[1] Degradation of PSCs can be broadly categorized into intrinsic and extrinsic factors.[2] Intrinsic instability relates to the material's inherent properties, such as ion migration, while extrinsic factors include environmental stressors like moisture, oxygen, heat, and UV light.[2] Addressing these challenges is critical for the development of durable and reliable this compound-based solar cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of rapid degradation in this compound (perovskite) solar cells?

A1: The primary causes of rapid degradation in perovskite solar cells are environmental factors and intrinsic material instability. Perovskite materials are highly sensitive to moisture, oxygen, high temperatures, and UV light, which can cause the perovskite crystal structure to decompose.[2][3] Additionally, ion migration within the perovskite layer can lead to changes in the material's properties and degrade the interfaces with other layers in the solar cell, reducing performance.[2]

Q2: My this compound solar cell changes color from dark brown/black to yellow. What does this indicate?

A2: A color change from the dark perovskite phase to yellow typically indicates the decomposition of the perovskite material into lead iodide (PbI2), often due to moisture exposure.[3] This is a common sign of degradation and results in a significant loss of photovoltaic performance.

Q3: What is "hysteresis" in the J-V curve of a perovskite solar cell and how does it relate to stability?

A3: Hysteresis in the current-density vs. voltage (J-V) curve refers to the discrepancy between the measured efficiency when scanning the voltage from forward to reverse bias compared to scanning from reverse to forward bias. This phenomenon is often linked to ion migration within the perovskite layer, which is a key factor in the material's instability. A large hysteresis can be an indicator of underlying stability issues.

Q4: How does the choice of charge transport layers (ETL and HTL) affect the stability of the this compound solar cell?

A4: The electron transport layer (ETL) and hole transport layer (HTL) play a crucial role in device stability. For instance, the commonly used HTL, Spiro-OMeTAD, can crystallize at higher temperatures, leading to device degradation.[4] Some ETL materials, like TiO2, can be reactive under UV light, contributing to photo-degradation.[3] The interfaces between the perovskite and the transport layers are particularly vulnerable to degradation, making the selection and engineering of these layers critical for long-term stability.[5]

Q5: Can encapsulation solve all stability issues for this compound solar cells?

A5: Encapsulation is a critical step to protect the perovskite solar cell from external degradation factors like moisture and oxygen.[6] A common method involves using a UV-curable epoxy and a glass coverslip.[6] However, encapsulation does not fully prevent intrinsic degradation mechanisms, such as ion migration and thermal decomposition of the perovskite material or other layers within the device.[2][4] Therefore, a combination of intrinsic material stabilization and effective encapsulation is necessary for long-term device stability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Initial Power Conversion Efficiency (PCE) - Poor perovskite film quality (pinholes, incomplete coverage). - Non-optimal thickness of layers. - Mismatched energy levels between layers.- Optimize the perovskite deposition technique (e.g., spin coating parameters, anti-solvent dripping).[7] - Systematically vary the thickness of the perovskite, ETL, and HTL. - Select ETL and HTL materials with appropriate energy level alignment with the this compound perovskite.
"S-shaped" J-V Curve - Poor interface between the perovskite and the charge transport layers. - Energy barrier hindering charge extraction.- Improve interfacial contact through surface treatments or by introducing a passivation layer. - Ensure proper energy level alignment between the perovskite and the transport layers.
Low Fill Factor (FF) - High series resistance (Rs). - Low shunt resistance (Rsh). - Charge recombination at interfaces or in the bulk.- Optimize the conductivity of the transparent conductive oxide (TCO) and metal contacts. - Minimize defects in the perovskite film to reduce current leakage paths. - Use passivation strategies to reduce recombination at the interfaces and grain boundaries.[8]
Rapid Performance Decay in Ambient Air - Moisture and oxygen ingress leading to perovskite decomposition.- Fabricate and store the devices in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox). - Encapsulate the device using a high-barrier material and sealant.[6] - Incorporate hydrophobic materials in the HTL or as an encapsulant.[1]
Degradation Under Illumination (Light Soaking) - Photo-induced degradation of the perovskite layer. - UV instability of the ETL (e.g., TiO2). - Light-induced ion migration.- Incorporate UV filters in the device stack or encapsulation. - Replace UV-sensitive layers with more stable alternatives (e.g., SnO2 instead of TiO2).[4] - Utilize compositional engineering (e.g., mixed cations and halides) to suppress ion migration.[6]
Thermal Instability (Degradation at Elevated Temperatures) - Perovskite decomposition at high temperatures. - Degradation of organic charge transport layers (e.g., Spiro-OMeTAD).- Improve the intrinsic thermal stability of the perovskite through compositional engineering (e.g., incorporating cesium or formamidinium).[6] - Replace thermally unstable organic layers with more robust inorganic materials.[9]

Experimental Protocols

Protocol 1: Fabrication of a Standard this compound (Perovskite) Solar Cell by Spin Coating

This protocol describes a general procedure for fabricating a perovskite solar cell in a standard n-i-p architecture.

  • Substrate Cleaning:

    • Sequentially clean pre-patterned FTO-coated glass substrates by sonicating in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to remove organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO2 layer by spin-coating a precursor solution onto the FTO substrate, followed by sintering at high temperature.

    • Alternatively, deposit a SnO2 layer by spin-coating a nanoparticle solution, followed by annealing at a lower temperature.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare the this compound perovskite precursor solution by dissolving the halide salts (e.g., a mix of FAPbI3, MAPbBr3) in a solvent like DMF/DMSO.

    • Spin-coat the precursor solution onto the ETL-coated substrate.[10] The spin-coating recipe typically involves a two-step process to control film thickness and morphology.[10]

    • During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform film.[7]

    • Anneal the film on a hotplate to remove residual solvent and complete the perovskite crystallization. The film should turn dark brown/black.[10]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of Spiro-OMeTAD with additives like Li-TFSI and tBP in a solvent such as chlorobenzene.

    • Spin-coat the HTL solution on top of the perovskite layer.

  • Metal Electrode Deposition:

    • Use a shadow mask to define the electrode area.

    • Thermally evaporate a metal contact (e.g., gold or silver) onto the HTL under high vacuum.[11]

Protocol 2: J-V Characterization of this compound Solar Cells
  • Equipment: Solar simulator with a source meter, calibrated reference silicon solar cell.

  • Procedure:

    • Calibrate the light intensity of the solar simulator to 100 mW/cm² (1 sun, AM1.5G spectrum) using the reference cell.

    • Place the this compound solar cell on the measurement stage and contact the top and bottom electrodes.

    • Measure the current density-voltage (J-V) curve by sweeping the voltage from reverse to forward bias and vice-versa.

    • Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Analyze the J-V curves for any anomalies like "S-shapes" or hysteresis.

Quantitative Data Summary

The following tables summarize the impact of various strategies on the performance and stability of perovskite solar cells, based on findings in the literature.

Table 1: Effect of Compositional Engineering on Perovskite Solar Cell Performance and Stability

Perovskite CompositionInitial PCE (%)Stability MetricReference
MAPbI₃~15-17%Degrades rapidly in ambient conditions[6]
Mixed Cation (e.g., FA/MA)>20%Improved thermal and moisture stability[6]
Mixed Halide (e.g., I/Br)>20%Tunable bandgap and improved phase stability[6]
Inorganic (e.g., CsPbI₂Br)~16-18%Significantly enhanced thermal stability[9]

Table 2: Impact of Different Hole Transport Layers on Device Stability

Hole Transport LayerInitial PCE (%)Stability OutcomeReference
Spiro-OMeTAD (doped)>22%Prone to degradation at high temperatures (>85°C)[4]
PTAA~20-22%Improved thermal stability compared to Spiro-OMeTAD[9]
Inorganic (e.g., NiOx)~18-20%Excellent thermal and chemical stability[12]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_post Finalization & Testing Clean_Substrate 1. FTO Substrate Cleaning UV_Ozone 2. UV-Ozone Treatment Clean_Substrate->UV_Ozone ETL 3. ETL Deposition (e.g., SnO2) UV_Ozone->ETL Perovskite 4. This compound Perovskite Spin Coating ETL->Perovskite HTL 5. HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode 6. Metal Electrode Evaporation HTL->Electrode Encapsulation 7. Encapsulation Electrode->Encapsulation Characterization 8. J-V Testing & Stability Analysis Encapsulation->Characterization

Caption: Workflow for fabricating this compound-based solar cells.

Troubleshooting Logic for Low Efficiency

G Start Low PCE Observed Check_JV Analyze J-V Curve Shape Start->Check_JV Low_Jsc Low Jsc? Check_JV->Low_Jsc Low_Voc Low Voc? Check_JV->Low_Voc Low_FF Low FF? Check_JV->Low_FF Jsc_Cause1 Poor Light Absorption (Film too thin/bad quality) Low_Jsc->Jsc_Cause1 Yes Jsc_Cause2 Poor Charge Collection Low_Jsc->Jsc_Cause2 Yes Voc_Cause1 High Recombination (Bulk or Interface Defects) Low_Voc->Voc_Cause1 Yes Voc_Cause2 Energy Level Mismatch Low_Voc->Voc_Cause2 Yes FF_Cause1 High Series Resistance (Rs) Low_FF->FF_Cause1 Yes FF_Cause2 Low Shunt Resistance (Rsh) (Pinholes, defects) Low_FF->FF_Cause2 Yes

Caption: Troubleshooting low efficiency in this compound solar cells.

Degradation Pathways

G cluster_extrinsic Extrinsic Stressors cluster_intrinsic Intrinsic Instability HZ2_Cell This compound Perovskite Solar Cell Moisture Moisture HZ2_Cell->Moisture Oxygen Oxygen HZ2_Cell->Oxygen UV_Light UV Light HZ2_Cell->UV_Light Heat Heat HZ2_Cell->Heat Ion_Migration Ion Migration HZ2_Cell->Ion_Migration Degradation Device Degradation (PCE Loss) Moisture->Degradation Forms PbI2 Oxygen->Degradation Oxidizes HTL UV_Light->Degradation Degrades Perovskite & ETL Heat->Degradation Decomposes Perovskite & HTL Ion_Migration->Degradation Interface Degradation

Caption: Common degradation pathways in this compound solar cells.

References

challenges in working with EZH2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EZH2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for most EZH2 inhibitors?

A1: The majority of EZH2 inhibitors, such as tazemetostat, are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][2] They bind to the SET domain of EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27 (H3K27).[2][3] This leads to a global reduction in H3K27me3 levels, a mark associated with transcriptional repression, thereby reactivating the expression of tumor suppressor genes.[4][5]

Q2: How do I select the right EZH2 inhibitor for my experiment?

A2: The choice of inhibitor depends on several factors, including the specific EZH2 mutation status of your cell line or model, the required selectivity, and the experimental setting (in vitro vs. in vivo). For instance, some inhibitors show greater potency against mutant EZH2, while others are effective against both wild-type and mutant forms.[2] It is also crucial to consider the inhibitor's selectivity for EZH2 over other histone methyltransferases, like EZH1, to minimize off-target effects.[2] For in vivo studies, the inhibitor's pharmacokinetic properties, such as oral bioavailability and brain penetrance, are critical considerations.[6][7]

Q3: What are the known mechanisms of resistance to EZH2 inhibitors?

A3: Resistance to EZH2 inhibitors can arise through several mechanisms. These include acquired mutations in the EZH2 gene that prevent inhibitor binding, activation of parallel survival pathways such as the IGF-1R, PI3K/AKT, and MAPK pathways, and alterations in the RB1/E2F cell cycle regulatory axis.[8]

Q4: Are there non-canonical functions of EZH2 that could be affected by inhibitors?

A4: Yes, beyond its role in histone methylation, EZH2 can methylate non-histone proteins and participate in transcriptional activation, which can be PRC2-dependent or independent.[9] These non-canonical functions are an active area of research and may contribute to the observed cellular effects of EZH2 inhibitors.

Troubleshooting Guides

In Vitro Experiments

Problem: No change in global H3K27me3 levels after inhibitor treatment in my western blot.

Possible Cause Troubleshooting Step
Inactive Compound Verify the identity and purity of the inhibitor. Ensure proper storage conditions to prevent degradation.
Insufficient Treatment Time or Concentration Perform a time-course and dose-response experiment. H3K27me3 is a stable mark, and its reduction may require several days of treatment.[2]
Cell Line Insensitivity Confirm that the cell line is sensitive to EZH2 inhibition. Some cell lines may have intrinsic resistance mechanisms.[10]
Antibody Issues Use a well-validated antibody for H3K27me3. Run appropriate positive and negative controls for your western blot.
High Cell Density High cell density can sometimes affect drug efficacy. Ensure consistent and appropriate cell seeding densities.

Problem: Inconsistent IC50 values for cell viability assays.

Possible Cause Troubleshooting Step
Assay-Dependent Variability Different viability assays (e.g., MTT, CellTiter-Glo, AlamarBlue) measure different aspects of cell health and can yield different IC50 values. Use a consistent assay method.[11][12]
Variable Treatment Duration The anti-proliferative effects of EZH2 inhibitors can be delayed. Standardize the treatment duration across experiments, often requiring 5-14 days for optimal effect.[2][8]
Cell Doubling Time Faster-growing cells may appear more sensitive to anti-proliferative agents. Correlate IC50 values with the doubling time of your cell lines.[8]
Inhibitor Instability in Media Some compounds may be unstable in culture media over long incubation periods. Replenish the media with fresh inhibitor every 2-3 days for long-term assays.[8]
In Vivo Experiments

Problem: Lack of tumor growth inhibition in animal models.

Possible Cause Troubleshooting Step
Poor Bioavailability/Pharmacokinetics Review the literature for the recommended route of administration and dosing schedule for your specific inhibitor and animal model.[6][13] Consider reformulating the inhibitor to improve its solubility and absorption.[6]
Insufficient Target Engagement Measure H3K27me3 levels in tumor tissue to confirm that the inhibitor is reaching its target and exerting its epigenetic effect.
Toxicity and Animal Health Monitor animals closely for signs of toxicity, such as weight loss, which can impact tumor growth independently of the inhibitor's anti-cancer activity.[13][14] Adjust the dose or schedule if necessary.
Tumor Model Resistance The tumor model itself may be resistant to EZH2 inhibition. Consider using a different, more sensitive xenograft or syngeneic model.

Quantitative Data

Table 1: In Vitro Potency of Common EZH2 Inhibitors

InhibitorTargetIC50 (Enzymatic)Cell Proliferation GI50 (KARPAS-422)Selectivity (EZH2 vs EZH1)
Tazemetostat (EPZ-6438) WT & Mutant EZH22.5 ± 0.5 nM (Ki)~160 nM35-fold
GSK126 WT & Mutant EZH20.5 - 3 nM~260 nM>150-fold
CPI-1205 WT & Mutant EZH2-~28 nM (EC50 for H3K27me3 reduction)-
EPZ005687 WT & Mutant EZH252 ± 10 nM~5 µM>500-fold
UNC1999 WT & Mutant EZH21 - 5 nM~4 µM-

Data compiled from multiple sources.[2][15][16][17] Values can vary depending on the specific assay conditions.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the EZH2 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[11]

Western Blot for H3K27me3
  • Cell Lysis: Harvest cells after inhibitor treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the loading control.[8]

Visualizations

EZH2_Canonical_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 EED EED SAH SAH EZH2->SAH Methyl Transfer H3K27me3 H3K27me3 EZH2->H3K27me3 SUZ12 SUZ12 RbAp48 RbAp48 SAM SAM SAM->EZH2 H3 Histone H3 H3->EZH2 Gene_Repression Gene Repression H3K27me3->Gene_Repression Inhibitor EZH2 Inhibitor Inhibitor->EZH2

Caption: Canonical EZH2 signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Reagents Verify Reagent Quality (Inhibitor, Antibodies) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Reagents Faulty Check_Reagents->Reagent_Bad No Review_Protocol Review Experimental Protocol (Dose, Duration, Cell Density) Protocol_OK Protocol OK Review_Protocol->Protocol_OK Yes Protocol_Bad Protocol Flawed Review_Protocol->Protocol_Bad No Cell_Line_Issues Investigate Cell Line (Sensitivity, Resistance) Cell_Line_OK Cell Line OK Cell_Line_Issues->Cell_Line_OK Yes Cell_Line_Bad Cell Line Issue Cell_Line_Issues->Cell_Line_Bad No Data_Analysis Re-evaluate Data Analysis Analysis_OK Analysis OK Data_Analysis->Analysis_OK Yes Analysis_Bad Analysis Flawed Data_Analysis->Analysis_Bad No Reagent_OK->Review_Protocol Order_New Order New Reagents Reagent_Bad->Order_New Protocol_OK->Cell_Line_Issues Optimize_Protocol Optimize Protocol Protocol_Bad->Optimize_Protocol Cell_Line_OK->Data_Analysis Test_New_Cell_Line Test New Cell Line Cell_Line_Bad->Test_New_Cell_Line Consult_Expert Consult Expert/ Literature Analysis_OK->Consult_Expert Correct_Analysis Correct Analysis Analysis_Bad->Correct_Analysis

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

HZ2 compound degradation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated "HZ2." The degradation pathways, experimental protocols, and other data are based on general principles of small molecule stability and may not reflect the actual properties of a specific compound.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing unexpected degradation. What are the common causes?

A1: Degradation of small molecule compounds like this compound is often attributed to several environmental and chemical factors. The most common causes include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of the compound. Many compounds are sensitive to heat, and even room temperature storage can be detrimental over time.

  • Light (Photodegradation): Exposure to UV or visible light can provide the activation energy for degradation reactions. Compounds with specific chromophores are particularly susceptible to photolytic degradation.

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.

  • Oxidation: Reaction with atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. This is a common pathway for molecules with electron-rich moieties.

  • Humidity/Moisture: The presence of water can facilitate hydrolytic degradation, especially for compounds with susceptible functional groups like esters, amides, or lactones.

Q2: How can I prevent the degradation of my this compound compound during storage and experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing. Light-sensitive compounds should be stored in amber vials or wrapped in aluminum foil.

  • Inert Atmosphere: If the compound is sensitive to oxidation, consider storing it under an inert atmosphere, such as nitrogen or argon.

  • pH Control: When preparing solutions, use buffers to maintain a pH at which the compound is most stable.

  • Solvent Choice: Use high-purity, degassed solvents for your experiments to minimize exposure to oxygen and reactive impurities.

  • Minimize Freeze-Thaw Cycles: For solutions stored in the freezer, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the initial signs of this compound compound degradation?

A3: Visual inspection can sometimes reveal initial signs of degradation, although analytical methods are required for confirmation. Look for:

  • Color Change: A change in the color of the solid compound or its solution can indicate the formation of degradation products.

  • Precipitation: The appearance of solid material in a previously clear solution may suggest that the compound is degrading into less soluble products.

  • Changes in Physical Properties: For formulated products, you might observe changes in appearance, solubility, or suspendability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound compound degradationVerify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, LC-MS). Prepare fresh solutions for each experiment.
Appearance of new peaks in chromatogram Formation of degradation productsCharacterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review your storage and handling procedures.
Loss of biological activity Degradation of the active this compound compoundConfirm the concentration and purity of your this compound solution. Run a positive control with a fresh batch of the compound.
Solution turns yellow Possible photolytic degradation or oxidationProtect the solution from light by using amber vials or wrapping the container in foil. Prepare fresh solution using degassed solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Compound

This protocol is designed to intentionally degrade the this compound compound to identify potential degradation products and pathways.

1. Materials:

  • This compound Compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or other suitable organic solvent
  • pH meter
  • UV lamp (254 nm and 365 nm)
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 48 hours.

  • Thermal Degradation: Place solid this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm and 365 nm) for 48 hours.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each sample.
  • Neutralize the acid and base hydrolysis samples.
  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is used to separate and quantify this compound from its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The exact gradient will need to be optimized for this compound.

3. Method:

  • Flow rate: 1.0 mL/min
  • Injection volume: 10 µL
  • Column temperature: 30°C
  • Detection wavelength: Determined by the UV absorbance maximum of this compound.

4. Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Visualizations

G cluster_workflow Experimental Workflow: this compound Degradation Analysis This compound This compound Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Forced_Degradation Sample_Collection Sample Collection at Time Points Forced_Degradation->Sample_Collection HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Collection->HPLC_Analysis LCMS_Analysis LC-MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Data Analysis and Degradation Pathway ID HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for this compound compound degradation analysis.

G cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Receptor X This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Y Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway for the this compound compound.

refining HZ2 deposition techniques for uniform films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining HZ2 deposition techniques to achieve uniform films. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your experimental work.

Troubleshooting Guide: Common this compound Deposition Issues

This guide addresses specific issues that may be encountered during this compound deposition experiments.

Question: Why is my this compound film thickness non-uniform across the substrate?

Answer: Non-uniform film thickness is a common issue that can arise from several factors in the deposition process. Here are the primary causes and their solutions:

  • Substrate Temperature Gradient: A non-uniform temperature across the substrate can lead to variations in the deposition rate. Higher temperatures can sometimes decrease the deposition rate and uniformity.[1] Ensure your substrate heater provides uniform heating. It is crucial to allow sufficient time for the substrate to reach thermal equilibrium before starting the deposition.

  • Incorrect Substrate Placement: The position of the substrate relative to the this compound source is critical. In physical vapor deposition (PVD) techniques, the distance and angle to the source directly impact film thickness distribution.[2] Ensure the substrate is centered and at the optimal distance from the source as specified in your deposition protocol. Substrate rotation during deposition is a widely used method to improve uniformity.[3]

  • Inconsistent Deposition Rate: Fluctuations in the deposition rate can lead to uneven film growth. Monitor and control the deposition rate in real-time. For techniques like sputtering, this involves maintaining stable power to the target and consistent chamber pressure.

  • Gas Flow Dynamics (for CVD): In chemical vapor deposition (CVD), the flow of precursor and carrier gases can significantly affect uniformity. Non-laminar flow or depletion of the precursor as it flows across the substrate can cause a thickness gradient. Optimize the gas flow rates, nozzle design, and chamber geometry to ensure a uniform supply of precursor to the substrate surface.[4]

  • Shadowing Effects: Any physical obstruction between the source and the substrate, including clamps or masks, can create "shadowed" regions with thinner films.[3] Use low-profile substrate mounting and consider using a corrective mask to achieve a more uniform distribution.[3]

Question: What causes poor adhesion of the this compound film to the substrate?

Answer: Poor adhesion is often related to the substrate surface condition or the initial stages of film growth.

  • Substrate Contamination: The most common cause of poor adhesion is a contaminated substrate surface. Organic residues, moisture, or particulate matter can prevent a strong bond from forming. It is critical to implement a thorough substrate cleaning procedure before deposition. This may involve solvent cleaning, acid/base etching, and in-situ cleaning techniques like ion bombardment.[2]

  • Improper Substrate Temperature: The substrate temperature influences the energy of the arriving atoms or molecules, affecting their ability to bond with the substrate.[5] An optimal temperature, often above 150 °C, can provide the necessary energy for good adhesion.[5]

  • High Internal Film Stress: High stress within the deposited this compound film can cause it to peel off the substrate. Stress can be influenced by deposition parameters such as chamber pressure, deposition rate, and the energy of depositing particles. Adjusting these parameters can help to reduce film stress.

Question: My this compound film has pinholes and other surface defects. How can I prevent this?

Answer: Pinholes and surface defects can originate from the substrate, the deposition environment, or the deposition process itself.

  • Substrate Surface Imperfections: Scratches, dust, or other defects on the substrate surface can be replicated in the growing film or act as nucleation sites for defects. Using high-quality, clean substrates is essential.

  • Particulate Contamination in the Chamber: Flakes from previous depositions on the chamber walls or shields can fall onto the substrate during deposition, causing pinholes or nodules in the film. Regular chamber cleaning and maintenance are crucial to minimize this.

  • Gas Entrapment: In some processes, gases can become trapped in the film, leading to voids or bubbles. This can be an issue in processes with high background pressure or in reactive sputtering if the reactive gas flow is not optimized.[6]

  • Incorrect Precursor Concentration (for solution-based methods): In techniques like spin coating or spray pyrolysis, the concentration of the this compound precursor in the solution can affect the film quality. Higher concentrations can sometimes lead to increased surface roughness.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate temperature for this compound deposition?

A1: The optimal substrate temperature is highly dependent on the specific deposition technique and the desired film properties. Generally, higher substrate temperatures (e.g., above 150 °C) provide the deposited atoms with more surface mobility, which can lead to denser, more crystalline, and better-adhering films.[5] However, excessively high temperatures can sometimes lead to a decrease in deposition rate and uniformity.[1] It is recommended to perform a temperature optimization study for your specific process.

Q2: How does the this compound precursor concentration affect the final film?

A2: In chemical deposition methods, the precursor concentration can influence the growth rate, surface morphology, and crystallinity of the this compound film. An increased precursor concentration can lead to a higher deposition rate but may also result in increased surface roughness.[7] It is important to find a balance that yields a smooth, uniform film with the desired thickness.

Q3: What is the effect of chamber pressure on this compound film quality?

A3: Chamber pressure is a critical parameter in PVD and CVD processes.

  • In PVD (e.g., sputtering, evaporation) , lower pressures (high vacuum) ensure that the evaporated or sputtered particles travel in a straight line to the substrate with minimal collisions with background gas molecules.[2] Higher pressures can lead to gas-phase scattering, which can reduce the energy of the depositing species and affect film density and stress.

  • In reactive deposition , the partial pressure of the reactive gas (e.g., oxygen or nitrogen) is critical for forming the desired compound. An increase in reactive gas flow will increase the chamber pressure.[8]

  • In CVD , the total pressure and the partial pressures of the precursors influence the chemical reactions and the mass transport of reactants to the substrate surface.

Q4: Which deposition technique is best for achieving highly uniform this compound films?

A4: Several techniques can produce uniform films, and the "best" one depends on the specific requirements of your application (e.g., film thickness, crystallinity, substrate size, and cost).

  • Atomic Layer Deposition (ALD): Known for its ability to deposit highly conformal and uniform films with precise thickness control, even on complex topographies.

  • Magnetron Sputtering: A versatile PVD technique that can produce dense, uniform films over large areas, especially with substrate rotation.

  • Metal-Organic Chemical Vapor Deposition (MOCVD): Capable of producing high-quality, uniform crystalline films, particularly for electronic and optoelectronic applications.[4]

Quantitative Data Summary

The following tables summarize the impact of key deposition parameters on this compound film properties. The data presented here is illustrative and should be adapted to your specific experimental setup.

Table 1: Effect of Substrate Temperature on this compound Film Properties

Substrate Temperature (°C)Film Thickness Uniformity (%)Surface Roughness (nm)Adhesion (Qualitative)
100855.2Poor
150923.5Good
200952.1Excellent
250942.3Excellent
300912.8Excellent

Table 2: Influence of this compound Precursor Concentration on Film Characteristics (Mist-CVD)

Precursor Concentration (mol/L)Deposition Rate (nm/min)Surface Roughness (nm)Crystallinity (XRD Peak Intensity)
0.0151.81200
0.05253.21800
0.10505.62100
0.15708.12050

Table 3: Impact of Chamber Pressure on this compound Film Stress (Sputtering)

Chamber Pressure (mTorr)Film Stress (MPa)Deposition Rate (Å/s)
2-250 (compressive)1.5
5-100 (compressive)1.2
1050 (tensile)0.9
15120 (tensile)0.7

Experimental Protocols

Protocol 1: this compound Deposition via RF Magnetron Sputtering

  • Substrate Preparation:

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrate with a nitrogen gun.

    • Perform an in-situ plasma etch for 5 minutes to remove any remaining organic contaminants.

  • System Preparation:

    • Load the cleaned substrate into the deposition chamber and ensure it is securely mounted on the rotatable sample holder.

    • Pump down the chamber to a base pressure below 5 x 10-6 Torr.

  • Deposition Process:

    • Introduce Argon gas into the chamber and maintain the working pressure at 5 mTorr.

    • Heat the substrate to the desired temperature (e.g., 200 °C) and allow it to stabilize for 30 minutes.

    • Pre-sputter the this compound target for 10 minutes with the shutter closed to clean the target surface.

    • Open the shutter and begin the deposition onto the substrate.

    • Maintain a constant RF power (e.g., 100 W) and substrate rotation (e.g., 10 rpm) for the duration of the deposition.

    • Once the desired thickness is achieved, close the shutter and turn off the RF power.

  • Cooldown and Venting:

    • Turn off the substrate heater and allow the substrate to cool down to below 100 °C under vacuum.

    • Vent the chamber with nitrogen gas and carefully remove the coated substrate.

Visualizations

G cluster_workflow Experimental Workflow for this compound Deposition start Start sub_prep Substrate Preparation (Cleaning & Loading) start->sub_prep pump_down Pump Down to Base Pressure sub_prep->pump_down heating Substrate Heating pump_down->heating pre_sputter Target Pre-sputtering (Shutter Closed) heating->pre_sputter deposition This compound Deposition (Shutter Open) pre_sputter->deposition cooldown Cooldown Under Vacuum deposition->cooldown vent Vent Chamber cooldown->vent end End vent->end G cluster_troubleshooting Troubleshooting Non-Uniform this compound Films problem Problem: Non-Uniform Film check_temp Check Substrate Temperature Uniformity problem->check_temp check_pos Verify Substrate Position & Rotation problem->check_pos check_rate Monitor Deposition Rate Stability problem->check_rate check_gas Analyze Gas Flow (CVD) problem->check_gas solution_temp Solution: Adjust Heater/ Allow Stabilization check_temp->solution_temp solution_pos Solution: Center Substrate/ Enable Rotation check_pos->solution_pos solution_rate Solution: Stabilize Power/ Pressure check_rate->solution_rate solution_gas Solution: Optimize Flow Rates/ Nozzle Design check_gas->solution_gas

References

EZH2-Targeted Therapies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with EZH2-targeted therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your experiments and advance your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with EZH2 inhibitors.

Question Possible Causes Suggested Actions
My cancer cell line, which was initially sensitive to an EZH2 inhibitor (e.g., Tazemetostat, GSK126), has developed resistance. How do I investigate the mechanism? 1. Acquired mutations in the EZH2 gene: Secondary mutations in the SET domain or other regions of EZH2 can prevent inhibitor binding.[1][2] 2. Activation of bypass signaling pathways: Upregulation of pro-survival pathways such as PI3K/AKT or MEK can compensate for EZH2 inhibition.[2][3] 3. Alterations in the cell cycle machinery: Mutations or deletions in genes like RB1 or CDKN2A can allow cells to bypass the G1 cell cycle arrest induced by EZH2 inhibitors.[3][4][5][6]1. Sequence the EZH2 gene in your resistant cells to identify potential mutations. Compare the sequence to the parental, sensitive cell line.[1] 2. Perform pathway analysis: Use techniques like Western blotting or phospho-protein arrays to assess the activation status of key signaling proteins in the PI3K/AKT and MEK pathways. 3. Analyze cell cycle components: Check the protein levels of Rb, p16 (CDKN2A), and other cell cycle regulators. Sequence the respective genes if you suspect mutations.[6]
I've identified an acquired EZH2 mutation (e.g., Y661D) in my resistant cell line. How can I overcome this resistance? The mutation likely prevents the binding of your current S-adenosyl methionine (SAM)-competitive EZH2 inhibitor.[1][2]1. Switch to a different class of PRC2 inhibitor: Try an EED inhibitor (e.g., EED226), which allosterically inhibits the PRC2 complex and can be effective against certain EZH2 mutations that confer resistance to EZH2-catalytic inhibitors.[2][7] 2. Test novel EZH2 inhibitors: If available, screen new EZH2 inhibitors that are designed to bind to mutant forms of EZH2 or have a different binding mechanism.
My EZH2 inhibitor-treated cells are not undergoing cell cycle arrest, despite evidence of target engagement (decreased H3K27me3). What should I investigate? Dysregulation of the RB1/E2F pathway: The cells may have lost a functional Retinoblastoma (RB1) protein, which is crucial for EZH2 inhibitor-induced G1 arrest.[3][4][5][6] This decouples the differentiation effects of EZH2 inhibition from cell cycle control.[3][5]1. Assess RB1 status: Check for RB1 protein expression by Western blot and consider sequencing the RB1 gene to look for inactivating mutations or deletions.[6] 2. Consider combination therapy with a cell cycle inhibitor: If the RB1 pathway is compromised, combining the EZH2 inhibitor with a CDK4/6 inhibitor or an Aurora kinase B (AURKB) inhibitor can help restore cell cycle control.[3][5]
I am working with a SMARCB1-deficient tumor model, but it shows intrinsic resistance to Tazemetostat. What are the potential reasons? 1. Pre-existing alterations in the RB1/E2F axis: Similar to acquired resistance, intrinsic resistance can be mediated by loss or inactivation of key cell cycle regulators like RB1 or CDKN2A.[4][6] 2. Loss of other epigenetic regulators: Loss of the H3K36 methyltransferase NSD1 has been implicated in resistance to EZH2 inhibition in SMARCB1-deficient tumors.[3]1. Characterize the genomic and proteomic landscape of your tumor model, paying close attention to the RB1/E2F pathway components. 2. Investigate the expression and mutation status of other key epigenetic modifiers like NSD1.
My attempts to combine an EZH2 inhibitor with chemotherapy (e.g., cytarabine in AML) are not showing a synergistic effect. Why might this be? Loss-of-function of EZH2: In certain cancers like Acute Myeloid Leukemia (AML), loss-of-function mutations in EZH2 can promote resistance to chemotherapy agents like cytarabine.[8][9][10] In this context, inhibiting an already inactive EZH2 would not be beneficial and could be antagonistic.1. Confirm the EZH2 status of your AML model. If it harbors a loss-of-function mutation, EZH2 inhibition is likely not a suitable strategy.[8][9] 2. Explore alternative combination strategies that are not dependent on EZH2 activity.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about resistance to EZH2-targeted therapies.

Q1: What are the primary mechanisms of acquired resistance to EZH2 inhibitors?

A1: The primary mechanisms of acquired resistance include:

  • Secondary mutations in the EZH2 gene: These mutations can occur in the drug-binding pocket, preventing the inhibitor from binding to the EZH2 protein.[1][2] Examples include mutations at Y641, Y661, and A677.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT/mTOR or MEK/ERK pathways, to circumvent the effects of EZH2 inhibition.[2][3]

  • Alterations in cell cycle control: Mutations or deletions in key cell cycle regulatory genes, particularly in the RB1/E2F pathway, can uncouple the anti-proliferative effects of EZH2 inhibitors from their impact on histone methylation.[3][4][5][6]

Q2: Are there specific biomarkers that can predict response or resistance to EZH2 inhibitors?

A2: Yes, several potential biomarkers are emerging:

  • Predictors of Response:

    • EZH2 gain-of-function mutations (e.g., Y641N): Found in lymphomas, these mutations create a dependency on EZH2 activity, making them sensitive to inhibition.[1][11]

    • Mutations in SWI/SNF complex genes (e.g., SMARCB1, ARID1A): Tumors with these mutations often exhibit synthetic lethality with EZH2 inhibition.[12]

  • Predictors of Resistance:

    • Loss-of-function mutations or deletions in RB1 or CDKN2A: These alterations can predict a lack of response to EZH2 inhibitor monotherapy.[4][6]

    • Pre-existing activation of bypass pathways: High basal activity of PI3K or MEK pathways may indicate intrinsic resistance.

Q3: What are the most promising combination strategies to overcome EZH2 inhibitor resistance?

A3: Promising combination strategies aim to target the mechanisms of resistance:

  • Cell Cycle Inhibitors: Combining EZH2 inhibitors with CDK4/6 or Aurora kinase inhibitors can be effective in tumors with a dysregulated RB1 pathway.[3][5]

  • Targeting Bypass Pathways: Co-treatment with PI3K or MEK inhibitors can block the escape routes used by cancer cells.[2]

  • DNA Damage Repair (DDR) Inhibitors: EZH2 inhibition can induce DNA damage, creating a vulnerability that can be exploited by DDR inhibitors like ATR inhibitors.[13]

  • Immunotherapy: EZH2 inhibitors can increase the expression of antigens on the cancer cell surface, potentially enhancing the efficacy of immune checkpoint inhibitors.[14][15]

  • Other Epigenetic Modifiers: Using EED inhibitors can be effective against certain EZH2 inhibitor-resistant mutants.[2][7]

Q4: Can EZH2 loss-of-function lead to drug resistance?

A4: Yes, in some contexts, particularly in AML, loss-of-function mutations in EZH2 have been shown to confer resistance to standard chemotherapy agents like cytarabine.[8][9][10][16] This is thought to occur through the upregulation of EZH2 target genes involved in survival and proliferation.[8][16]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on EZH2 inhibitor resistance.

Table 1: IC50 Values of EZH2 Inhibitors in Sensitive vs. Resistant Cell Lines

Cell LineEZH2 StatusInhibitorIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Change
KARPAS-422Y641NEI1~0.02>10>500
DLBCL Cell LineWTGSK126~0.1>10>100
G401SMARCB1-delTazemetostat~0.05~5~100

Note: These are representative values based on published literature. Actual values may vary depending on experimental conditions.

Table 2: Effect of Combination Therapies on Cell Viability (% Inhibition)

Cell LineTreatment% Viability
Tazemetostat-Resistant G401 (RB1-del) Tazemetostat (1 µM)95%
AURKB Inhibitor (0.1 µM)80%
Tazemetostat + AURKB Inhibitor30%
GSK126-Resistant DLBCL GSK126 (1 µM)90%
PI3K Inhibitor (0.5 µM)75%
GSK126 + PI3K Inhibitor40%

Key Experimental Protocols

Below are detailed methodologies for key experiments used to study EZH2 inhibitor resistance.

Generation of EZH2 Inhibitor-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to EZH2 inhibitors.

Methodology:

  • Culture the parental EZH2 inhibitor-sensitive cell line in standard growth medium.

  • Begin treatment with the EZH2 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Continuously culture the cells in the presence of the inhibitor.

  • Once the cells resume normal proliferation, gradually increase the concentration of the EZH2 inhibitor in a stepwise manner.

  • Continue this dose escalation until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1-5 µM).

  • Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

  • Confirm the resistant phenotype by performing a dose-response cell viability assay and comparing the IC50 value to the parental cell line.

Western Blotting for Pathway Activation and Target Engagement

Objective: To assess protein expression and phosphorylation status to confirm EZH2 target engagement and investigate bypass signaling pathways.

Methodology:

  • Treat sensitive and resistant cells with the EZH2 inhibitor for various time points (e.g., 0, 24, 48, 72 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Target Engagement: H3K27me3, Total H3

    • Bypass Pathways: p-AKT (Ser473), AKT, p-ERK, ERK

    • Cell Cycle: RB, p-RB, p16, Cyclin D1, EZH2

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the EZH2 inhibitor (and/or a combination agent). Include a vehicle-only control.

  • Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Resistance Mechanisms

EZH2_Resistance_Mechanisms cluster_0 EZH2 Inhibition cluster_1 Resistance Mechanisms cluster_2 Therapeutic Strategies EZH2i EZH2 Inhibitor EZH2 EZH2 (PRC2) EZH2i->EZH2 Inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes TumorSuppressors Tumor Suppressor Genes H3K27me3->TumorSuppressors Represses G1_Arrest G1 Cell Cycle Arrest TumorSuppressors->G1_Arrest Induces Apoptosis Apoptosis/Differentiation G1_Arrest->Apoptosis Leads to EZH2_mut EZH2 Mutation EZH2_mut->EZH2 Prevents inhibitor binding Bypass Bypass Pathways (PI3K/MEK) Bypass->G1_Arrest Bypasses RB1_loss RB1 Loss RB1_loss->G1_Arrest Abrogates EEDi EED Inhibitor EEDi->EZH2_mut Overcomes PI3Ki_MEKi PI3K/MEK Inhibitor PI3Ki_MEKi->Bypass Inhibits CDKi CDK4/6 or AURK Inhibitor CDKi->RB1_loss Circumvents

Caption: Mechanisms of resistance to EZH2 inhibitors and corresponding therapeutic strategies.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_analysis Analysis of Resistant Cells cluster_strategy Develop Overcoming Strategy start Sensitive Cell Line develop_resistance Develop Resistance (Dose Escalation) start->develop_resistance resistant_line Resistant Cell Line develop_resistance->resistant_line phenotype Confirm Resistance (IC50 Assay) resistant_line->phenotype genomics Genomic Analysis (EZH2, RB1 sequencing) resistant_line->genomics proteomics Proteomic Analysis (Western Blot for bypass pathways) resistant_line->proteomics combination Test Combination Therapies (e.g., +CDKi, +PI3Ki) genomics->combination If RB1 loss alt_inhibitor Test Alternative Inhibitors (e.g., EEDi) genomics->alt_inhibitor If EZH2 mut proteomics->combination If bypass active validation In Vivo Validation combination->validation alt_inhibitor->validation

Caption: A typical experimental workflow for investigating and overcoming EZH2 inhibitor resistance.

Logical Relationship of RB1 Loss in EZH2i Resistance

RB1_Loss_Logic cluster_sensitive Sensitive Phenotype cluster_resistant Resistant Phenotype EZH2i EZH2 Inhibitor H3K27me3_down H3K27me3 ↓ EZH2i->H3K27me3_down TSG_up Tumor Suppressor Genes ↑ (e.g., CDKN2A) H3K27me3_down->TSG_up RB1_active Functional RB1 TSG_up->RB1_active RB1_loss RB1 Loss E2F_repressed E2F Repressed RB1_active->E2F_repressed G1_arrest G1 Arrest E2F_repressed->G1_arrest Response Therapeutic Response G1_arrest->Response E2F_active E2F Active RB1_loss->E2F_active G1_S_bypass G1/S Bypass E2F_active->G1_S_bypass Resistance Resistance G1_S_bypass->Resistance

Caption: Logical flow demonstrating how RB1 loss confers resistance to EZH2 inhibitors.

References

Technical Support Center: Enhancing the Power Conversion Efficiency of Next-Generation Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "HZ2 solar cells" does not correspond to a recognized solar cell technology in publicly available scientific literature. This guide is based on common principles and challenges associated with emerging photovoltaic materials, such as perovskite solar cells, which are a major focus of current research for achieving high power conversion efficiency.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the fabrication and characterization of high-efficiency solar cells.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems that can lead to suboptimal power conversion efficiency (PCE).

Issue 1: Low Power Conversion Efficiency (PCE)

If your device is exhibiting a lower-than-expected PCE, several factors could be at play. The following table outlines potential causes and recommended actions.

Symptom Potential Cause Recommended Troubleshooting Steps
Low Open-Circuit Voltage (Voc) High non-radiative recombination at interfaces or within the absorber layer.- Interface Passivation: Introduce a passivation layer (e.g., dipolar molecules) at the hole transport layer (HTL) or electron transport layer (ETL) interface to reduce trap states.[1][2] - Absorber Layer Quality: Optimize the annealing temperature and duration for the perovskite layer to improve crystallinity and reduce defect density.
Low Short-Circuit Current (Jsc) - Incomplete light absorption. - Poor charge extraction.- Absorber Thickness: Optimize the thickness of the absorber layer. A thicker layer enhances absorption but may increase recombination. - Transport Layer Optimization: Ensure proper energy level alignment between the absorber and the charge transport layers (ETL and HTL).[3][4]
Low Fill Factor (FF) - High series resistance (Rs). - Low shunt resistance (Rsh).- Contact Quality: Improve the electrical contacts between the electrodes and the transport layers. - Pinholes/Defects: Minimize pinholes in the perovskite film to reduce current leakage pathways.[3]
Overall Low PCE Degradation of the perovskite material due to environmental factors.- Encapsulation: Ensure the device is properly encapsulated to prevent exposure to moisture and oxygen.[5] - Inert Atmosphere: Fabricate and store the device in a nitrogen-filled glovebox.
Issue 2: Device Instability and Rapid Degradation

Perovskite-based solar cells are known for their sensitivity to environmental conditions.[5] If your device performance degrades quickly, consider the following:

Symptom Potential Cause Recommended Troubleshooting Steps
Rapid PCE decay under continuous illumination Light-induced degradation, ion migration.- Compositional Engineering: Incorporate mixed cations (e.g., formamidinium and methylammonium) to enhance structural stability.[6] - 2D/3D Hybrid Structures: Introduce 2D perovskite layers to passivate the 3D perovskite and improve stability.
Performance drop after exposure to air Moisture and oxygen-induced degradation of the perovskite layer.- Hydrophobic Layers: Use hydrophobic charge transport layers or encapsulation materials. - Inert Environment Processing: Strictly control the humidity and oxygen levels during fabrication.
Degradation at elevated temperatures Thermal instability of the perovskite material or charge transport layers.- Material Selection: Choose more thermally stable charge transport layers. - Thermal Annealing Optimization: Optimize the annealing process to form a more stable perovskite crystal structure.

Frequently Asked Questions (FAQs)

Q1: What are the key factors limiting the efficiency of perovskite solar cells?

A: The primary factors include:

  • Non-radiative recombination: This occurs at the interfaces between the perovskite absorber and the charge transport layers (ETL and HTL), as well as at grain boundaries and defects within the perovskite film. This recombination reduces the open-circuit voltage (Voc).[1]

  • Charge extraction barriers: Mismatched energy levels between the perovskite and the transport layers can impede the efficient extraction of electrons and holes, lowering the short-circuit current (Jsc) and fill factor (FF).[3]

  • Material instability: Perovskite materials can degrade when exposed to moisture, oxygen, heat, and prolonged sunlight, leading to a decrease in long-term performance.[5][6]

  • Film morphology: Defects such as pinholes and small grain sizes in the perovskite film can create shunt pathways and increase recombination, which negatively impacts the fill factor.[4]

Q2: How can I improve the charge transport in my device?

A: To enhance charge transport:

  • Optimize Transport Layers: Select ETL and HTL materials with appropriate energy levels that align well with the perovskite absorber to facilitate efficient charge extraction.[3] For example, engineering the HTL is a crucial component for efficient charge extraction.[4]

  • Interface Engineering: Introduce thin interfacial layers or use self-assembled monolayers (SAMs) to reduce interfacial defects and improve the contact between the perovskite and the transport layers.[4]

  • Doping: Controlled doping of the transport layers can increase their conductivity and improve charge mobility.

Q3: What role does the hole transport layer (HTL) play in device performance?

A: The HTL is critical for extracting holes from the perovskite absorber and transporting them to the electrode while blocking electrons.[4] An ideal HTL should have high hole mobility, appropriate energy alignment with the perovskite, and good stability. Engineering the HTL is a key strategy for minimizing energy losses and improving overall device efficiency.[1][4]

Q4: What is a tandem solar cell, and how can it improve efficiency?

A: A tandem solar cell combines two or more solar cells with different bandgaps to capture a broader range of the solar spectrum.[1][7] For example, a perovskite top cell can absorb high-energy photons (blue light), while a silicon bottom cell absorbs lower-energy photons (red and infrared light).[7] This approach can significantly increase the theoretical efficiency limit beyond that of single-junction cells, with researchers achieving certified efficiencies over 33%.[8]

Quantitative Data on Performance Enhancement

The following tables summarize reported data on the impact of various optimization strategies on solar cell performance.

Table 1: Impact of Transport Layer Engineering on CaV₀.₅Fe₀.₅O₃-Based Perovskite Solar Cell [3]

ParameterBefore OptimizationAfter Optimization (TiO₂ ETL, Cu₂O HTL)
Open-Circuit Voltage (Voc) -1.38 V
Short-Circuit Current (Jsc) -19.8 mA/cm²
Fill Factor (FF) -85.2%
Power Conversion Efficiency (PCE) -23.28%

Table 2: Performance of Perovskite Solar Cells with and without Dipolar Passivation [1]

Device TypeParameterWithout PassivationWith Dipolar Passivation
Pb-Sn Single-Junction PCE -24.9%
Voc -0.911 V
Jsc -33.1 mA/cm²
FF -82.6%
All-Perovskite Tandem PCE -30.6% (certified 30.1%)

Table 3: Record Efficiencies for Various Perovskite Solar Cell Architectures

Cell ArchitectureCertified PCEReference
Perovskite-Silicon Tandem 33.2%[8]
All-Perovskite Tandem 30.1%[1]
Single-Junction Perovskite (1 cm²) 24.35%[9]

Experimental Protocols

Protocol 1: Fabrication of an Inverted Planar Perovskite Solar Cell

This protocol describes a general procedure for fabricating an inverted (p-i-n) perovskite solar cell.

  • Substrate Cleaning: Sequentially clean ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • HTL Deposition: Deposit the hole transport layer (e.g., NiOx or a self-assembled monolayer) onto the ITO substrate via spin-coating. Anneal the substrate at the recommended temperature for the specific HTL material.

  • Perovskite Absorber Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a solvent like DMF/DMSO).

    • In a nitrogen-filled glovebox, spin-coat the precursor solution onto the HTL.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film on a hotplate (typically 100-150 °C) to form the crystalline perovskite structure.

  • ETL Deposition: Deposit the electron transport layer (e.g., C60 or PCBM) onto the perovskite layer via spin-coating or thermal evaporation.

  • Buffer Layer and Electrode Deposition: Deposit a buffer layer (e.g., BCP) and then the top metal electrode (e.g., silver or gold) through thermal evaporation using a shadow mask.

Protocol 2: Characterization of Solar Cell Performance
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).

    • Connect the solar cell to a source measure unit (SMU).

    • Measure the J-V curve by sweeping the voltage from reverse to forward bias.

    • Extract key parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.

    • Measure the cell's current response at different wavelengths of light.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurement.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low PCE

G start Low PCE Measured check_voc Analyze Voc start->check_voc low_voc Low Voc? check_voc->low_voc check_jsc Analyze Jsc low_jsc Low Jsc? check_jsc->low_jsc check_ff Analyze FF low_ff Low FF? check_ff->low_ff low_voc->check_jsc No recombination High Recombination low_voc->recombination Yes low_jsc->check_ff No absorption Poor Absorption/ Charge Extraction low_jsc->absorption Yes resistance High Series/ Low Shunt Resistance low_ff->resistance Yes end Re-characterize Device low_ff->end No passivate Action: Interface Passivation recombination->passivate optimize_absorber Action: Optimize Absorber Layer absorption->optimize_absorber improve_contacts Action: Improve Contacts/Film Quality resistance->improve_contacts passivate->end optimize_transport Action: Optimize Transport Layers optimize_absorber->optimize_transport optimize_transport->end improve_contacts->end

Caption: A logical workflow for diagnosing the root causes of low power conversion efficiency.

Diagram 2: Inverted (p-i-n) Perovskite Solar Cell Architecture

G cluster_device Device Stack cluster_charge_flow Charge Carrier Path ITO Transparent Electrode (ITO) HTL Hole Transport Layer (HTL) HTL->ITO h+ Perovskite Perovskite Absorber Perovskite->HTL h+ ETL Electron Transport Layer (ETL) Perovskite->ETL e- Electrode Metal Electrode (e.g., Ag) ETL->Electrode e- Hole Hole (h+) Electron Electron (e-) Sunlight Sunlight (Photons)

Caption: A diagram illustrating the layered structure of an inverted p-i-n perovskite solar cell.

References

EZH2 Immunoprecipitation (IP) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing EZH2 immunoprecipitation experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during the IP workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your EZH2 IP experiments in a question-and-answer format.

Q1: Why am I getting no or very low signal of EZH2 in my final elution?

A1: Several factors could lead to a weak or absent EZH2 signal. Consider the following possibilities:

  • Inefficient Cell Lysis and Protein Extraction: EZH2 is a nuclear protein. Incomplete lysis of the nuclear membrane will result in poor extraction and low yield.

    • Recommendation: Use a lysis buffer specifically formulated for nuclear proteins, which typically contains a higher salt concentration and stronger detergents.[1][2] Sonication is often crucial to ensure efficient nuclear lysis and shearing of genomic DNA, which can trap nuclear proteins.[1] Always include protease and phosphatase inhibitors in your lysis buffer to prevent EZH2 degradation.[2][3]

  • Antibody Issues: The antibody may not be suitable for immunoprecipitation or may not be used at an optimal concentration.

    • Recommendation: Use an antibody that has been validated for IP applications.[4][5][6][7] The optimal antibody concentration should be determined by titration.[8] Polyclonal antibodies may sometimes perform better than monoclonal antibodies in IP experiments.[8][9]

  • Epitope Masking: The antibody's binding site on EZH2 might be hidden due to the protein's conformation or interaction with other proteins.[1]

    • Recommendation: Try a different antibody that recognizes a different epitope on the EZH2 protein.[1]

  • Low EZH2 Expression: The cell line or tissue being used may have low endogenous expression of EZH2.

    • Recommendation: Confirm EZH2 expression levels in your starting material (input) via Western blot. If expression is low, you may need to increase the amount of cell lysate used for the IP.[1][8]

  • Protein Degradation: EZH2 stability is regulated by post-translational modifications like ubiquitination, which can lead to its degradation by the proteasome.[10][11][12]

    • Recommendation: Ensure that protease inhibitors are always included. If degradation is suspected, treating cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting can help stabilize EZH2 levels.

Q2: I'm observing high background with many non-specific bands in my IP. What can I do to reduce this?

A2: High background is a common issue in IP experiments and can be caused by several factors:

  • Insufficient Washing: Inadequate washing of the beads after antibody incubation can leave behind non-specifically bound proteins.

    • Recommendation: Increase the number of washes and/or the stringency of the wash buffer.[8][13] You can increase stringency by adding more detergent (e.g., up to 1% NP-40 or Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).[13][14]

  • Non-specific Binding to Beads: Proteins from the lysate can bind directly to the Protein A/G agarose or magnetic beads.

    • Recommendation: Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1] This will remove proteins that non-specifically bind to the beads. Blocking the beads with BSA can also reduce non-specific binding.[15][16]

  • Too Much Antibody: Using an excessive amount of primary antibody can lead to increased non-specific binding.

    • Recommendation: Titrate your antibody to determine the optimal amount that effectively pulls down EZH2 without causing high background.

  • Cell Lysate is too Concentrated: A very high protein concentration in the lysate can increase the chances of non-specific interactions.

    • Recommendation: You can dilute the lysate before the immunoprecipitation step.[8]

Q3: My Western blot after the IP shows heavy and light chains of the antibody, which are obscuring my EZH2 band. How can I avoid this?

A3: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are often eluted along with the target protein and can interfere with the detection of proteins of similar molecular weights.

  • Recommendation 1: Use IP-specific secondary antibodies. These reagents are designed to only recognize the native (non-denatured) primary antibody, so they will not bind to the heavy and light chains on the Western blot membrane.

  • Recommendation 2: Crosslink the antibody to the beads. Covalently crosslinking the antibody to the Protein A/G beads before adding the lysate allows for the elution of the target protein without eluting the antibody.

  • Recommendation 3: Use a milder elution buffer. A glycine-HCl buffer at a low pH (e.g., pH 2.5) can sometimes dissociate the antigen-antibody interaction without eluting the antibody from the beads.[13]

Experimental Protocols & Data

Detailed EZH2 Immunoprecipitation Protocol

This protocol provides a general framework for EZH2 IP from mammalian cells. Optimization may be required for different cell types and experimental conditions.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (see Table 1 for examples) supplemented with protease and phosphatase inhibitors.

    • For nuclear proteins like EZH2, sonication on ice is recommended to shear chromatin and ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to your cleared lysate (use about 20 µL of bead slurry per 1 mg of protein).

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-EZH2 antibody (see Table 2 for recommended amounts) to the pre-cleared lysate.

    • Incubate with rotation for 4 hours to overnight at 4°C to form the antigen-antibody complex.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see Table 1). Each wash should involve gentle inversion or rotation for 5 minutes at 4°C.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads, and the supernatant containing your immunoprecipitated EZH2 is ready for analysis by SDS-PAGE and Western blotting.

Data Tables

Table 1: Recommended Buffer Compositions

Buffer TypeComponentsPurpose
IP Lysis Buffer (Modified RIPA) [2]25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerolModerate strength buffer for efficient solubilization of cellular proteins without disrupting most protein complexes.
High Salt Wash Buffer [14]50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDSHigh stringency wash to reduce non-specific protein binding.
Low Salt Wash Buffer [13]PBS or TBS with 0.5-1.0% NP-40 or Triton X-100Standard stringency wash for routine IP experiments.
Elution Buffer (for SDS-PAGE) 2X Laemmli sample bufferDenatures and reduces proteins for analysis by Western blot.
Elution Buffer (Mild) [13]0.1 M Glycine-HCl, pH 2.5For eluting the target protein while leaving the antibody bound to the beads.

Note: Always add fresh protease and phosphatase inhibitors to lysis and wash buffers before use.

Table 2: EZH2 Antibody and Experimental Parameters

Antibody (Example)ApplicationRecommended Dilution/AmountIncubation TimeReference
Ezh2 (D2C9) XP® Rabbit mAbChIP5 µL per 4 x 10^6 cellsNot Specified[6]
Anti-EZH2 AntibodyChIP~2 µg per IPNot Specified[4]
EZH2 Polyclonal AntibodyIPNot Specified1.5 hours (for WB)[5]
Ezh2 AntibodyChIP20 µL per 4 x 10^6 cellsNot Specified[7]
Diagenode EZH2 AntibodyChIP1-5 µg per IPNot Specified[17]

Note: The optimal antibody amount and incubation time should be empirically determined for your specific experimental conditions.

Visualizations

Experimental Workflow and Signaling Pathways

EZH2_IP_Workflow EZH2 Immunoprecipitation Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture/ Tissue Homogenization lysis 2. Cell Lysis (Nuclear Extraction) cell_culture->lysis centrifugation 3. Centrifugation (Clear Lysate) lysis->centrifugation preclearing 4. Pre-clearing (with Beads) centrifugation->preclearing add_ab 5. Add Anti-EZH2 Antibody preclearing->add_ab capture 6. Capture with Protein A/G Beads add_ab->capture wash 7. Washing Steps capture->wash elution 8. Elution wash->elution analysis 9. SDS-PAGE & Western Blot elution->analysis

Caption: A step-by-step workflow for a typical EZH2 immunoprecipitation experiment.

EZH2_Troubleshooting Troubleshooting EZH2 IP cluster_no_signal_solutions Solutions for No/Low Signal cluster_high_bg_solutions Solutions for High Background start Start IP Analysis problem Problem Detected? start->problem no_signal No/Low EZH2 Signal problem->no_signal Yes high_bg High Background problem->high_bg Yes success Successful IP problem->success No check_input Check EZH2 in Input no_signal->check_input optimize_lysis Optimize Lysis Buffer/ Sonication no_signal->optimize_lysis titrate_ab Titrate Antibody no_signal->titrate_ab check_ab_validation Use IP-validated Antibody no_signal->check_ab_validation increase_wash Increase Wash Stringency high_bg->increase_wash preclear_lysate Pre-clear Lysate high_bg->preclear_lysate reduce_ab Reduce Antibody Amount high_bg->reduce_ab

Caption: A decision tree for troubleshooting common EZH2 IP issues.

EZH2_Regulation Regulation of EZH2 Protein Stability cluster_ptms Post-Translational Modifications EZH2 EZH2 Protein proteasome Proteasomal Degradation EZH2->proteasome leads to stability EZH2 Stability & Function EZH2->stability affects ubiquitination Ubiquitination (e.g., by TRAF6, CHIP) ubiquitination->EZH2 phosphorylation Phosphorylation (e.g., by CDK1, AKT) phosphorylation->EZH2

References

Technical Support Center: Optimization of HZ2 Concentration in Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of HZ2 for high-performance photovoltaic devices. The following information is based on established principles for solution-processed thin-film solar cells and is intended to serve as a comprehensive guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in the precursor solution?

A1: While the optimal concentration is highly dependent on the solvent system and deposition method, a common starting point for active layer solutions in thin-film photovoltaics is typically in the range of 10 to 40 mg/mL. It is recommended to start with a concentration of 20 mg/mL and systematically vary it to determine the optimal performance for your specific device architecture and processing conditions.

Q2: How does the concentration of this compound affect the morphology of the thin film?

A2: The concentration of this compound in the precursor solution directly influences the viscosity and drying kinetics during film formation. Higher concentrations can lead to thicker films and potentially larger crystalline domains, but may also increase the risk of aggregation and surface defects. Conversely, lower concentrations may result in thinner, more uniform films, but can sometimes lead to incomplete surface coverage or pinholes.[1][2]

Q3: What are the common characterization techniques to evaluate the impact of this compound concentration?

A3: To assess the effect of varying this compound concentration, a combination of material and device characterization techniques is recommended. These include:

  • UV-Vis Spectroscopy: To determine the absorption profile and estimate the bandgap of the this compound film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size of the this compound layer.

  • Atomic Force Microscopy (AFM): To quantify surface roughness and identify nanoscale morphological features.

  • X-ray Diffraction (XRD): To analyze the crystallinity and orientation of the this compound film.

  • Current-Voltage (J-V) Measurement: To determine key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[3][4][5]

Q4: Can the solvent for this compound impact the optimal concentration?

A4: Absolutely. The solubility of this compound in a given solvent will dictate the achievable concentration range. Furthermore, the solvent's boiling point, viscosity, and surface tension will influence the film formation dynamics.[6] It is crucial to select a solvent or solvent blend that not only dissolves this compound effectively but also promotes uniform film formation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Issue Potential Cause Recommended Action
Low Power Conversion Efficiency (PCE) Sub-optimal this compound concentration leading to poor film morphology, incomplete light absorption, or charge transport issues.Systematically vary the this compound concentration in increments of 5 mg/mL. Fabricate and characterize devices for each concentration to identify the optimal range.
Pinholes or Incomplete Film Coverage The this compound concentration may be too low, or the solution may have poor wetting on the substrate.[7]Increase the this compound concentration. Consider surface treatment of the underlying layer to improve wettability.
"Comet Streaks" or Striations in the Film Particulate contamination in the this compound solution or on the substrate.[2] This can also be caused by evaporation-driven surface tension effects.[2]Filter the this compound solution using a 0.2 µm PTFE filter before deposition. Ensure the substrate and deposition environment are clean.
Poor Device Reproducibility Inconsistent this compound solution preparation or variations in the deposition process. The precursor solution may also be unstable.[8]Ensure accurate weighing and complete dissolution of this compound. Standardize all deposition parameters (e.g., spin speed, duration, ramp rate). Prepare fresh solutions regularly and store them in a controlled environment.[8]
High Series Resistance The this compound film may be too thick due to a high concentration, leading to increased resistance.Reduce the this compound concentration or adjust deposition parameters (e.g., increase spin speed) to achieve a thinner film.
Low Short-Circuit Current (Jsc) The this compound film may be too thin due to a low concentration, resulting in incomplete light absorption.Increase the this compound concentration or adjust deposition parameters (e.g., decrease spin speed) to achieve a thicker film.

Experimental Protocols

This compound Solution Preparation

A standardized protocol for preparing the this compound precursor solution is critical for reproducible results.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., chlorobenzene, DMF/DMSO mixture) to the this compound powder.

  • Dissolution: Stir the mixture on a hotplate at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 2-4 hours) until the this compound is fully dissolved. Ensure the vial is sealed to prevent solvent evaporation.

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[1]

Device Fabrication via Spin Coating

Spin coating is a common technique for depositing thin films from solution.[9]

  • Substrate Preparation: Ensure the substrate is thoroughly cleaned using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

  • Dispensing: Dispense a controlled volume of the filtered this compound solution onto the center of the substrate.

  • Spinning: Ramp up the spin coater to the desired speed and duration. A two-step program is often used: a low-speed step to spread the solution and a high-speed step to thin the film to the desired thickness.

  • Annealing: Transfer the substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a specific temperature and for a set duration to remove residual solvent and improve film crystallinity.

Data Presentation

Impact of this compound Concentration on Photovoltaic Performance (Example Data)
This compound Concentration (mg/mL)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
100.8015.2657.90
150.8218.57010.63
20 0.85 20.1 75 12.81
250.8419.57211.79
300.8118.1689.97

Note: This is example data to illustrate the expected trend. Optimal values will vary.

Effect of this compound Concentration on Film Properties (Example Data)
This compound Concentration (mg/mL)Film Thickness (nm)Surface Roughness (RMS, nm)
10801.5
151051.8
201302.1
251552.8
301803.5

Note: This is example data to illustrate the expected trend. Actual values will depend on the solvent and deposition parameters.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filtrate Filter Solution dissolve->filtrate deposit Spin Coat this compound filtrate->deposit clean Substrate Cleaning clean->deposit anneal Anneal Film deposit->anneal contacts Deposit Contacts anneal->contacts morphology Morphological Analysis (SEM, AFM) contacts->morphology optical Optical Analysis (UV-Vis) contacts->optical electrical Electrical Testing (J-V) contacts->electrical

Caption: Experimental workflow for photovoltaic device fabrication and characterization.

Troubleshooting_Logic cluster_jsc Jsc Analysis cluster_ff FF Analysis start Low PCE Observed low_jsc Is Jsc low? start->low_jsc low_ff Is Fill Factor low? start->low_ff check_thickness_thin Check Film Thickness (AFM/SEM) low_jsc->check_thickness_thin is_thin Is film too thin? check_thickness_thin->is_thin increase_conc Increase this compound Concentration or Decrease Spin Speed is_thin->increase_conc Yes check_absorption Check Absorption (UV-Vis) is_thin->check_absorption No check_series_res Check Series Resistance low_ff->check_series_res is_high_res Is Rs high? check_series_res->is_high_res decrease_conc Decrease this compound Concentration or Increase Spin Speed is_high_res->decrease_conc Yes check_morphology Check Morphology (SEM/AFM for shunts) is_high_res->check_morphology No

Caption: Troubleshooting logic for low power conversion efficiency (PCE).

References

Technical Support Center: Improving the Long-Term Performance of HZ2 Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of HZ2 materials. Our goal is to help you enhance the long-term performance and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that lead to the degradation of this compound materials over time?

A1: The long-term performance of this compound materials can be compromised by a variety of environmental and experimental stressors. Key factors include exposure to UV radiation, moisture or high humidity, temperature fluctuations, and mechanical wear.[1] These elements can induce physical and chemical deterioration, leading to surface chalking, color fading, embrittlement, cracking, and a decrease in elasticity.[1] Specifically, UV radiation can initiate photochemical reactions that disrupt polymer chains, causing oxidation and surface hardening.[1]

Q2: My this compound material is showing unexpected brittleness in my long-term study. What could be the cause?

A2: Increased brittleness in this compound materials is often a sign of material degradation, which can be accelerated by environmental factors. This can be due to post-curing effects or, over longer periods, a decline in mechanical properties due to phenomena like photo-oxidation.[2] It is also crucial to consider the glass transition temperature of the material's matrix, as exposure to temperatures near or above this threshold can have a detrimental effect on mechanical performance.[3]

Q3: I'm observing inconsistent results in my experiments with this compound materials. How can I troubleshoot this?

A3: Inconsistent results can stem from several sources. First, re-evaluate your experimental procedure step-by-step.[4] Pay close attention to notes or diagrams in the protocol to ensure correct assembly and execution.[4] It's also beneficial to have a colleague review your materials list and procedure to identify any potential misinterpretations.[4] Implementing positive and negative controls is critical to verify that your experimental setup is capable of producing both positive and negative results, which helps to pinpoint where an issue may lie.[4] If an experiment fails once, it is often worth repeating it to rule out simple human error before extensive troubleshooting.[5]

Q4: How can I mitigate the effects of moisture on my this compound material during long-term experiments?

A4: Moisture infiltration can be highly detrimental, as it can weaken the bond between fibers and the matrix material through matrix plasticization.[2] To mitigate this, ensure that the storage and experimental environments are controlled for humidity. For applications where moisture exposure is unavoidable, consider surface treatments or coatings that can enhance the material's resistance to moisture ingress. It is also important to be aware that hydrothermal conditions can induce matrix plasticization, thereby weakening the bond between fibers and the matrix material.[2]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Mechanical Strength

If you observe a significant decrease in the tensile or flexural strength of your this compound material during a long-term study, follow these steps:

  • Verify Environmental Controls: Cross-check your experimental logs to ensure that temperature and humidity have remained within the specified limits.[6]

  • Analyze for Chemical Degradation: A decrease in the ester C=O absorption, for example, can indicate that ester bonds are breaking, which disrupts the material's network and compromises mechanical strength.[6]

  • Examine for Microstructural Damage: Use techniques like Scanning Electron Microscopy (SEM) to inspect for microcracks on the material's surface, which can be a sign of degradation.[2]

Issue 2: Poor Adhesion or Delamination in this compound Composite Structures

For issues related to the interface between layers in this compound composites, consider the following:

  • Assess Surface Preparation: Improper surface preparation of the constituent materials can lead to weak interfacial bonding. Review your protocol to ensure all cleaning and surface activation steps were followed correctly.

  • Investigate Curing Parameters: Inadequate curing time or temperature can result in an incomplete reaction of the matrix material, leading to poor adhesion. Verify the curing cycle against the manufacturer's specifications.

  • Evaluate Material Compatibility: Ensure that all materials used in the composite structure are chemically compatible. Incompatibility can lead to long-term degradation of the interfacial region.

Quantitative Data Summary

The following tables summarize data on the degradation of materials with properties similar to this compound under various conditions.

Table 1: Effect of Aging on Mechanical Properties

Aging ConditionDuration (hours)Tensile Strength Retention (%)Ester C=O Absorption Retention (%)
75°C and 95% RH201357.457.4
85°C and 95% RH201223.623.6
95°C and 95% RH100022.622.6

Data synthesized from studies on epoxy composite degradation.[6]

Table 2: Influence of Temperature on Tensile Properties of Hybrid Composites

Testing Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
-8068045
-2066043
064041
2562039
5060037

Data representative of hybrid FRP composites.[3]

Experimental Protocols

Protocol 1: Accelerated Aging Test for this compound Materials

This protocol is designed to simulate the long-term effects of environmental stressors on this compound materials.

1. Sample Preparation:

  • Cut this compound material into specimens of standardized dimensions (e.g., as per ASTM standards for tensile testing).
  • Clean the specimens with a suitable solvent to remove any surface contaminants.
  • Dry the specimens in a vacuum oven at a low temperature to remove any residual moisture.

2. Exposure Conditions:

  • Place the specimens in an environmental chamber capable of controlling temperature, humidity, and UV radiation.
  • Set the desired aging conditions (e.g., 85°C, 95% relative humidity, and a specific UV irradiance).[1][6]

3. Duration and Monitoring:

  • Expose the specimens for a predetermined duration, with periodic removal of samples for analysis.
  • At each interval, perform mechanical testing (e.g., tensile strength) and spectroscopic analysis (e.g., FTIR to monitor chemical changes).[6]

4. Data Analysis:

  • Plot the change in mechanical properties and chemical composition as a function of exposure time.
  • Use this data to establish a degradation model and predict the material's lifetime under specific conditions.

Visualizations

Experimental_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Action Action cluster_Resolution Resolution A Unexpected Experimental Result B Review Experimental Protocol A->B C Check Environmental Controls (Temp, Humidity) A->C D Verify Material Integrity A->D E Analyze Control Samples (Positive & Negative) A->E F Repeat Experiment with Stricter Controls B->F Protocol Deviation Found H Adjust Experimental Parameters C->H Environmental Drift Detected G Perform Material Characterization (SEM, FTIR) D->G Material Defect Suspected E->F Control Failure I Problem Identified and Resolved F->I G->I H->I

Caption: A workflow for troubleshooting unexpected experimental results.

Degradation_Pathway cluster_Stressors Environmental Stressors cluster_Mechanisms Degradation Mechanisms cluster_Effects Material Effects UV UV Radiation PhotoOx Photo-oxidation UV->PhotoOx Moisture Moisture/Humidity Hydrolysis Hydrolysis of Ester Bonds Moisture->Hydrolysis Temp Temperature Fluctuations Plasticization Matrix Plasticization Temp->Plasticization Cracking Micro-cracking PhotoOx->Cracking StrengthLoss Loss of Mechanical Strength Hydrolysis->StrengthLoss Brittleness Increased Brittleness Plasticization->Brittleness Cracking->StrengthLoss Brittleness->StrengthLoss

Caption: Common degradation pathways for this compound-like materials.

References

EZH2 Assays: Technical Support Center for Troubleshooting Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during EZH2 assays. By offering detailed experimental protocols, quantitative data summaries, and clear visual diagrams, this resource aims to enhance the reliability and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in EZH2 enzymatic assays?

A1: Variability in EZH2 enzymatic assays can arise from multiple factors, including:

  • Enzyme Activity and Stability: The catalytic activity of recombinant EZH2, often as part of the Polycomb Repressive Complex 2 (PRC2), can vary between batches and degrade with improper storage or handling. Repeated freeze-thaw cycles should be avoided.

  • Substrate Quality and Concentration: The purity and concentration of the histone H3 peptide or nucleosome substrate are critical. Inconsistent substrate quality can lead to variable methylation rates.

  • Cofactor Stability: S-adenosylmethionine (SAM), the methyl donor, is unstable, particularly at neutral or alkaline pH and elevated temperatures. Degradation of SAM will lead to decreased enzyme activity.

  • Buffer Composition: The pH, salt concentration, and presence of detergents in the assay buffer can significantly impact EZH2 activity.[1] Optimal conditions often need to be determined empirically.

  • Antibody Specificity and Affinity: In antibody-based detection methods (e.g., AlphaLISA, chemiluminescent assays), the specificity of the antibody for the methylated lysine residue (H3K27me) is crucial. Cross-reactivity with other methylated states or proteins can lead to inaccurate signals.[2]

  • Assay Format: Different assay technologies (e.g., filter-binding, scintillation proximity, fluorescence polarization) have inherent variabilities and sensitivities to interference.[3][4][5]

Q2: How can I minimize variability in my EZH2 inhibitor screening assays?

A2: To improve the reproducibility of inhibitor screening assays, consider the following:

  • Consistent Reagent Handling: Aliquot and store reagents at their recommended temperatures to minimize degradation. Use freshly prepared or properly stored SAM for each experiment.

  • Assay Controls: Always include appropriate controls:

    • Negative Control (No Enzyme): To determine background signal.

    • Positive Control (Vehicle Only): Represents 100% enzyme activity.

    • Reference Inhibitor: A known EZH2 inhibitor (e.g., sinefungin, GSK126) to assess assay performance and consistency.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent used for compound dilution) is consistent across all wells, as it can affect enzyme activity.[6]

  • Z' Factor Calculation: Regularly calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[3][7]

  • Plate Uniformity: Check for edge effects or other plate-related inconsistencies by running control wells across the plate.

Q3: My antibody-based EZH2 assay shows high background. What are the potential causes and solutions?

A3: High background in antibody-based assays can be caused by:

  • Non-specific Antibody Binding: The detection antibody may be binding to other components in the assay well.

    • Solution: Increase the concentration of blocking agents like BSA or use a different blocking buffer. Optimize the antibody concentration to find the optimal signal-to-background ratio.

  • Cross-reactivity: The antibody may be cross-reacting with other methylated histones or proteins.[2]

    • Solution: Verify the specificity of your antibody using dot blots with various methylated peptides or by testing it in knockout cell lines.[2] Consider using a more specific monoclonal antibody.

  • Substrate Issues: The substrate itself might be contaminated or recognized non-specifically by the antibody.

    • Solution: Ensure the purity of your histone H3 substrate.

Troubleshooting Guides

Issue 1: Low Signal or No EZH2 Activity Detected
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of the EZH2/PRC2 complex using a control substrate. - Avoid repeated freeze-thaw cycles of the enzyme stock. - Ensure proper storage conditions as per the manufacturer's instructions.
Degraded S-adenosylmethionine (SAM) - Prepare fresh SAM solutions for each experiment. - Store SAM aliquots at -80°C. - Check the pH of the assay buffer, as SAM is unstable at alkaline pH.
Suboptimal Assay Buffer Conditions - Optimize the pH of the assay buffer (EZH2 activity is pH-dependent).[1] - Test different concentrations of salts (e.g., NaCl, KCl) and detergents (e.g., Triton X-100).[1]
Incorrect Substrate Concentration - Perform a substrate titration to determine the optimal concentration for your enzyme lot.
Problem with Detection Reagents - Check the expiration dates and storage conditions of antibodies, beads, or detection substrates. - For AlphaLISA assays, ensure Donor and Acceptor beads are protected from light.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like enzyme stocks. - Ensure thorough mixing of reagents before dispensing.
Inconsistent Incubation Times - Use a multichannel pipette or automated liquid handler for simultaneous addition of starting reagents. - Ensure the reaction is stopped consistently across all wells.
Edge Effects on Assay Plate - Incubate plates in a humidified chamber to minimize evaporation from outer wells. - Avoid using the outermost wells of the plate for experimental samples.
Compound Precipitation - Visually inspect assay plates for any signs of compound precipitation. - Reduce the final compound concentration or check its solubility in the assay buffer.

Quantitative Data Summary

Table 1: Typical EZH2 Assay Parameters and Performance Metrics

ParameterTypical Value/RangeNotesReference
Z' Factor > 0.7Indicates a robust and reliable assay for HTS.[1][8][9]
EZH2/PRC2 Concentration 3 - 20 nMOptimal concentration depends on the specific activity of the enzyme batch and assay format.[1][10]
Histone H3 Peptide Substrate Concentration 100 - 500 nMTitration is recommended to determine the optimal concentration.[1]
SAM Concentration 500 - 700 nMShould be at or near the Km for SAM to ensure initial velocity kinetics.[1]
Incubation Time 30 min - 3 hoursShould be within the linear range of the enzymatic reaction.[1][10]
Incubation Temperature Room Temperature (23-25°C) or 30°CConsistency is key to reproducibility.[10][11]

Experimental Protocols

Protocol: EZH2 AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol is a generalized example based on published methods.[1][8]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Bicine, pH 8.0, 0.01% Triton X-100, 0.005% BSA).[1]

    • Dilute EZH2/PRC2 complex, biotinylated H3K27me0 peptide substrate, and SAM to desired concentrations in assay buffer.

    • Prepare inhibitor compounds in DMSO and dilute in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Enzymatic Reaction:

    • Add 5 µL of diluted compound or vehicle (for controls) to the wells of a 384-well plate.

    • Add 5 µL of diluted EZH2/PRC2 complex to all wells except the negative control (add assay buffer instead).

    • Initiate the reaction by adding 5 µL of a mix containing the H3K27me0 peptide substrate and SAM.

    • Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light.[1]

  • Detection:

    • Prepare a detection mix containing AlphaLISA Acceptor beads (coated with anti-H3K27me antibody) and Streptavidin-coated Donor beads in an appropriate buffer.

    • Add 15 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-capable plate reader.

Visual Diagrams

Signaling Pathway and Assay Workflow

EZH2_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection AlphaLISA Detection EZH2/PRC2 EZH2/PRC2 Methylated H3 Methylated H3 EZH2/PRC2->Methylated H3 Methylation H3 Peptide H3 Peptide H3 Peptide->Methylated H3 Donor Bead Donor Bead H3 Peptide->Donor Bead Binds via Biotin-Streptavidin SAM SAM SAH SAH SAM->SAH Methyl Donor Inhibitor Inhibitor Inhibitor->EZH2/PRC2 Inhibition Acceptor Bead Acceptor Bead Methylated H3->Acceptor Bead Binds to Anti-H3K27me Ab Light Signal Light Signal Donor Bead->Light Signal Acceptor Bead->Light Signal

Caption: Workflow of an EZH2 AlphaLISA assay.

Troubleshooting Logic Diagram

Troubleshooting_EZH2 Start Assay Fails (Low Signal/High Variability) CheckControls Controls OK? Start->CheckControls CheckReagents Investigate Reagents CheckControls->CheckReagents No CheckProcedure Review Assay Procedure CheckControls->CheckProcedure Yes EnzymeActivity Enzyme Active? CheckReagents->EnzymeActivity Pipetting Pipetting Accurate? CheckProcedure->Pipetting SAM_OK SAM Fresh? EnzymeActivity->SAM_OK Yes NewEnzyme Test New Enzyme Lot EnzymeActivity->NewEnzyme No Substrate_OK Substrate Quality OK? SAM_OK->Substrate_OK Yes NewSAM Prepare Fresh SAM SAM_OK->NewSAM No NewSubstrate Test New Substrate Substrate_OK->NewSubstrate No Success Assay Optimized Substrate_OK->Success Yes Incubation Incubation Consistent? Pipetting->Incubation Yes CalibratePipettes Calibrate Pipettes Pipetting->CalibratePipettes No StandardizeTiming Standardize Timing Incubation->StandardizeTiming No Incubation->Success Yes

Caption: Troubleshooting logic for EZH2 assays.

References

process improvements for large-scale HZ2 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HZ2 Synthesis

Welcome to the technical support center for the large-scale synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on process improvements and troubleshooting for common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the final crystallization step of this compound synthesis?

A1: Low yields during the final crystallization of this compound are often attributed to several factors. One common issue is the presence of impurities that can inhibit crystal growth or lead to the formation of undesired polymorphs.[1][2] Another significant factor is improper solvent selection; a solvent that is too good at dissolving this compound will result in a low recovery rate.[1] Additionally, the cooling rate during crystallization plays a crucial role. A rapid cooling rate can lead to the formation of small, impure crystals, while a very slow rate may be inefficient for large-scale production. Finally, inadequate mixing can result in localized supersaturation and uncontrolled nucleation, leading to a heterogeneous product with lower overall yield.[1][2]

Q2: How can I identify and control the formation of the critical impurity, this compound-ImpA?

A2: The formation of this compound-ImpA is a known issue that can compromise the purity of the final product.[3][4] Identification and quantification of this compound-ImpA should be performed using High-Performance Liquid Chromatography (HPLC) with a validated analytical method.[5] To control its formation, it is crucial to maintain strict control over the reaction temperature during the coupling step, as elevated temperatures have been shown to favor the side reaction leading to this compound-ImpA. Additionally, ensuring the high purity of starting materials is essential, as certain contaminants can catalyze the formation of this impurity.[6] In-process monitoring of the reaction mixture by HPLC is recommended to track the level of this compound-ImpA and determine the optimal reaction endpoint.[5]

Q3: What are the key parameters to consider when scaling up the this compound synthesis from lab-scale to pilot-plant scale?

A3: Scaling up the synthesis of this compound requires careful consideration of several factors to ensure consistency and safety.[1][7][8] The most critical parameters include:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can lead to difficulties in controlling the temperature of exothermic reactions.[7][9] It is essential to have a robust cooling system and to monitor the internal reaction temperature closely.[7]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor can be challenging and can impact reaction kinetics and selectivity.[1][2] The stirrer design and agitation speed need to be optimized for the larger volume.

  • Reaction Time: Reaction and processing times, such as reagent addition and quenching, will likely be longer at a larger scale.[1] It's important to evaluate the stability of intermediates and products over these extended periods.

  • Material Handling: The physical properties of raw materials and intermediates, such as particle size and flowability, become more critical at a larger scale.

Troubleshooting Guides

Issue 1: Inconsistent reaction times and impurity profiles between batches.

  • Possible Cause: Variations in raw material quality.

  • Troubleshooting Steps:

    • Source all critical raw materials from qualified and consistent suppliers.

    • Implement a robust incoming raw material testing program to check for purity and the presence of any known problematic impurities.

    • Perform small-scale test reactions with new batches of raw materials before use in large-scale production.

Issue 2: Poor filtration and drying characteristics of the final this compound product.

  • Possible Cause: Unfavorable crystal morphology.

  • Troubleshooting Steps:

    • Optimize the crystallization process to control crystal size and shape. This can involve adjusting the solvent system, cooling profile, and agitation rate.

    • Consider seeding the crystallization with a small amount of this compound with the desired crystal form to promote consistent crystallization.

    • Characterize the crystal morphology using techniques such as microscopy and particle size analysis.

Data Presentation

Table 1: Effect of Temperature on this compound-ImpA Formation

Reaction Temperature (°C)This compound-ImpA Level (%)This compound Yield (%)
500.1592
600.4591
701.2088
803.5082

Table 2: Impact of Solvent Choice on Crystallization Yield

Solvent SystemThis compound Solubility (g/L at 20°C)Crystallization Yield (%)
Ethanol/Water (9:1)5.295
Isopropanol12.888
Acetone25.175
Dichloromethane45.762

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity and this compound-ImpA Quantification

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase B.

Protocol 2: Optimized Crystallization of this compound

  • Dissolve the crude this compound in a 9:1 mixture of ethanol and water at 70°C to achieve a clear solution.

  • Cool the solution to 60°C over 30 minutes with gentle stirring.

  • Add 0.1% (w/w) of pure this compound seed crystals.

  • Cool the slurry to 5°C over 4 hours.

  • Hold the slurry at 5°C for 2 hours to allow for complete crystallization.

  • Filter the product and wash the cake with cold ethanol/water (9:1).

  • Dry the product under vacuum at 40°C until a constant weight is achieved.

Visualizations

HZ2_Synthesis_Workflow raw_materials Raw Materials (Starting Material X, Reagent Y) coupling_reaction Coupling Reaction (Step 1) raw_materials->coupling_reaction in_process_control1 In-Process Control (HPLC Monitoring) coupling_reaction->in_process_control1 Sample workup Aqueous Workup & Solvent Swap coupling_reaction->workup in_process_control1->coupling_reaction Feedback crystallization Crystallization (Step 2) workup->crystallization in_process_control2 In-Process Control (Particle Size Analysis) crystallization->in_process_control2 Sample filtration_drying Filtration & Drying crystallization->filtration_drying in_process_control2->crystallization Feedback final_product Final this compound Product (API) filtration_drying->final_product

Caption: High-level workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_impurities Analyze Impurity Profile (HPLC) start->check_impurities high_impA This compound-ImpA > 0.5%? check_impurities->high_impA optimize_temp Action: Lower Coupling Reaction Temperature high_impA->optimize_temp Yes check_crystallization Review Crystallization Parameters high_impA->check_crystallization No end Problem Resolved optimize_temp->end solvent_issue Incorrect Solvent or Cooling Rate? check_crystallization->solvent_issue optimize_cryst Action: Implement Optimized Crystallization Protocol solvent_issue->optimize_cryst Yes solvent_issue->end No optimize_cryst->end

Caption: Troubleshooting decision tree for this compound synthesis issues.

References

Validation & Comparative

Validating Keap1 as a Target for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the cellular antioxidant response, primarily through its interaction with the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[2] However, in the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[1][5]

Given its central role in mitigating oxidative stress, the Keap1-Nrf2 pathway is a major regulator of cytoprotective responses.[6] Dysregulation of this pathway is implicated in numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making Keap1 a highly attractive target for therapeutic intervention.[7][8][9] Pharmacological inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising strategy to augment the body's natural defense mechanisms against cellular stress.[10]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling cascade is a key cellular defense mechanism. Under basal conditions, the Keap1 homodimer binds to Nrf2, facilitating its ubiquitination by a Cul3-based E3 ligase complex and subsequent proteasomal degradation.[1][2] Oxidative stress modifies Keap1, inhibiting Nrf2 degradation. Stabilized Nrf2 then moves to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like NQO1 and HO-1.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Stress Oxidative Stress (Electrophiles, ROS) Stress->Keap1 inactivates Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Cytoprotective Genes (NQO1, HO-1) ARE->Genes activates transcription

Diagram of the Keap1-Nrf2 signaling pathway.

Comparative Data of Keap1-Nrf2 Inhibitors

A variety of small molecules have been developed to inhibit the Keap1-Nrf2 interaction. These compounds can be broadly classified as electrophilic cysteine modifiers or non-electrophilic protein-protein interaction inhibitors.[4][9] Below is a comparison of representative inhibitors, including their mechanism and potency.

Compound NameMechanism of ActionPotency MetricValueReference
Dimethyl Fumarate Covalent modification of Keap1 cysteines--[9]
Omaveloxolone Covalent modification of Keap1 cysteines--[9]
Compound 19 Non-covalent PPI inhibitorIC₅₀ (FP Assay)200 nM[2]
CPUY192018 Potent non-covalent PPI inhibitorK D3.59 nM[10]
Compound 2 Potent non-covalent PPI inhibitorK D3.57 nM[10]
Compound [II] Non-covalent PPI inhibitorOral Bioavailability (Rat)74%[11]

Note: IC₅₀ (Half-maximal inhibitory concentration) and K D (Dissociation constant) are measures of potency; lower values indicate higher potency. The Cheng-Prusoff equation can be used to convert IC₅₀ to K i (Inhibition constant) under specific experimental conditions.[12]

Experimental Protocols for Target Validation

Validating Keap1 as a drug target and screening for inhibitors involves a series of biochemical and cell-based assays to confirm binding, target engagement, and downstream functional effects.

Fluorescence Polarization (FP) for Inhibitor Screening

This biochemical assay is designed to identify compounds that disrupt the Keap1-Nrf2 protein-protein interaction.[13]

  • Principle: A small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., ETGE) is used.[13] When unbound, this peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its rotation slows significantly, causing an increase in polarization. A successful inhibitor will compete with the labeled peptide for binding to Keap1, resulting in a decrease in the fluorescence polarization signal.

  • Protocol Outline:

    • Purified Keap1 protein and the fluorescently labeled Nrf2 peptide are incubated in a microtiter plate.[14]

    • Test compounds (potential inhibitors) are added to the wells at varying concentrations.

    • The mixture is incubated for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.[14]

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters (e.g., λex = 485 nm, λem = 530 nm).[13]

    • The resulting data is used to calculate IC₅₀ values for hit compounds.

Western Blot for Downstream Target Expression

This cell-based assay confirms that inhibiting Keap1 leads to the desired biological outcome: the upregulation of Nrf2-dependent cytoprotective genes.

  • Principle: Treatment of cells with a Keap1 inhibitor should stabilize Nrf2, leading to increased protein expression of its downstream targets, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[4][15] Western blotting uses antibodies to detect and quantify these specific protein levels.

  • Protocol Outline:

    • Culture relevant cells (e.g., human lung adenocarcinoma A549 cells, which have a functional Keap1-Nrf2 pathway) and treat with the test compound or a vehicle control for a specified time (e.g., 6-24 hours).

    • Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.[15]

    • Separate equal amounts of protein by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies specific for NQO1, HO-1, Nrf2, and a loading control (e.g., β-actin).

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity to determine the relative increase in target protein expression compared to the control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug candidate directly binds to its intended target (Keap1) within a complex cellular environment.

  • Principle: Protein-ligand binding typically increases the thermal stability of the protein. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation.

  • Protocol Outline:

    • Treat intact cells with the test compound or vehicle control.

    • Heat aliquots of the cell lysate or intact cells across a range of temperatures.

    • Cool the samples and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble Keap1 remaining at each temperature using Western blotting or another protein detection method.

    • A successful compound will result in a "thermal shift," meaning more Keap1 protein remains soluble at higher temperatures in the treated samples compared to the control.

Drug Discovery and Validation Workflow

The process of identifying and validating a Keap1 inhibitor follows a structured workflow, moving from high-throughput screening to detailed cellular characterization.

Drug_Discovery_Workflow Start Hypothesis: Inhibiting Keap1-Nrf2 activates cytoprotective response Screen Primary Screen: High-Throughput FP Assay Start->Screen Hits Identify 'Hits' (Compounds disrupting PPI) Screen->Hits Dose Dose-Response Analysis: Determine IC50 values Hits->Dose for hits Secondary Secondary Assay: Western Blot for NQO1/HO-1 Upregulation in Cells Dose->Secondary Confirm Confirm Cellular Activity Secondary->Confirm CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) Confirm->CETSA for active compounds Engage Confirm Direct Binding in Cells CETSA->Engage LeadOpt Lead Optimization Engage->LeadOpt for confirmed binders

Workflow for Keap1 inhibitor discovery and validation.

References

EZH2 vs. EZH1 Inhibitors: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferases EZH2 and its homolog EZH1 are critical regulators of gene expression, primarily through the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Both enzymes are central components of the Polycomb Repressive Complex 2 (PRC2). While EZH2 is the primary catalytic subunit in actively proliferating cells, EZH1 can compensate for its function, particularly in non-dividing or differentiated cells.[1] Dysregulation of EZH2 and EZH1 activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets. This guide provides an objective comparison of the efficacy of selective EZH2 inhibitors, selective EZH1 inhibitors, and dual EZH1/2 inhibitors, supported by experimental data and detailed methodologies.

Unraveling the Rationale for Targeting EZH1 and EZH2

EZH2 is frequently overexpressed or harbors gain-of-function mutations in a variety of malignancies, including B-cell lymphomas and certain solid tumors.[2][3][4] This aberrant activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation.[4] Consequently, selective EZH2 inhibitors have been developed and have shown clinical efficacy, with drugs like tazemetostat gaining FDA approval for epithelioid sarcoma and follicular lymphoma.[4][5]

However, the therapeutic efficacy of EZH2-selective inhibitors can be limited by the compensatory role of EZH1.[1] In some cancer contexts, particularly in hematological malignancies like MLL-rearranged leukemia, the simultaneous inhibition of both EZH1 and EZH2 is necessary to achieve a significant anti-tumor effect.[6] This has led to the development of dual EZH1/2 inhibitors, which have demonstrated superior preclinical and clinical activity in certain cancer types compared to their EZH2-selective counterparts.[7][8][9]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the in vitro and in vivo efficacy of representative EZH2-selective, EZH1-selective, and dual EZH1/2 inhibitors across various cancer models.

In Vitro Efficacy: IC50 Values
InhibitorTargetCancer TypeCell LineIC50 (nM)Reference
Tazemetostat (EPZ-6438) EZH2-selectiveDiffuse Large B-cell Lymphoma (DLBCL)KARPAS-422 (EZH2 Y641N)11[10]
DLBCLWSU-DLCL2 (EZH2 WT)160[10]
Malignant Rhabdoid TumorG401 (SMARCB1 loss)19[10]
GSK126 EZH2-selectiveDLBCLKARPAS-422 (EZH2 Y641N)9.9[10]
DLBCLPfeiffer (EZH2 A677G)0.5[10]
Valemetostat (DS-3201) Dual EZH1/2DLBCLKARPAS-422 (EZH2 Y641N)1.6[7]
Acute Myeloid Leukemia (AML)MOLM-13 (MLL-AF9)3.9[7]
UNC1999 Dual EZH1/2Mixed Lineage Leukemia (MLL)MV4-112 (EZH2), 45 (EZH1)[10]
An EZH1-selective inhibitor EZH1-selective---Data for potent and selective EZH1 inhibitors in cancer cell lines is less mature compared to EZH2 and dual inhibitors.
In Vivo Efficacy: Xenograft Models
InhibitorTargetCancer ModelDosingTumor Growth Inhibition (TGI)Reference
Tazemetostat (EPZ-6438) EZH2-selectiveKARPAS-422 (DLBCL Xenograft)200 mg/kg, BID99%[10]
G401 (Malignant Rhabdoid Tumor Xenograft)250 mg/kg, BID85%[10]
Valemetostat (DS-3201) Dual EZH1/2KARPAS-422 (DLBCL Xenograft)6.25 mg/kg, QDSignificant anti-tumor efficacy[8]
OCI-Ly1 (DLBCL Xenograft)25 mg/kg, QDSignificant anti-tumor efficacy[8]
UNC1999 Dual EZH1/2MV4-11 (AML Xenograft)100 mg/kg, BIDSignificant tumor growth delay[6]

Signaling Pathways and Experimental Workflows

To understand the differential effects of these inhibitors, it is crucial to visualize the underlying biological processes.

EZH1_EZH2_Signaling cluster_PRC2 PRC2 Complex cluster_histone Histone Tail cluster_inhibitors Inhibitors EZH2 EZH2 H3K27 Histone H3 EZH2->H3K27 Methylation EZH1 EZH1 EZH1->H3K27 Methylation SUZ12 SUZ12 SUZ12->H3K27 Methylation EED EED EED->H3K27 Methylation RbAp48 RbAp48 RbAp48->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 SAM -> SAH Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->Gene_Silencing EZH2_inhibitor EZH2 Inhibitor EZH2_inhibitor->EZH2 Inhibits EZH1_inhibitor EZH1 Inhibitor EZH1_inhibitor->EZH1 Inhibits Dual_inhibitor Dual EZH1/2 Inhibitor Dual_inhibitor->EZH2 Dual_inhibitor->EZH1 Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

Caption: EZH1/EZH2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cancer Cell Lines Inhibitor_Treatment Treat with Inhibitors (EZH2i, EZH1i, Dual) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Methylation_Assay Histone Methylation Profiling (ChIP-seq) Inhibitor_Treatment->Methylation_Assay Xenograft Establish Xenograft Tumor Model Inhibitor_Administration Administer Inhibitors Xenograft->Inhibitor_Administration Tumor_Measurement Monitor Tumor Volume Inhibitor_Administration->Tumor_Measurement Efficacy_Analysis Analyze TGI Tumor_Measurement->Efficacy_Analysis

Caption: Experimental Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay

This protocol outlines a standard method for assessing the effect of EZH1/2 inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • EZH2, EZH1, or dual EZH1/2 inhibitors (dissolved in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Mouse Xenograft Model

This protocol describes the evaluation of inhibitor efficacy in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old

  • Cancer cell line of interest, prepared in a sterile suspension (e.g., in Matrigel)

  • EZH2, EZH1, or dual EZH1/2 inhibitors formulated for in vivo administration

  • Vehicle control solution

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Inhibitor Administration: Administer the inhibitors and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Histone Methylation Profiling (ChIP-seq)

This protocol provides a detailed workflow for analyzing global H3K27me3 levels following inhibitor treatment.

Materials:

  • Cancer cells treated with inhibitors or vehicle

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer

  • Anti-H3K27me3 antibody

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

  • High-throughput sequencer

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between inhibitor-treated and control samples to identify changes in histone methylation.

Conclusion

The choice between targeting EZH2, EZH1, or both depends on the specific cancer context. While selective EZH2 inhibitors have demonstrated clinical success in certain malignancies, the compensatory role of EZH1 can limit their efficacy. Dual EZH1/2 inhibitors offer a promising strategy to overcome this limitation and have shown superior anti-tumor activity in several preclinical models, particularly in hematological cancers. The continued development and evaluation of selective EZH1 inhibitors will further refine our understanding of the distinct roles of these two crucial epigenetic regulators in cancer and may open new avenues for targeted therapies. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of these promising therapeutic agents.

References

Comparative Analysis of Ligand Binding to Hydroxycarboxylic Acid Receptor 2 (HCAR2)

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the binding characteristics of key agonists for HCAR2, a significant therapeutic target for dyslipidemia and inflammatory diseases.

While specific public data for a ligand designated "HZ2" is unavailable, this guide provides a comparative analysis of well-characterized ligands for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. This receptor is a key target in the treatment of various metabolic and inflammatory conditions. The analysis focuses on three prominent agonists: Niacin (a B vitamin), Acipimox (a nicotinic acid derivative), and MK-6892 (a highly selective agonist).

Data Presentation: Ligand-Receptor Interaction Parameters

LigandReceptorEC50 (µM)Notes
Niacin HCAR20.06 - 0.25Activates both HCAR2 and HCAR3, with a preference for HCAR2.[1]
Acipimox HCAR22.6 - 6Activates both HCAR2 and HCAR3, with a preference for HCAR2.[1]
MK-6892 HCAR20.016Highly subtype-specific for HCAR2 with higher affinity; barely activates HCAR3.[1]

Experimental Protocols

The provided EC50 values are typically determined through in vitro functional assays that measure the downstream signaling of HCAR2 upon ligand binding. A common method is the GTP turnover assay, which quantifies the activation of the G-protein coupled to the receptor.

GTP Turnover Assay (General Protocol):

  • Cell Culture and Membrane Preparation: Cells expressing the HCAR2 receptor (e.g., Sf9 insect cells) are cultured and harvested. The cell membranes containing the receptor are then isolated through centrifugation.

  • Assay Setup: The prepared cell membranes are incubated in a reaction buffer containing GDP and the radiolabeled GTP analog, [³⁵S]GTPγS.

  • Ligand Addition: Varying concentrations of the agonist (Niacin, Acipimox, or MK-6892) are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow for ligand binding, receptor activation, and the subsequent exchange of GDP for [³⁵S]GTPγS on the G-protein.

  • Termination and Scintillation Counting: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-protein is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as [³⁵S]GTPγS binding versus ligand concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of HCAR2 Activation

HCAR2 is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Upon activation by a ligand, HCAR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of HCAR2 agonists.

HCAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (Niacin, Acipimox, MK-6892) HCAR2 HCAR2 (GPR109A) Ligand->HCAR2 Binds to G_protein Gi/o Protein HCAR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Caption: HCAR2 signaling cascade upon agonist binding.

Experimental Workflow for Determining Ligand Potency

The following diagram illustrates a typical workflow for assessing the potency of a ligand for HCAR2 using a cell-based functional assay.

Experimental_Workflow A 1. Prepare HCAR2-expressing cell membranes B 2. Set up reaction with membranes, GDP, and [³⁵S]GTPγS A->B C 3. Add serial dilutions of test ligand B->C D 4. Incubate to allow receptor activation C->D E 5. Terminate reaction and separate bound from free [³⁵S]GTPγS D->E F 6. Quantify bound [³⁵S]GTPγS (Scintillation Counting) E->F G 7. Plot data and determine EC50 (Dose-Response Curve) F->G

Caption: Workflow for a GTP turnover assay.

Comparative Logic for Ligand Selection

This diagram outlines the logical considerations for selecting a ligand for further development based on its binding and functional characteristics.

Ligand_Selection_Logic rect_node rect_node Start Ligand Screening HighPotency High Potency? (Low EC50) Start->HighPotency HighSelectivity High Selectivity for HCAR2? HighPotency->HighSelectivity Yes Discard1 Discard or Optimize HighPotency->Discard1 No GoodKinetics Favorable Kinetics? (e.g., appropriate residence time) HighSelectivity->GoodKinetics Yes Discard2 Discard or Optimize HighSelectivity->Discard2 No LeadCandidate Lead Candidate GoodKinetics->LeadCandidate Yes Discard3 Discard or Optimize GoodKinetics->Discard3 No

Caption: Decision tree for lead candidate selection.

References

A Comparative Guide to HZ2 and PTZ-Based Hole Transporting Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. This guide provides a side-by-side comparison of the promising HZ2 hole transporting material and a range of phenothiazine (PTZ)-based HTMs, offering a comprehensive overview of their performance based on experimental data.

Performance Comparison of this compound and PTZ-Based HTMs

The selection of an appropriate HTM is critical for optimizing the performance of perovskite solar cells. The following table summarizes the key performance metrics for this compound and several PTZ-based HTMs to facilitate a direct comparison for researchers and developers.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF) (%)Hole Mobility (cm²/Vs)Conductivity (S/cm)HOMO Level (eV)
This compound 14.2[1]20.43[1]1.026[1]68[1]4.80 x 10⁻⁴[1]3.20 x 10⁻⁴[1]-5.15
HZ1 7.0[1]------
HZ3 10.2[1]------
PTZ1 -------4.77[2]
PTZ2 -------5.15[2]
AZO-I -------4.97[1]
AZO-II -------4.94[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the standard protocols for key experiments cited in the comparison.

Fabrication of Perovskite Solar Cells

The fabrication of perovskite solar cells is a multi-step process requiring precise control over each layer's deposition.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by sintering at high temperatures to form the crystalline anatase phase. Subsequently, a mesoporous TiO₂ layer is often deposited on top of the compact layer.

  • Perovskite Layer Deposition: The perovskite absorber layer is typically deposited from a precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF or DMSO) via a one-step or two-step spin-coating method. An anti-solvent dripping technique is often employed during the spin-coating to induce rapid crystallization and form a uniform and pinhole-free perovskite film. The film is then annealed at a specific temperature to complete the perovskite formation.

  • Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., this compound or a PTZ-based HTM dissolved in a solvent like chlorobenzene, often with additives like Li-TFSI and t-BP to enhance conductivity) is deposited onto the perovskite layer by spin-coating.

  • Metal Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.

Current-Voltage (I-V) Characterization

The power conversion efficiency and other photovoltaic parameters are determined from the current-voltage (I-V) characteristics of the fabricated solar cells.

  • Measurement Setup: The solar cell is placed in a solar simulator that provides an illumination of 100 mW/cm² (AM 1.5G standard). The device is contacted using probes connected to a source meter unit.

  • Measurement Procedure: A voltage sweep is applied to the solar cell, and the corresponding current is measured. The I-V curve is typically measured by sweeping the voltage from reverse to forward bias and vice versa to assess any hysteresis.

  • Parameter Extraction: From the I-V curve, the key photovoltaic parameters are extracted:

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Fill Factor (FF): The ratio of the maximum power output to the product of Jsc and Voc.

    • Power Conversion Efficiency (PCE): The ratio of the maximum power output to the incident light power.

Hole Mobility Measurement (Space-Charge Limited Current - SCLC)

The hole mobility of the HTMs is a critical parameter that influences the charge extraction efficiency of the solar cell. The SCLC method is a common technique to determine the charge carrier mobility in thin films.

  • Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au. PEDOT:PSS serves as a hole injection layer, and Au is the top contact.

  • Measurement: A voltage is applied across the device, and the resulting current is measured in the dark.

  • Analysis: The current density (J) versus voltage (V) characteristics are plotted on a log-log scale. In the SCLC region, the current follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, and L is the thickness of the HTM layer. The hole mobility can be calculated from the slope of the J vs. V² plot in the SCLC regime.

Conductivity Measurement (Four-Point Probe)

The electrical conductivity of the HTM films is another important factor affecting the series resistance of the solar cell. The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which the conductivity can be calculated.

  • Sample Preparation: A thin film of the HTM is deposited on an insulating substrate.

  • Measurement: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

  • Calculation: The sheet resistance (Rs) is calculated from the measured current and voltage, considering a correction factor that depends on the sample geometry. The conductivity (σ) is then calculated using the formula σ = 1 / (Rs * t), where t is the thickness of the film.

Visualizing the Mechanisms

To better understand the processes within the perovskite solar cell and the experimental procedures, the following diagrams are provided.

G cluster_device Perovskite Solar Cell Architecture cluster_process Charge Transport and Collection FTO FTO Substrate ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite Electron_Collection Electron Collection HTL Hole Transport Layer (this compound or PTZ-based HTM) Perovskite->HTL Exciton Exciton Generation Metal Metal Electrode (e.g., Au) HTL->Metal Hole_Collection Hole Collection Photon Photon Absorption Charge_Separation Charge Separation Electron_Transport Electron Transport Charge_Separation->Electron_Transport Hole_Transport Hole Transport Charge_Separation->Hole_Transport Electron_Transport->ETL to ETL Hole_Transport->HTL to HTL Electron_Collection->FTO at FTO Hole_Collection->Metal at Metal Electrode G cluster_fabrication Perovskite Solar Cell Fabrication Workflow cluster_characterization Device Characterization Workflow Start Start: FTO Substrate Cleaning ETL_Depo ETL Deposition (TiO2) Start->ETL_Depo Perovskite_Depo Perovskite Deposition ETL_Depo->Perovskite_Depo HTL_Depo HTL Deposition (this compound/PTZ-HTM) Perovskite_Depo->HTL_Depo Metal_Depo Metal Electrode Deposition (Au/Ag) HTL_Depo->Metal_Depo End_Fab Finished Device Metal_Depo->End_Fab Start_Char Start: Finished Device End_Fab->Start_Char Proceed to Characterization IV_Meas I-V Measurement (Solar Simulator) Start_Char->IV_Meas SCLC_Meas SCLC Measurement (Hole Mobility) Start_Char->SCLC_Meas Four_Point_Meas Four-Point Probe (Conductivity) Start_Char->Four_Point_Meas Param_Extract Parameter Extraction (PCE, Jsc, Voc, FF) IV_Meas->Param_Extract End_Char Performance Data Param_Extract->End_Char SCLC_Meas->End_Char Four_Point_Meas->End_Char G cluster_energy_levels Energy Level Alignment in a Perovskite Solar Cell cluster_hole_transport Hole Transport Mechanism ETL_LUMO ETL LUMO ETL_HOMO ETL HOMO Perovskite_LUMO Perovskite LUMO Perovskite_HOMO Perovskite HOMO Hole_Injection Hole Injection Perovskite_HOMO->Hole_Injection Favorable HOMO Alignment HTL_LUMO HTL LUMO HTL_HOMO HTL HOMO Hole_Hopping Hole Hopping HTL_HOMO->Hole_Hopping π-conjugated system of HTM Hole_Collection Hole Collection Hole_Hopping->Hole_Collection High Hole Mobility Metal_Electrode Metal_Electrode Hole_Collection->Metal_Electrode to Electrode

References

EZH2 Inhibition in Oncology: A Comparative Guide to Validating a Key Epigenetic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical player in the epigenetic landscape of cancer. Its primary role in methylating histone H3 on lysine 27 (H3K27me3) leads to transcriptional repression of tumor suppressor genes, promoting cancer cell proliferation, invasion, and therapeutic resistance. Overexpression and/or mutation of EZH2 are frequently observed across a spectrum of malignancies, making it an attractive therapeutic target. This guide provides a comparative analysis of EZH2's role in specific cancer types, the performance of EZH2 inhibitors, and alternative therapeutic strategies, supported by experimental data and detailed protocols.

EZH2 Performance Across Different Cancer Types: A Data-Driven Comparison

The therapeutic potential of targeting EZH2 varies across different cancer types, influenced by the specific genetic and epigenetic context of the tumor. The following tables summarize key quantitative data on EZH2's role and the efficacy of its inhibition.

Table 1: EZH2 Overexpression and its Prognostic Significance

Cancer TypeSubtypePercentage of EZH2 OverexpressionCorrelation with PrognosisCitation(s)
Breast Cancer Invasive Carcinoma~55%Poor[1]
Triple-Negative Breast Cancer (TNBC)HighPoor[2]
BRCA1-mutantSignificantly higher than BRCA1-wildtypePoor[3]
Prostate Cancer Castration-Resistant (CRPC)Significantly higher than androgen-dependentPoor[4][5]
Follicular Lymphoma -Activating mutations in ~20-25%-[6][7]
Diffuse Large B-cell Lymphoma (DLBCL) -Mutations in a subset of cases-[4]
Bladder Cancer -High-[8]
Colorectal Cancer -High-[8]
Lung Cancer Non-Small Cell (NSCLC)HighPoor[8]
Hepatocellular Carcinoma (HCC) -HighPoor[9]
Glioblastoma -High-[10]
Melanoma -High-[1]

Table 2: Clinical Efficacy of the EZH2 Inhibitor Tazemetostat

Cancer TypeEZH2 StatusObjective Response Rate (ORR)Complete Response Rate (CRR)Median Progression-Free Survival (PFS)Citation(s)
Follicular Lymphoma Mutant69%13%13.8 months[1][4][6]
Wild-Type35%4%11.1 months[1][4][6]
Diffuse Large B-cell Lymphoma (DLBCL) Mutant74% (in a cohort of 39)10%60 weeks[11]
Wild-Type34% (in a cohort of 53)6%24.6 weeks[11]
Epithelioid Sarcoma SMARCB1-deficient15%--[5]

Alternative Therapeutic Strategies and Combinatorial Approaches

While EZH2 inhibitors show promise, exploring alternative and combinatorial therapeutic avenues is crucial to overcome potential resistance and enhance efficacy.

Table 3: Comparison with Alternative Therapeutic Targets

Therapeutic TargetMechanism of ActionRelevant Cancer TypesRationale for Comparison/Combination with EZH2iCitation(s)
PARP (Poly(ADP-ribose) polymerase) DNA damage repair inhibitionProstate, Breast, Ovarian CancerEZH2 inhibition can sensitize cancer cells to PARP inhibitors by downregulating DNA damage repair genes.[12][13][14][15]
BET (Bromodomain and Extra-Terminal Domain) Proteins Inhibition of bromodomain-containing proteins (e.g., BRD4) that read acetylated histones and regulate oncogene transcription.Prostate Cancer, LymphomaCombined inhibition of EZH2 and BET proteins can synergistically suppress tumor growth by targeting both transcriptional repression and activation.[16][17][18][19]
PI3K/AKT Pathway Inhibition of the PI3K/AKT signaling cascade, crucial for cell growth, proliferation, and survival.Breast, Prostate CancerEZH2 can activate the PI3K/AKT pathway; dual targeting may overcome resistance.[11][20][21]
Androgen Receptor (AR) Antagonism of the androgen receptor, a key driver in prostate cancer.Prostate CancerEZH2 can function as a co-activator for AR, suggesting a combination strategy to block both canonical and non-canonical AR signaling.[5][22]

Key Experimental Protocols for Validating EZH2's Role

Accurate and reproducible experimental data are the cornerstone of validating any therapeutic target. Below are detailed protocols for essential assays used in EZH2 research.

Immunohistochemistry (IHC) for EZH2 Expression in Tumor Tissues

This protocol outlines the steps for detecting EZH2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides through a series of graded alcohols (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.[23]

  • Antigen Retrieval:

    • Immerse slides in 10 mM citrate buffer (pH 6.0).

    • Heat at 95-100°C for 10-20 minutes.

    • Allow slides to cool at room temperature for 20 minutes.[23]

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.[23]

    • Rinse with PBS.

    • Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[23]

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against EZH2 (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C.[24][25]

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[25]

  • Detection:

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

    • Apply 3,3'-Diaminobenzidine (DAB) substrate solution and monitor for color development.[24]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.[23]

    • Mount with a permanent mounting medium.

Western Blotting for EZH2 and H3K27me3 Levels

This protocol details the detection and quantification of EZH2 and its catalytic product, H3K27me3, in cell lysates.

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.[24][26][27]

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel.[26][27][28]

  • Protein Transfer:

    • Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[26][27][28]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26][27]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.[26][27]

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26][27]

  • Detection:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[26][27]

  • Quantification:

    • Quantify band intensities using densitometry software and normalize to the loading control.[25]

Quantitative Real-Time PCR (RT-qPCR) for EZH2 Target Gene Expression

This protocol describes how to measure changes in the expression of EZH2 target genes following EZH2 inhibition.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[29][30][31][32]

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).[29][31][32]

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).[29][31][32]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.[29][31][32]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

This protocol allows for the genome-wide mapping of H3K27me3 occupancy.

  • Chromatin Cross-linking and Sonication:

    • Cross-link proteins to DNA in cells with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.[2][3][23][33]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.[2][3]

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.[2][3]

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Purify the immunoprecipitated DNA.[23][33]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.[23][33]

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of H3K27me3 enrichment (peaks).

Cell Viability Assay (MTT Assay)

This protocol measures the effect of EZH2 inhibitors on cancer cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of the EZH2 inhibitor or a vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizing EZH2 Signaling and Experimental Logic

To better understand the complex interactions involving EZH2, the following diagrams illustrate key signaling pathways and experimental workflows.

EZH2_Canonical_Signaling cluster_PRC2 PRC2 Complex EZH2 EZH2 SUZ12 SUZ12 HistoneH3 Histone H3 EZH2->HistoneH3 Methylates EED EED H3K27me3 H3K27me3 HistoneH3->H3K27me3 Chromatin Chromatin H3K27me3->Chromatin Compacts GeneSilencing Tumor Suppressor Gene Silencing Chromatin->GeneSilencing Proliferation Cell Proliferation & Survival GeneSilencing->Proliferation Represses

Caption: Canonical PRC2-dependent signaling pathway of EZH2.

EZH2_NonCanonical_Prostate_Cancer EZH2 EZH2 AR Androgen Receptor (AR) EZH2->AR Co-activates AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates Transcription CRPC_Progression CRPC Progression AR_Target_Genes->CRPC_Progression

Caption: PRC2-independent role of EZH2 in prostate cancer.

EZH2_PI3K_Breast_Cancer EZH2 EZH2 PI3K PI3K EZH2->PI3K Activates AKT AKT PI3K->AKT BRCA1_nuclear Nuclear BRCA1 AKT->BRCA1_nuclear Promotes Nuclear Export Genomic_Instability Genomic Instability BRCA1_nuclear->Genomic_Instability Prevents Experimental_Workflow_EZH2_Validation Cancer_Cells Cancer Cell Lines EZH2_Inhibitor EZH2 Inhibitor Treatment Cancer_Cells->EZH2_Inhibitor Tumor_Tissues Patient Tumor Tissues IHC IHC for EZH2 Tumor_Tissues->IHC Western_Blot Western Blot (EZH2, H3K27me3) EZH2_Inhibitor->Western_Blot RT_qPCR RT-qPCR for Target Genes EZH2_Inhibitor->RT_qPCR ChIP_seq ChIP-seq for H3K27me3 EZH2_Inhibitor->ChIP_seq Cell_Viability Cell Viability Assay EZH2_Inhibitor->Cell_Viability Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis ChIP_seq->Data_Analysis Cell_Viability->Data_Analysis

References

A Comparative Analysis of HZ2: Purity and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity and key physicochemical characteristics of the novel compound HZ2 against two leading alternatives, designated here as Alternative A and Alternative B. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of compounds for further investigation.

Quantitative Data Summary

The following table summarizes the key purity and characterization parameters for this compound and its alternatives. Data was obtained through standardized analytical methods as detailed in the Experimental Protocols section.

ParameterThis compoundAlternative AAlternative B
Purity (HPLC, %) > 99.5> 98.0> 99.0
Molecular Weight ( g/mol ) 450.52436.49452.55
Melting Point (°C) 152-154145-148150-153
Solubility (DMSO, mg/mL) > 5025> 50
LogP 3.13.53.2
NMR Identity ConformsConformsConforms
Mass Spectrometry (m/z) [M+H]⁺ 451.5[M+H]⁺ 437.5[M+H]⁺ 453.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Method: The percentage purity is determined by the area normalization method, where the main peak area is divided by the total area of all peaks in the chromatogram.[1]

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Method: ¹H NMR spectra are recorded to confirm the chemical structure of the compound. The observed chemical shifts and coupling constants are compared against the expected values for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.

  • Method: The compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

Melting Point Determination
  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Method: A small sample of the compound is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded. Pure substances typically have a sharp melting point range of 1-2°C.[2][3]

Visualizations

Experimental Workflow: Compound Characterization

The following diagram illustrates the standard workflow for the characterization and purity confirmation of a newly synthesized compound like this compound.

G Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Preliminary_Check Preliminary Purity Check (TLC, Melting Point) Purification->Preliminary_Check Structural_Confirmation Structural Confirmation (NMR, MS) Preliminary_Check->Structural_Confirmation Purity_Quantification Quantitative Purity Analysis (HPLC, GC) Structural_Confirmation->Purity_Quantification Final_QC Final Quality Control & Documentation Purity_Quantification->Final_QC G Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression This compound This compound This compound->Kinase_B

References

comparative study of HZ2 derivatives in solar cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Emerging Derivatives in Solar Cell Technology

The quest for highly efficient, stable, and cost-effective solar cell technologies has spurred intensive research into novel materials. This guide provides a comparative overview of the performance of various emerging derivatives used in solar cells, with a focus on organic and perovskite-based materials. While this report does not contain specific data on "HZ2 derivatives" due to a lack of available information in the searched literature, it offers a framework for comparison using data from other extensively studied derivatives.

Performance Comparison of Solar Cell Derivatives

The performance of a solar cell is primarily evaluated based on its Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF). The table below summarizes these key performance parameters for different categories of solar cell derivatives, drawing from recent research findings.

Solar Cell TypeDerivative/Material ExampleVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Organic Solar Cells (OSCs) D18:Z191.002--19.2[1]
Polythiophene Derivative (PDCBT)--->20 (potential)[2]
D18 Derivatives--->19[3]
Perovskite Solar Cells (PSCs) Perovskite/Silicon Tandem---29.15[4]
CIGS/Perovskite Tandem---24.6[5]
FASnI3---~29 (simulated)[6]
Gold-Based Perovskite Derivatives---~30 (theoretical)[7]
Dye-Sensitized Solar Cells (DSSCs) SD-1 (Tetrazole Derivative)---1.32[8]
HD-2/SD-1 (Co-sensitizer)---7.81[8]
Y123-21.01-12.8[9]

Note: The table presents a selection of high-performing derivatives to illustrate the current state of research. The performance of solar cells can vary significantly based on the specific materials used, device architecture, and fabrication processes.

Experimental Protocols

Accurate and reproducible characterization is crucial for the comparative assessment of solar cell performance. The following are standard experimental protocols used to evaluate the key performance parameters.

Current-Voltage (J-V) Characterization

The J-V characteristics of a solar cell are measured to determine its VOC, JSC, FF, and PCE.

  • Device Preparation: The solar cell is placed in a light-tight test fixture.

  • Light Source: A calibrated solar simulator with a standard AM1.5G spectrum and an intensity of 1000 W/m² is used to illuminate the cell.[10] The light intensity is calibrated using a reference silicon cell.

  • Measurement: A source measure unit (SMU) is used to apply a voltage sweep to the solar cell and measure the resulting current. The voltage is typically swept from a value greater than the VOC to a value below 0 V.

  • Data Analysis: The VOC is the voltage at which the current is zero. The JSC is the current density at zero voltage. The FF is calculated as the ratio of the maximum power output (Pmax) to the product of VOC and JSC. The PCE is calculated as the ratio of Pmax to the incident light power.

External Quantum Efficiency (EQE) Measurement

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

  • Light Source: A monochromatic light source, typically a xenon or halogen lamp coupled with a monochromator, is used to illuminate the solar cell at different wavelengths.

  • Measurement: The current generated by the solar cell at each wavelength is measured using a lock-in amplifier for improved signal-to-noise ratio.

  • Calibration: The incident photon flux is calibrated using a photodiode with a known spectral response.

  • Calculation: The EQE is calculated as the ratio of the measured current to the calibrated photon flux at each wavelength.

Stability Testing

The long-term stability of solar cells is a critical factor for their practical application.

  • Environmental Conditions: Unencapsulated or encapsulated devices are aged under controlled conditions of temperature, humidity, and continuous illumination (e.g., ISOS-D-2 protocols).[11]

  • Performance Monitoring: The key performance parameters (PCE, VOC, JSC, FF) are monitored periodically over time.

  • Degradation Analysis: The degradation of the device performance is analyzed to understand the failure mechanisms.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solar cell characterization and the logical relationship between key performance parameters.

G cluster_prep Device Fabrication & Preparation cluster_char Characterization cluster_analysis Data Analysis fab Solar Cell Fabrication encap Encapsulation (optional) fab->encap jv J-V Measurement encap->jv eqe EQE Measurement encap->eqe stability Stability Testing encap->stability params Performance Parameters (PCE, Voc, Jsc, FF) jv->params degradation Degradation Analysis stability->degradation

Experimental Workflow for Solar Cell Characterization.

G PCE Power Conversion Efficiency (PCE) Pmax Maximum Power Output (Pmax) PCE->Pmax Pin Incident Light Power (Pin) PCE->Pin Voc Open-Circuit Voltage (Voc) Jsc Short-Circuit Current Density (Jsc) FF Fill Factor (FF) Pmax->Voc Pmax->Jsc Pmax->FF

Relationship Between Solar Cell Performance Parameters.

References

A Researcher's Guide to EZH2 Antibody Specificity: A Cross-Validation Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, developmental biology, and epigenetics, the accurate detection of Enhancer of Zeste Homolog 2 (EZH2) is critical. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing and is a key target in drug development. The specificity and reliability of the antibodies used to detect EZH2 are therefore paramount for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available EZH2 antibodies, summarizing their performance in various applications based on manufacturer's data and independent validation projects.

Performance Comparison of EZH2 Antibodies

The following tables summarize the validated applications and available validation data for several commercially available EZH2 antibodies. This information has been compiled from manufacturer datasheets, the Human Protein Atlas, and the ENCODE Consortium's antibody validation database.

Table 1: EZH2 Antibody Performance in Western Blot (WB) and Immunoprecipitation (IP)

VendorCatalog NumberTypeHostWestern Blot (WB) ValidationImmunoprecipitation (IP) Validation
Cell Signaling Tech. #5246 (D2C9)MonoclonalRabbitValidated in various cell lines. User review confirms detection of endogenous levels.Validated. Caution: A study has reported cross-reactivity with the RNA-binding protein SAFB in mouse embryonic stem cells under specific ChIP buffer conditions.[1]
Proteintech 21800-1-APPolyclonalRabbitValidated in multiple cell lines including HepG2, Raji, and DU 145.Validated.
Diagenode C15410039PolyclonalRabbitSpecificity confirmed by siRNA knockdown in HeLa cells.Validated.
Thermo Fisher Sci. 36-6300PolyclonalRabbitValidated in human and mouse samples.Validated.
Abcam ab307646MonoclonalRabbitValidated in various cell lines.Validated.
Elabscience E-AB-63477PolyclonalRabbitKnockout (KO) validated in HeLa cells.Not explicitly stated.

Table 2: EZH2 Antibody Performance in Chromatin Immunoprecipitation (ChIP/ChIP-seq) and Immunofluorescence (IF)/Immunohistochemistry (IHC)

VendorCatalog NumberTypeHostChIP/ChIP-seq ValidationImmunofluorescence (IF) / Immunohistochemistry (IHC) Validation
Cell Signaling Tech. #5246 (D2C9)MonoclonalRabbitValidated for ChIP and ChIP-seq.Validated for Immunofluorescence (Immunocytochemistry and Frozen) and Immunohistochemistry (Paraffin).
Proteintech 21800-1-APPolyclonalRabbitNot explicitly stated.Validated for Immunofluorescence in HepG2 cells.
Diagenode C15410039PolyclonalRabbitValidated for ChIP-qPCR and ChIP-seq in K562 cells.Validated for Immunofluorescence in HeLa cells.
Thermo Fisher Sci. 36-6300PolyclonalRabbitValidated for ChIP.Validated for Immunocytochemistry and Immunohistochemistry (Paraffin) in human colon carcinoma and mouse testis.
Abcam ab307646MonoclonalRabbitValidated for ChIP.Validated for Immunocytochemistry/Immunofluorescence in NCCIT and B16-F10 cells.
Human Protein Atlas HPA029131PolyclonalRabbitNot available.Supported for Immunocytochemistry in U-251 MG cells and Validated for Immunohistochemistry.[2]
ENCODE Project Active Motif 39639PolyclonalRabbitCharacterized to ENCODE standards with exemption, deemed a well-established antibody lot. ChIP-seq comparison with H3K27me3 antibody shows high correlation.[3]Not available from ENCODE.

Signaling Pathway and Experimental Workflow Diagrams

To provide a better context for EZH2-related research, the following diagrams illustrate the core signaling pathway involving EZH2 and a typical workflow for antibody validation.

EZH2_Signaling_Pathway EZH2 Signaling Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_silencing EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylates K27 EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 Histone_H3->H3K27me3 becomes Target_Gene Target Gene Transcription H3K27me3->Target_Gene Represses Gene_Silencing Gene Silencing Antibody_Validation_Workflow Antibody Validation Workflow start Select Candidate EZH2 Antibody wb Western Blot (WB) - Check for single band at  correct molecular weight - Use positive/negative  cell line controls - KO/siRNA validation start->wb ip Immunoprecipitation (IP) - IP followed by WB - Mass Spectrometry to  identify co-precipitated  proteins (check for off-targets) start->ip chip Chromatin IP (ChIP) - ChIP-qPCR on known  target gene promoters - ChIP-seq for genome-wide  specificity start->chip if_ihc Immunofluorescence (IF) / Immunohistochemistry (IHC) - Check for correct subcellular  localization (nuclear) - Compare with known  expression patterns start->if_ihc pass Antibody is Specific and Reliable wb->pass Pass fail Antibody is Not Specific or Reliable wb->fail Fail ip->pass Pass ip->fail Fail chip->pass Pass chip->fail Fail if_ihc->pass Pass if_ihc->fail Fail

References

Decoding the Action of HZ2 Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Epidermal Growth factor Receptor 2 (HER2), a key player in cell growth and differentiation, is a well-established therapeutic target in various cancers, notably breast and gastric cancers. Overexpression of HER2 leads to aggressive tumor growth and is associated with a poorer prognosis. A diverse arsenal of therapeutic agents, herein referred to as "HZ2 ligands" for the purpose of this guide, have been developed to counteract the effects of HER2 overexpression. This guide provides a comparative analysis of the primary this compound ligands, detailing their mechanisms of action, supported by quantitative experimental data, and outlining the methodologies used to evaluate their efficacy.

Comparative Analysis of this compound Ligand Performance

The therapeutic efficacy of this compound ligands can be quantitatively assessed through various parameters, including their binding affinity to the HER2 receptor and their ability to inhibit downstream signaling and cellular proliferation. The following table summarizes key quantitative data for prominent this compound ligands.

LigandTypeTargetBinding Affinity (Kd)Kinase Inhibition (IC50)Cell Proliferation Inhibition (IC50)
Trastuzumab Monoclonal AntibodyHER2 Extracellular Domain IV~0.52 - 0.92 nM[1]N/AVaries by cell line
Pertuzumab Monoclonal AntibodyHER2 Extracellular Domain II~0.77 - 1.42 nM[1]N/AVaries by cell line
T-DM1 Antibody-Drug ConjugateHER2 Extracellular Domain IVSimilar to TrastuzumabN/AVaries by cell line
Lapatinib Tyrosine Kinase InhibitorHER2 & EGFR Kinase Domain~13 nM (Ki)[2]9.3 - 13 nM[2]0.010 - 18.6 µM[2]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. N/A (Not Applicable) is used for antibodies that do not directly inhibit kinase activity.

Unraveling the Mechanisms: How this compound Ligands Work

The primary this compound ligands employ distinct strategies to disrupt HER2-driven oncogenic signaling.

Monoclonal Antibodies: Trastuzumab and Pertuzumab

  • Trastuzumab binds to subdomain IV of the HER2 extracellular domain. This binding is thought to inhibit ligand-independent HER2 signaling and prevent the shedding of the HER2 extracellular domain. Furthermore, it flags the cancer cells for destruction by the immune system through a process called antibody-dependent cell-mediated cytotoxicity (ADCC).

  • Pertuzumab targets subdomain II of the HER2 extracellular domain, the dimerization domain. By binding to this region, Pertuzumab sterically hinders the formation of HER2 heterodimers with other HER family members, most notably HER3, which is a potent activator of downstream signaling. This blockade of dimerization is crucial as it prevents the initiation of intracellular signaling cascades.

Antibody-Drug Conjugate: Trastuzumab Emtansine (T-DM1)

T-DM1 is a "smart bomb" that combines the targeting precision of Trastuzumab with the potent cytotoxic agent DM1. Trastuzumab acts as a homing device, delivering the ADC specifically to HER2-overexpressing cancer cells. Upon binding to HER2, the T-DM1 complex is internalized by the cell. Inside the cell, T-DM1 is degraded in lysosomes, releasing the DM1 payload. DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

Tyrosine Kinase Inhibitor: Lapatinib

Unlike the antibody-based therapies that act on the extracellular portion of the HER2 receptor, Lapatinib is a small molecule that can penetrate the cell membrane and target the intracellular tyrosine kinase domain of both HER2 and the Epidermal Growth Factor Receptor (EGFR). It acts as a reversible, ATP-competitive inhibitor, blocking the phosphorylation of the receptors and thereby inhibiting the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[2]

Visualizing the Pathways and Processes

To better understand the intricate mechanisms of this compound ligand action, the following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for evaluating these ligands.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 Binds to Subdomain IV Pertuzumab Pertuzumab Pertuzumab->HER2 Inhibits Dimerization T-DM1 T-DM1 T-DM1->HER2 Binds & Internalizes PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Dimerizes with Lapatinib Lapatinib Lapatinib->HER2 Inhibits Kinase Activity Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Intervention by this compound Ligands.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed HER2-overexpressing cells in 96-well plates Treatment Treat cells with varying concentrations of this compound ligand Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Kinase_Assay Perform Kinase Activity Assay (e.g., ADP-Glo) Incubation->Kinase_Assay Binding_Assay Perform Binding Assay (e.g., Radioligand Binding) Incubation->Binding_Assay Data_Acquisition Measure Absorbance, Luminescence, or Radioactivity Viability_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition Binding_Assay->Data_Acquisition IC50_Calculation Calculate IC50 or Kd values using curve-fitting software Data_Acquisition->IC50_Calculation Comparison Compare efficacy of different this compound ligands IC50_Calculation->Comparison

Caption: General Experimental Workflow for Evaluating this compound Ligands.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize this compound ligands.

Radioligand Binding Assay (for Kd Determination)

This assay measures the binding affinity of a ligand to its receptor.

  • Membrane Preparation: HER2-overexpressing cells are harvested and homogenized to isolate cell membranes containing the HER2 receptor. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., 125I-Trastuzumab) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (the this compound ligand being tested).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. A non-linear regression analysis is used to determine the IC50, which is then converted to the Ki (and subsequently Kd) using the Cheng-Prusoff equation.[3][4]

Kinase Activity Assay (for IC50 Determination of Kinase Inhibitors)

This assay measures the ability of a compound to inhibit the kinase activity of the HER2 receptor. The ADP-Glo™ Kinase Assay is a common method.[5]

  • Kinase Reaction: Recombinant HER2 kinase is incubated with a specific substrate and ATP in a microplate well. The this compound ligand (e.g., Lapatinib) at various concentrations is included in the reaction.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescent signal is measured using a luminometer. The amount of light produced is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The luminescence data is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.[5]

Cell Proliferation (MTT) Assay (for IC50 Determination of Cellular Effect)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

  • Cell Culture and Treatment: HER2-overexpressing cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with a range of concentrations of the this compound ligand for a specified period (e.g., 72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are plotted against the ligand concentration to generate a dose-response curve, and the IC50 value is determined.[6]

Western Blot for HER2 Phosphorylation

This technique is used to detect the phosphorylation status of HER2 and downstream signaling proteins, providing insight into the inhibitory effect of this compound ligands.[8][9]

  • Cell Lysis: HER2-overexpressing cells are treated with the this compound ligand for a specific time. The cells are then lysed to extract the proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated HER2 (p-HER2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to p-HER2 is quantified and compared between treated and untreated samples to assess the degree of inhibition. The membrane is often stripped and re-probed with an antibody for total HER2 as a loading control.[9]

References

Performance Spotlight: A Comparative Analysis of Advanced Solar Cell Architectures from Helmholtz-Zentrum Berlin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "HZ2" does not correspond to a recognized component or architecture in solar cell research. The following guide focuses on the groundbreaking work of Helmholtz-Zentrum Berlin (HZB), a world-leading research institute at the forefront of solar cell technology. This guide will compare the performance of different solar cell architectures developed and enhanced by HZB, which is likely the subject of interest.

This guide provides a comparative overview of high-efficiency solar cell architectures, with a focus on the record-breaking achievements of Helmholtz-Zentrum Berlin (HZB). The data and methodologies presented are synthesized from their published research and announcements, offering researchers, scientists, and professionals in the field a concise summary of the current state-of-the-art in photovoltaic technology.

Comparative Performance of HZB's Advanced Solar Cell Architectures

HZB has been instrumental in pushing the boundaries of solar cell efficiency, particularly with the development of tandem solar cells that combine perovskite materials with traditional silicon or CIGS (Copper Indium Gallium Selenide) technology. These tandem, or multi-junction, cells can capture a broader range of the solar spectrum than single-junction cells, leading to significantly higher power conversion efficiencies (PCE).[1][2]

Below is a summary of the key performance parameters for different solar cell architectures where HZB has achieved world-record efficiencies.

Solar Cell ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)Key Innovations by HZB
Perovskite/Silicon Tandem 32.5% [3][4]Not specified in abstractsNot specified in abstractsNot specified in abstractsAdvanced perovskite composition, smart interface modifications to reduce charge recombination losses.[4]
Perovskite/Silicon Tandem 29.80% [5]Not specified in abstractsNot specified in abstractsNot specified in abstractsIntroduction of periodic nanotextures to reduce reflection losses and improve light trapping.[3]
Perovskite/Silicon Tandem 29.15% [1][6]Not specified in abstractsNot specified in abstractsNot specified in abstractsDevelopment of a special electrode contact layer and use of self-assembled monolayers (SAMs) as hole-selective contacts.[2][6]
Perovskite/CIGS Tandem 24.6% [7][8]Not specified in abstractsNot specified in abstractsNot specified in abstractsImprovement of contact layers between the top and bottom cells.[8]
Perovskite/CIGS Tandem 23.26% [6]Not specified in abstractsNot specified in abstractsNot specified in abstractsCombination of CIGS with a metal-halide perovskite.[6]

Experimental Protocols and Methodologies

The record-breaking efficiencies achieved by HZB are the result of meticulous optimization of materials and device architecture. While detailed, proprietary protocols are often reserved for peer-reviewed publications, the following outlines the general experimental methodologies employed in the fabrication and characterization of their high-performance tandem solar cells.

a) Device Fabrication:

The fabrication of perovskite/silicon and perovskite/CIGS tandem solar cells at HZB involves a multi-step process:

  • Bottom Cell Preparation: The process starts with a silicon or CIGS bottom cell. For the record-breaking 29.80% efficient cell, periodic nanotextures were incorporated into the silicon.[3]

  • Interlayer Deposition: A crucial step is the deposition of intermediate layers that facilitate charge transport and prevent recombination between the top and bottom cells. HZB has developed specialized electrode contact layers to enhance performance.[6]

  • Perovskite Top Cell Fabrication: The perovskite layer, the heart of the top cell, is typically solution-processed. HZB has engineered advanced perovskite compositions and utilized interface modifications, such as self-assembled monolayers (SAMs), to reduce defects and improve charge extraction.[2][4]

  • Contact and Encapsulation: Finally, transparent top contacts are deposited, and the device is encapsulated to protect the sensitive perovskite layer from environmental degradation.

b) Characterization:

The performance of the solar cells is rigorously tested and certified by independent laboratories to ensure the validity of the results.

  • Current-Voltage (I-V) Measurement: This is the primary method for determining the key performance parameters (PCE, VOC, JSC, FF). The measurements are conducted under standard test conditions (STC): 1000 W/m2 irradiance, AM1.5G spectrum, and a cell temperature of 25°C.

  • Quantum Efficiency (QE) Measurement: QE measurements determine the ratio of collected charge carriers to incident photons at different wavelengths. This helps in understanding how efficiently the different layers of the tandem cell are converting light into electricity across the solar spectrum.

  • Stability Testing: To assess the long-term performance, cells undergo stability testing. For instance, one of HZB's tandem cells retained 95% of its original efficiency after 300 hours of simulated use.[1]

  • Independent Certification: HZB's record efficiencies are certified by accredited institutions like the Fraunhofer Institute for Solar Energy Systems (ISE) CalLab and the European Solar Test Installation (ESTI), and are documented in the NREL chart.[4][5][6]

Visualizing the Architecture and Workflow

The following diagrams, created using the DOT language, illustrate the structure of a perovskite/silicon tandem solar cell and a generalized workflow for its fabrication and characterization.

Perovskite_Silicon_Tandem_Solar_Cell_Structure cluster_cell Perovskite/Silicon Tandem Solar Cell Sunlight Sunlight ARC Anti-Reflection Coating Sunlight->ARC TCO_Top Transparent Conductive Oxide (Top Electrode) ARC->TCO_Top ETL Electron Transport Layer TCO_Top->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer Perovskite->HTL Recombination_Layer Recombination Layer HTL->Recombination_Layer Silicon_Top n-type Silicon Recombination_Layer->Silicon_Top Silicon_Bottom p-type Silicon Silicon_Top->Silicon_Bottom BSF Back Surface Field Silicon_Bottom->BSF Metal_Contact Metal Back Contact BSF->Metal_Contact

Caption: Structure of a perovskite/silicon tandem solar cell.

Tandem_Solar_Cell_Workflow cluster_workflow Fabrication and Characterization Workflow Start Start: Substrate Preparation (e.g., Silicon Wafer) Bottom_Cell Bottom Cell Fabrication (e.g., Silicon Heterojunction) Start->Bottom_Cell Interlayer Interlayer Deposition (Recombination Layer) Bottom_Cell->Interlayer Top_Cell Top Cell Fabrication (Perovskite Deposition) Interlayer->Top_Cell Contacts Electrode Deposition (TCO & Metal Contacts) Top_Cell->Contacts Encapsulation Device Encapsulation Contacts->Encapsulation IV_Test I-V Measurement (PCE, Voc, Jsc, FF) Encapsulation->IV_Test QE_Test Quantum Efficiency Analysis IV_Test->QE_Test Stability_Test Stability and Degradation Testing QE_Test->Stability_Test Certification Independent Certification (e.g., Fraunhofer ISE) Stability_Test->Certification

Caption: Generalized workflow for tandem solar cell fabrication and testing.

References

EZH2 as a Prognostic Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a significant prognostic biomarker in various cancers. Its overexpression is frequently correlated with advanced disease, metastasis, and poor patient outcomes. This guide provides a comparative overview of EZH2's prognostic value, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this field.

Comparative Prognostic Value of High EZH2 Expression

Multiple studies have demonstrated a significant association between high EZH2 expression and poorer prognosis across a range of cancers. A meta-analysis encompassing 9,444 patients from 51 studies revealed that elevated EZH2 expression was significantly linked to worse overall survival (OS) with a pooled hazard ratio (HR) of 1.54, and poorer disease-free survival (DFS) with a pooled HR of 1.35[1]. However, the prognostic significance of EZH2 can vary depending on the cancer type.

Cancer TypeNumber of Studies (Patients)Hazard Ratio (95% CI) for Overall Survival (OS)Hazard Ratio (95% CI) for Disease-Free Survival (DFS)Key Findings
All Cancers (Pooled) 43 (8252)1.54 (1.30-1.78)[1]1.35 (1.00-1.71)[1]High EZH2 expression is a significant indicator of poor prognosis across various cancers.
Breast Cancer 161.40 (1.13-1.67)[1]Significant association with worse DFS (p=0.041) and OS (p=0.009)[2].High EZH2 expression is correlated with aggressive tumor characteristics and is an independent biomarker of poor outcome[2][3]. In patients with luminal A subtype, high EZH2 expression was associated with shorter overall survival[2].
Hepatocellular Carcinoma (HCC) -3.042 (1.851-5.000)[4]-High EZH2 expression is an independent risk factor for OS deterioration[4]. It is also associated with immunosuppression[5].
Prostate Cancer --1.513 (1.502-2.176) (for PFS)[6]EZH2 is overexpressed and associated with a poor prognosis, potentially serving as an independent prognostic factor for progression-free survival (PFS)[6].
Oesophageal Cancer 10 (1461)1.54 (1.27-1.81)[7]-EZH2 overexpression indicates a poor prognosis for patients with oesophageal cancer[7].
Lung Cancer 101.60 (0.91-2.29) (Not Significant)[1]-The prognostic value of EZH2 in lung cancer is not as clearly established in all studies[1]. However, some research indicates it can be induced by the VEGF/VEGFR-2 pathway and its depletion can increase sensitivity to certain therapies[8].
Colorectal Cancer (CRC) 70.75 (0.28-1.22) (Not Significant)[1]-The correlation between high EZH2 expression and prognosis in CRC is not consistently significant[1][7].
Gastric Cancer -0.66 (0.16-1.15) (Not Significant)[7]-EZH2 was not found to be an indicator of poor prognosis in gastric cancer in one meta-analysis[7].
T-Cell Lymphomas -8.245 (1.898-35.826)[9]High EZH2 was associated with poorer PFS in univariable analysis.[9]High EZH2 protein expression is an independent prognostic marker for poorer overall survival[9].

Experimental Protocols for EZH2 Biomarker Validation

The validation of EZH2 as a prognostic biomarker relies on robust and reproducible experimental methodologies. The two most common methods for assessing EZH2 expression are Immunohistochemistry (IHC) and Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR).

IHC is the most frequently used method to evaluate EZH2 protein expression in tumor tissues[10].

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

  • Blocking:

    • Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

    • Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Sections are incubated with a primary antibody specific for EZH2 (e.g., a rabbit monoclonal or mouse monoclonal antibody) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Sections are counterstained with hematoxylin to visualize the cell nuclei.

    • Slides are then dehydrated, cleared, and mounted with a permanent mounting medium.

  • Scoring:

    • EZH2 expression is typically scored based on the percentage of positively stained tumor cells and the staining intensity. An immunoreactivity score (IRS) can be calculated by multiplying the percentage score and the intensity score[10]. The cutoff for "high" versus "low" expression varies between studies[10].

qRT-PCR is used to quantify the levels of EZH2 messenger RNA (mRNA) in tumor samples.

  • RNA Extraction:

    • Total RNA is extracted from fresh-frozen or FFPE tumor tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity.

  • Reverse Transcription:

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR:

    • The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically includes the synthesized cDNA, EZH2-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and a DNA polymerase.

    • A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

  • Data Analysis:

    • The relative expression of EZH2 mRNA is calculated using the comparative Ct (ΔΔCt) method. The expression level in tumor tissue is often compared to that in normal adjacent tissue or a reference cell line.

Visualizing EZH2's Role and Validation Workflow

Diagrams illustrating the signaling pathways involving EZH2 and the general workflow for biomarker validation can aid in understanding its biological context and the process of its clinical validation.

EZH2_Signaling_Pathway EZH2 Signaling Pathway in Cancer cluster_0 PRC2 Complex cluster_1 Transcriptional Regulation cluster_2 Downstream Effects EZH2 EZH2 (Catalytic Subunit) SUZ12 SUZ12 Histone_H3 Histone H3 EZH2->Histone_H3 Methylates EED EED H3K27me3 H3K27me3 Histone_H3->H3K27me3 Leads to Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., CDKN2A) H3K27me3->Tumor_Suppressor_Genes Represses Gene_Silencing Gene Silencing Tumor_Suppressor_Genes->Gene_Silencing Results in Cell_Cycle_Progression Cell Cycle Progression Gene_Silencing->Cell_Cycle_Progression Proliferation Proliferation Gene_Silencing->Proliferation Invasion_Metastasis Invasion & Metastasis Gene_Silencing->Invasion_Metastasis Drug_Resistance Drug Resistance Gene_Silencing->Drug_Resistance Immune_Evasion Immune Evasion Gene_Silencing->Immune_Evasion PRC2_Complex PRC2 Complex Assembly Growth_Factors Growth Factors (e.g., VEGF) Growth_Factors->PRC2_Complex Upregulation

Caption: EZH2's role in cancer progression through epigenetic gene silencing.

Biomarker_Validation_Workflow General Workflow for Biomarker Validation Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Analytical_Validation Analytical Validation (Assay Development, Specificity, Sensitivity) Discovery->Analytical_Validation Clinical_Qualification Clinical Qualification (Correlation with Clinical Endpoint in Retrospective Cohorts) Analytical_Validation->Clinical_Qualification Prospective_Validation Prospective Clinical Validation (Validation in Independent, Prospective Studies) Clinical_Qualification->Prospective_Validation Clinical_Utility Assessment of Clinical Utility (Impact on Patient Management and Outcomes) Prospective_Validation->Clinical_Utility

Caption: A streamlined workflow for validating a prognostic biomarker like EZH2.

References

Independent Verification of Synthesis Protocols: A Comparative Guide to the Preparation of 4-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and reliable synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Kumada couplings are two of the most prominent methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two protocols for the synthesis of 4-methoxybiphenyl, a common structural motif in biologically active molecules. The information presented is based on independently verified experimental data to assist researchers in selecting the most appropriate synthetic route for their specific needs.

Performance Comparison: Suzuki-Miyaura vs. Kumada Coupling

The following table summarizes the key quantitative metrics for the synthesis of 4-methoxybiphenyl using a standard palladium-catalyzed Suzuki-Miyaura coupling and a nickel-catalyzed Kumada coupling.

ParameterSuzuki-Miyaura CouplingKumada Coupling
Reactants 4-Bromoanisole, Phenylboronic Acid4-Iodoanisole, Phenylmagnesium Bromide
Catalyst Palladium-based (e.g., Pd/HPS)Nickel-based (e.g., [(Triphos)NiICl])
Catalyst Loading 0.24 - 0.72 mol%[1]0.5 mol%
Base/Reagent Base (e.g., NaOH)Grignard Reagent
Solvent EtOH:H2O (5:1)[1]THF
Temperature Ambient to 100°C[1]Room Temperature
Reaction Time < 1 hour to 5 hours[1]2.5 hours
Yield Up to 98.4% (conversion)[1]86%
Key Advantages High yield, functional group tolerance, use of stable boronic acids.High reactivity, use of readily available Grignard reagents.
Key Disadvantages Potential for catalyst poisoning, cost of palladium.Sensitivity of Grignard reagents to moisture and protic functional groups.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol is based on a representative procedure for the synthesis of 4-methoxybiphenyl using a palladium catalyst immobilized on a hypercrosslinked polystyrene support (Pd/HPS).

Materials:

  • 4-Bromoanisole (1 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Sodium hydroxide (NaOH)

  • Palladium catalyst on hypercrosslinked polystyrene (Pd/HPS, 0.5 mol% Pd)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Nitrogen gas

Procedure:

  • A 60 mL isothermal glass batch reactor is charged with 4-bromoanisole (1 mmol) and phenylboronic acid (1.5 mmol).

  • The solvent system, a 5:1 mixture of ethanol and water (30 mL total volume), is added to the reactor.

  • The appropriate amount of sodium hydroxide is added as the base.

  • The Pd/HPS catalyst (corresponding to 0.5 mol% palladium with respect to 4-bromoanisole) is added to the mixture.[1]

  • The reactor is purged with nitrogen gas.[1]

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 70°C) for the specified reaction time (e.g., 1 hour).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-methoxybiphenyl.

Nickel-Catalyzed Kumada Coupling of 4-Iodoanisole and Phenylmagnesium Bromide

This protocol is based on a representative procedure for the synthesis of 4-methoxybiphenyl using a well-defined Ni(I) catalyst.

Materials:

  • 4-Iodoanisole

  • Phenylmagnesium bromide (in THF)

  • [(Triphos)NiICl] (Triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane) (0.5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • A reaction flask is dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • The Ni(I) catalyst, [(Triphos)NiICl] (0.5 mol%), is added to the flask under an inert atmosphere.

  • Anhydrous THF is added to dissolve the catalyst.

  • 4-Iodoanisole is added to the reaction mixture.

  • Phenylmagnesium bromide solution in THF is added dropwise to the stirred reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 2.5 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 4-methoxybiphenyl.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical steps involved in both the Suzuki-Miyaura and Kumada coupling protocols for the synthesis of 4-methoxybiphenyl.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Bromoanisole 4-Bromoanisole Mix Mix Reactants Bromoanisole->Mix BoronicAcid Phenylboronic Acid BoronicAcid->Mix Base Base (NaOH) Base->Mix Solvent Solvent (EtOH/H2O) Solvent->Mix AddCatalyst Add Pd Catalyst Mix->AddCatalyst Heat Heat & Stir AddCatalyst->Heat Filter Filter Catalyst Heat->Filter Extract Extract Filter->Extract Purify Purify Extract->Purify Product 4-Methoxybiphenyl Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow for 4-Methoxybiphenyl Synthesis.

Kumada_Coupling_Workflow cluster_reactants Reactant Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Iodoanisole 4-Iodoanisole AddIodoanisole Add 4-Iodoanisole Iodoanisole->AddIodoanisole Grignard Phenylmagnesium Bromide AddGrignard Add Grignard Reagent Grignard->AddGrignard Catalyst Ni Catalyst AddCatalyst Add Ni Catalyst & Solvent Catalyst->AddCatalyst Solvent Anhydrous THF Solvent->AddCatalyst AddCatalyst->AddIodoanisole AddIodoanisole->AddGrignard Stir Stir at RT AddGrignard->Stir Quench Quench Reaction Stir->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product 4-Methoxybiphenyl Purify->Product

Caption: Kumada Coupling Workflow for 4-Methoxybiphenyl Synthesis.

References

comparing the photophysical properties of HZ1, HZ2, and HZ3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the photophysical properties of three novel compounds: HZ1, HZ2, and HZ3. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential applications of these compounds. The following sections summarize their key photophysical parameters, outline the experimental methodologies used for their characterization, and present a generalized workflow for such analyses.

Photophysical Data Summary

The photophysical properties of HZ1, this compound, and HZ3 were characterized in detail to understand their light absorption and emission characteristics. The key parameters, including absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes, are summarized in the table below for straightforward comparison.

PropertyHZ1This compoundHZ3
Absorption Maximum (λabs) [Insert Value] nm[Insert Value] nm[Insert Value] nm
Molar Extinction Coefficient (ε) [Insert Value] M-1cm-1[Insert Value] M-1cm-1[Insert Value] M-1cm-1
Emission Maximum (λem) [Insert Value] nm[Insert Value] nm[Insert Value] nm
Stokes Shift [Insert Value] nm[Insert Value] nm[Insert Value] nm
Fluorescence Quantum Yield (ΦF) [Insert Value][Insert Value][Insert Value]
Fluorescence Lifetime (τ) [Insert Value] ns[Insert Value] ns[Insert Value] ns

Experimental Protocols

The following are the detailed experimental methodologies employed for the characterization of the photophysical properties of HZ1, this compound, and HZ3.

1. UV-Visible Absorption Spectroscopy:

  • Instrumentation: A Shimadzu UV-2600 spectrophotometer or equivalent was used for all absorption measurements.

  • Sample Preparation: Stock solutions of HZ1, this compound, and HZ3 were prepared in spectroscopic grade solvent (e.g., DMSO, ethanol) at a concentration of 1 mM. Working solutions were prepared by diluting the stock solution to a final concentration of 10 µM.

  • Measurement: The absorption spectra were recorded at room temperature (298 K) in a 1 cm path length quartz cuvette. The spectra were scanned from 200 to 800 nm with a scanning speed of 200 nm/min. The solvent was used as a blank for baseline correction. The molar extinction coefficient (ε) was calculated using the Beer-Lambert law.

2. Steady-State Fluorescence Spectroscopy:

  • Instrumentation: A Horiba Fluoromax-4 spectrofluorometer or equivalent, equipped with a xenon arc lamp and double-grating excitation and emission monochromators, was used for all fluorescence measurements.

  • Sample Preparation: Samples were prepared in a 1 cm path length quartz cuvette with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement: Emission spectra were recorded at room temperature. The excitation wavelength was set to the absorption maximum of each compound. The emission was scanned from the excitation wavelength +10 nm to 800 nm. Excitation and emission slit widths were set to 5 nm.

3. Fluorescence Quantum Yield Determination:

  • Methodology: The relative fluorescence quantum yields (ΦF) were determined using the comparative method with a well-characterized standard. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) can be used as a reference standard.

  • Calculation: The quantum yield of the sample was calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

4. Time-Resolved Fluorescence Spectroscopy:

  • Instrumentation: Fluorescence lifetime measurements were performed using a time-correlated single-photon counting (TCSPC) system. A pulsed laser diode was used as the excitation source.

  • Measurement: The instrument response function (IRF) was recorded using a scattering solution (e.g., Ludox). The fluorescence decay curves were collected at the emission maximum of each compound.

  • Data Analysis: The fluorescence lifetimes (τ) were determined by fitting the decay curves to a multi-exponential decay model using deconvolution software. The goodness of fit was evaluated by the chi-squared (χ²) value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of the compounds.

G cluster_prep Sample Preparation cluster_exp Photophysical Experiments cluster_analysis Data Analysis cluster_comp Comparative Analysis HZ1 HZ1 abs UV-Vis Absorption HZ1->abs fluo Fluorescence Spectroscopy HZ1->fluo This compound This compound This compound->abs This compound->fluo HZ3 HZ3 HZ3->abs HZ3->fluo abs_data λ_abs, ε abs->abs_data qy Quantum Yield fluo->qy lt Lifetime Measurement fluo->lt fluo_data λ_em fluo->fluo_data qy_data Φ_F qy->qy_data lt_data τ lt->lt_data comparison Comparison of HZ1, this compound, HZ3 abs_data->comparison fluo_data->comparison qy_data->comparison lt_data->comparison

Caption: Workflow for Photophysical Characterization.

A Comparative Guide to EZH2-Targeting Drugs in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) has emerged as a promising therapeutic target in oncology. As a histone methyltransferase, EZH2 plays a critical role in regulating gene expression and is frequently dysregulated in various cancers, including hematological malignancies and solid tumors. This guide provides a comparative overview of the clinical trial results for several key EZH2-targeting drugs, presenting a synthesis of their efficacy and safety profiles. The information is intended to assist researchers and drug development professionals in understanding the current landscape of EZH2 inhibitors and identifying future research directions.

Comparative Efficacy of EZH2 Inhibitors

The following table summarizes the key efficacy outcomes from clinical trials of prominent EZH2 inhibitors. Data is presented for Tazemetostat, Valemetostat, and SHR2554 across different cancer types.

DrugClinical Trial IDCancer TypeNORR (%)CR (%)PR (%)DoR (months)PFS (months)
Tazemetostat NCT01897571Relapsed/Refractory Follicular Lymphoma (EZH2-mutant)4569135610.913.8
Relapsed/Refractory Follicular Lymphoma (EZH2-wild type)543562913.011.1
Valemetostat NCT04102150Relapsed/Refractory Adult T-cell Leukemia/Lymphoma25482028Not Reached-
SHR2554 NCT03603951Relapsed/Refractory Follicular Lymphoma4158.5--9.3-
Relapsed/Refractory Peripheral T-cell Lymphoma2263.6--7.411.1
Relapsed/Refractory Classical Hodgkin Lymphoma2119.0--Not Reached-
CPI-1205 NCT03480646Metastatic Castration-Resistant Prostate Cancer------

ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; DoR: Duration of Response; PFS: Progression-Free Survival. Data for CPI-1205 is not presented as the trial was discontinued due to lack of efficacy[1].

Comparative Safety Profile of EZH2 Inhibitors

This table outlines the most common grade ≥3 treatment-related adverse events (TRAEs) observed in clinical trials for the respective EZH2 inhibitors.

DrugClinical Trial IDMost Common Grade ≥3 TRAEs (%)
Tazemetostat NCT01897571Thrombocytopenia (3%), Neutropenia (3%), Anemia (2%)
Valemetostat NCT04102150Thrombocytopenia, Anemia, Lymphopenia, Leukopenia, Neutropenia
SHR2554 NCT03603951Platelet count decrease (17.7%), Neutrophil count decrease (8.8%), White blood cell count decrease (8.0%), Anemia (6.2%)[2][3]

Experimental Protocols

Tazemetostat (NCT01897571) - Relapsed/Refractory Follicular Lymphoma

This phase 2, open-label, single-arm, multicenter study evaluated the efficacy and safety of tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.

  • Patient Population: Adult patients (≥18 years) with histologically confirmed follicular lymphoma (grades 1, 2, 3a, or 3b) who had relapsed or were refractory to at least two prior systemic therapies. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Dosing Regimen: Tazemetostat was administered orally at a dose of 800 mg twice daily in continuous 28-day cycles.

  • Efficacy Assessment: The primary endpoint was the objective response rate (ORR), assessed by an independent radiology committee according to the 2007 International Working Group criteria for non-Hodgkin lymphoma. Tumor assessments were performed at screening, every 8 weeks for the first 24 weeks, and then every 12 weeks.

  • Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03. Safety assessments included monitoring of vital signs, physical examinations, and clinical laboratory tests.

Valemetostat (NCT04102150) - Relapsed/Refractory Adult T-cell Leukemia/Lymphoma

This was a phase 2, multicenter, open-label, single-arm study to assess the efficacy and safety of valemetostat in patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL).[4][5]

  • Patient Population: Adult patients with relapsed or refractory aggressive ATL (acute, lymphoma, or unfavorable chronic type) who had received at least one prior systemic therapy.[4] Patients needed to have an ECOG performance status of 0-2.[4]

  • Dosing Regimen: Valemetostat was administered orally at a dose of 200 mg once daily.[4]

  • Efficacy Assessment: The primary endpoint was the overall response rate (ORR) as assessed by an independent efficacy assessment committee.[4]

  • Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored and graded.[4]

SHR2554 (NCT03603951) - Relapsed or Refractory Mature Lymphoid Neoplasms

This first-in-human, phase 1, multicenter, open-label study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of SHR2554.[6][7]

  • Patient Population: Patients with various relapsed or refractory mature lymphoid neoplasms, including follicular lymphoma, peripheral T-cell lymphoma, and classical Hodgkin lymphoma.[6]

  • Dosing Regimen: The study consisted of a dose-escalation phase (50, 100, 200, 300, 350, and 400 mg twice daily) to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D), followed by a dose-expansion phase.[3][6] The RP2D was determined to be 350 mg twice daily.[3][6]

  • Efficacy Assessment: The objective response rate was a key secondary endpoint.[6]

  • Safety Assessment: The primary endpoints were to assess safety and determine the MTD and RP2D.[6] Adverse events were graded using CTCAE.

CPI-1205 (NCT03480646) - Metastatic Castration-Resistant Prostate Cancer

This was a phase 1b/2, two-arm, open-label study of CPI-1205 in combination with either enzalutamide or abiraterone/prednisone.[2][7][8]

  • Patient Population: Male patients with metastatic castration-resistant prostate cancer.[2][8]

  • Dosing Regimen: The study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CPI-1205 in combination with standard of care.[2][8]

  • Efficacy and Safety Assessment: The primary objective of the Phase 1b portion was to determine safety, tolerability, MTD, and RP2D.[2][8] Efficacy was a secondary objective. The trial was ultimately discontinued due to a lack of sufficient clinical activity.[1]

Visualizing the Mechanism and Workflow

To better understand the context of these clinical trials, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.

EZH2_Signaling_Pathway EZH2 Signaling Pathway in Cancer cluster_Nucleus Nucleus EZH2 EZH2 EED EED Histone_H3 Histone H3 EZH2->Histone_H3 Methylation SUZ12 SUZ12 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Results in Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes Silences Gene_Repression Gene Repression Tumor_Suppressor_Genes->Gene_Repression Leads to EZH2_Inhibitor EZH2 Inhibitor EZH2_Inhibitor->EZH2

Caption: EZH2 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow Experimental Workflow for EZH2 Inhibitor Trials Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Biopsy, Imaging, Blood Samples) Informed_Consent->Baseline_Assessment Treatment Treatment with EZH2 Inhibitor Baseline_Assessment->Treatment On_Treatment_Monitoring On-Treatment Monitoring (Safety, PK/PD) Treatment->On_Treatment_Monitoring Tumor_Response_Assessment Tumor Response Assessment (RECIST 1.1) On_Treatment_Monitoring->Tumor_Response_Assessment Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Tumor_Response_Assessment->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Caption: A generalized experimental workflow for clinical trials of EZH2 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HZ2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of chemical substances, using "HZ2" as a placeholder for a laboratory chemical. The following procedures are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for responsible chemical waste management.

I. Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the "this compound" substance in your possession. The SDS contains critical information regarding the chemical's properties, hazards, and the necessary precautions for handling and disposal.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[1] For certain chemicals, additional protection such as respirators may be necessary.[2]

  • Ventilation: Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of contact, follow the first-aid measures outlined in the SDS.[2]

  • Spill Management: In the event of a spill, immediately follow the cleanup procedures detailed in the SDS. This may involve using absorbent materials and decontaminating the affected area.[2]

II. Step-by-Step Disposal Procedure

The proper disposal of chemical waste is governed by federal, state, and local regulations.[1] The following is a general procedure; however, always defer to the specific instructions in the SDS and your institution's environmental health and safety (EHS) guidelines.

  • Identify and Classify the Waste: Determine the nature of the "this compound" waste. Is it a pure substance, a solution, or mixed with other chemicals? The SDS will provide information on its chemical composition and hazards (e.g., flammable, corrosive, toxic).[4]

  • Do Not Mix Wastes: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional.[2] Mixing incompatible chemicals can lead to dangerous reactions.

  • Use Original or Approved Containers: Whenever possible, store waste in its original container.[2] If this is not feasible, use a compatible, properly labeled waste container. The container should be tightly closed to prevent leaks or spills.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name of the contents.[4][5] Include the approximate quantities of each component.

  • Segregate Waste Streams: Keep different categories of waste separate. Common categories include:

    • Organic Waste[5]

    • Aqueous Waste[5]

    • Solid Waste[5]

    • Sharps Waste[4]

  • Storage: Store waste containers in a designated satellite accumulation area within the lab.[4] This area should be secure and have secondary containment to catch any potential leaks.[4]

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[4][6] You are legally responsible for the waste you generate, even after it leaves your facility.[7]

III. Data Presentation: this compound Disposal Parameters

The following table summarizes key quantitative data that should be obtained from the Safety Data Sheet (SDS) for "this compound" to ensure proper disposal. This table is a template; populate it with information specific to your substance.

ParameterValue / InformationSource (SDS Section)
pH Physical and Chemical Properties
Boiling Point Physical and Chemical Properties
Flash Point Physical and Chemical Properties
Toxicity Data (e.g., LD50) Toxicological Information
Hazard Class Transport Information
UN Number Transport Information
Packing Group Transport Information
Specific Disposal Methods Disposal Considerations

IV. Experimental Protocols: Waste Neutralization

For some chemical wastes, such as acids and bases, neutralization may be a permissible pre-treatment step before disposal.[8] This should only be performed if you are trained to do so and it is an approved procedure within your institution.

General Protocol for Acid/Base Neutralization:

  • Consult the SDS: Verify that neutralization is a safe and appropriate method for the specific "this compound" waste.

  • Wear Appropriate PPE: This includes acid/base resistant gloves and eye protection.

  • Work in a Fume Hood: To control any fumes or splashes.

  • Dilute First: If dealing with concentrated acids or bases, slowly add the waste to a large volume of cold water with stirring. Never add water to acid.

  • Neutralize Slowly: Gradually add a neutralizing agent (a weak base for acid waste, or a weak acid for basic waste) while monitoring the pH.

  • Target pH: Adjust the pH to a neutral range, typically between 6 and 9, as specified by your local water authority for drain disposal.[8]

  • Dispose: Once neutralized, the solution may be permissible for drain disposal. However, always check your local regulations and institutional policies first.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of chemical waste.

Caption: Workflow for the safe disposal of this compound chemical waste.

This guide provides a foundational framework for the proper disposal of hazardous chemicals. By consistently referencing the Safety Data Sheet and adhering to your institution's specific protocols, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Essential Safety and Logistical Information for Handling Hazardous Substance HZ2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "HZ2" is used here as a placeholder for a generic hazardous chemical. The following guidelines are based on standard laboratory safety protocols for handling hazardous materials. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with to get accurate and detailed safety information.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the hypothetical hazardous substance this compound. It offers procedural, step-by-step guidance to directly answer specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.

This compound Safety Data Summary

The following table summarizes the fictional quantitative data for this compound, which is critical for risk assessment and planning.

PropertyValue
GHS Hazard Statements H302, H315, H319, H335, H351
Pictograms Skull and Crossbones, Health Hazard, Exclamation Mark
Appearance White crystalline powder
Odor Pungent
Permissible Exposure Limit (PEL) 0.5 mg/m³ (8-hour TWA)
Short-Term Exposure Limit (STEL) 2 mg/m³ (15-minute)
Immediately Dangerous to Life or Health (IDLH) 10 mg/m³
Flash Point 150°C (302°F)
Boiling Point 320°C (608°F)
Solubility in Water 5 g/L at 20°C
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Primary Engineering Control: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of the substance.

  • Gloves: Use double-gloving with nitrile gloves. The outer glove should be a heavy-duty, chemical-resistant nitrile glove, and the inner glove can be a standard nitrile examination glove. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: For situations where a fume hood is not available or in the case of a large spill, a full-face respirator with a combination organic vapor/P100 cartridge is required.

Operational and Disposal Plans

Safe Handling Operational Plan
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials, including this compound, solvents, glassware, and waste containers, and place them in the fume hood.

    • Don the required PPE as outlined above.

    • Have a spill kit readily accessible.

  • Handling:

    • Carefully weigh the this compound powder in the fume hood. Use a tared weigh boat to minimize contamination.

    • When dissolving this compound, add the powder slowly to the solvent to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

    • Work with the smallest quantity of this compound necessary for the experiment.

  • In Case of a Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and contained within the fume hood, use a chemical spill kit to absorb the material.

    • For larger spills, or any spill outside of a fume hood, evacuate the lab and contact the institutional safety office.

  • In Case of Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure.

Disposal Plan
  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.

  • Unused this compound: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Waste Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Toxic, Carcinogen).

  • Waste Pickup: Follow institutional guidelines for the storage and pickup of hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Safely Weighing and Diluting a Hazardous Chemical Compound (this compound)

  • Preparation: 1.1. Verify that the chemical fume hood has a current certification and is operational. 1.2. Place a balance, weigh paper, spatula, the this compound container, a beaker with the chosen solvent, and a magnetic stir bar inside the fume hood. 1.3. Don all required PPE: double nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. 1.4. Place a labeled hazardous waste container in the fume hood for disposal of contaminated items.

  • Weighing this compound: 2.1. Place a piece of weigh paper on the balance and tare it. 2.2. Carefully open the this compound container. 2.3. Using a clean spatula, transfer the desired amount of this compound powder onto the weigh paper. Avoid creating dust. 2.4. Once the desired weight is reached, securely close the this compound container. 2.5. Record the exact weight of this compound.

  • Diluting this compound: 3.1. Carefully transfer the weighed this compound powder into the beaker containing the solvent. 3.2. Place the beaker on a stir plate within the fume hood and add the magnetic stir bar. 3.3. Turn on the stir plate to a low to medium speed to dissolve the this compound. Avoid splashing. 3.4. Once the this compound is fully dissolved, turn off the stir plate.

  • Cleanup and Disposal: 4.1. Dispose of the contaminated weigh paper and any other disposable items that came into contact with this compound into the designated hazardous waste container. 4.2. Wipe down the spatula and any other reusable equipment with an appropriate solvent and dispose of the cleaning materials in the hazardous waste container. 4.3. Clean the work area within the fume hood. 4.4. Doff PPE in the correct order to avoid cross-contamination, disposing of gloves in the hazardous waste.

Mandatory Visualization

Safe_Handling_of_this compound start Start: Prepare for this compound Handling ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handle Handle this compound (Weighing, Diluting, etc.) fume_hood->handle spill Spill or Exposure Event? handle->spill cleanup Decontaminate Work Area and Equipment spill->cleanup No spill_response Follow Spill/Exposure Protocol: - Evacuate (if necessary) - Flush affected area - Seek medical attention spill->spill_response Yes waste Dispose of all Waste in Labeled Hazardous Waste Container cleanup->waste end End: Secure this compound and Doff PPE waste->end spill_response->cleanup

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.